molecular formula C12H8ClF2NO B1393280 4-(4-Chlorophenoxy)-3,5-difluoroaniline CAS No. 549547-33-3

4-(4-Chlorophenoxy)-3,5-difluoroaniline

Cat. No.: B1393280
CAS No.: 549547-33-3
M. Wt: 255.65 g/mol
InChI Key: TVINDEPPMFUWBQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3,5-difluoroaniline is a useful research compound. Its molecular formula is C12H8ClF2NO and its molecular weight is 255.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chlorophenoxy)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVINDEPPMFUWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681024
Record name 4-(4-Chlorophenoxy)-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549547-33-3
Record name 4-(4-Chlorophenoxy)-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Chlorophenoxy)-3,5-difluoroaniline (CAS: 549547-33-3)

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] The subject of this guide, this compound, is a prime exemplar of a highly functionalized intermediate designed to leverage these benefits. Its diaryl ether core, combined with the distinct substitution pattern of a difluoroaniline and a chlorophenoxy ring, presents a versatile scaffold for constructing complex therapeutic agents and advanced materials.[4][5] This document serves as a technical resource for researchers, offering insights into its properties, a reasoned approach to its synthesis, its potential applications, and essential handling protocols.

Physicochemical and Structural Profile

Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization. This compound is a halogenated aromatic amine and ether, categorized as an organic building block.[6][7] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 549547-33-3[4][6][8][9]
Molecular Formula C₁₂H₈ClF₂NO[4][6]
Molecular Weight 255.65 g/mol [4][6]
IUPAC Name This compound[9]
SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl[9]
InChI Key TVINDEPPMFUWBQ-UHFFFAOYSA-N[9]
Storage Sealed in dry, 2-8°C[4][6]

Synthetic Strategy: A Mechanistic Approach

While specific proprietary syntheses may vary, a logical and robust pathway to this compound can be devised based on established principles of aromatic chemistry, particularly nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two fluorine atoms on the aniline ring is critical, as it activates the C4 position for nucleophilic attack by the 4-chlorophenoxide ion.

Proposed Synthetic Pathway via SNAr

The most plausible route involves the reaction of a 3,4,5-tri-substituted aniline derivative with 4-chlorophenol in the presence of a suitable base. A key precursor would be 3,5-difluoro-4-haloaniline (e.g., 4-bromo-3,5-difluoroaniline or 4-chloro-3,5-difluoroaniline). The halogen at the 4-position serves as a good leaving group, activated by the ortho-fluorine atoms.

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3,5-Difluoro-4-haloaniline C Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMSO, DMF) Heat (e.g., 100-150°C) A->C Nucleophile Precursor B 4-Chlorophenol B->C Nucleophile D This compound C->D SNAr Reaction

Figure 1: Proposed SNAr workflow for synthesis.
Experimental Protocol (Illustrative)

This protocol is a representative, non-validated procedure based on common methodologies for diaryl ether synthesis.[10] Researchers should perform their own optimization.

Objective: To synthesize this compound.

Materials:

  • 4-Chloro-3,5-difluoroaniline (1.0 eq)[11]

  • 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3,5-difluoroaniline, 4-chlorophenol, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.

  • Heating: Heat the reaction mixture to 120-140°C with vigorous stirring.

    • Causality: Thermal energy is required to overcome the activation energy of the SNAr reaction. DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

Applications in Drug Discovery: A Structure-Activity Rationale

The molecular architecture of this compound makes it a highly valuable intermediate for creating bioactive molecules, particularly in oncology and agrochemistry.[3][4][12] The contribution of each structural moiety provides a clear rationale for its utility.

  • Difluoroaniline Moiety: The two fluorine atoms flanking the amine group are critical. They act as bioisosteres for hydrogen while increasing metabolic stability by blocking sites susceptible to oxidative metabolism.[2][13] This modification can enhance a drug's half-life and overall efficacy. The fluorine atoms also modulate the pKa of the aniline nitrogen, influencing its binding interactions within protein active sites.

  • Chlorophenoxy Moiety: The 4-chlorophenyl group is a common feature in kinase inhibitors and other targeted therapies. It often occupies hydrophobic pockets in protein targets and can form specific halogen bonds, contributing to binding affinity and selectivity.

  • Diaryl Ether Linker: This ether linkage provides a conformationally flexible yet stable connection between the two aromatic rings, allowing them to adopt optimal orientations for target engagement.

These combined features make the scaffold suitable for developing inhibitors of protein kinases, modulators of signaling pathways, and potent agrochemicals like fungicides and herbicides.[4]

Structure_Application_Logic Core This compound Core Scaffold Feat1 Difluoroaniline Moiety + Metabolic Stability + Target Affinity + Lipophilicity Core:f0->Feat1 contains Feat2 Chlorophenoxy Group + Hydrophobic Interaction + Halogen Bonding Core:f0->Feat2 contains Feat3 Diaryl Ether Linker + Structural Stability + Conformational Flexibility Core:f0->Feat3 contains App1 Kinase Inhibitors Feat1->App1 App2 Anti-Cancer Agents Feat1->App2 App3 Agrochemicals (Herbicides, Fungicides) Feat1->App3 Feat2->App1 Feat2->App2 Feat2->App3 Feat3->App1 Feat3->App2

Figure 2: Relationship between structure and potential applications.

Analytical Characterization (Expected)

While a definitive experimental spectrum requires empirical analysis, the expected spectroscopic data for confirming the structure of this compound are predictable. Researchers can use the following table as a guide for interpreting analytical results.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons on both rings. The difluoroaniline ring protons would appear as a multiplet due to H-F coupling. The chlorophenoxy ring protons would show a characteristic AA'BB' system (two doublets). A broad singlet for the -NH₂ protons.
¹³C NMR Signals for all 12 carbon atoms. Carbons bonded to fluorine will appear as doublets due to C-F coupling.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms, likely showing coupling to the adjacent aromatic protons.
MS (EI) A molecular ion peak (M⁺) at m/z ≈ 255/257, showing the characteristic 3:1 isotopic pattern for one chlorine atom.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The following protocols are based on general safety data for halogenated anilines.[14][15][16][17]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[14]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[14]

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered. For larger quantities, a chemical-resistant suit may be necessary.[14]

Handling and Engineering Controls
  • Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of dust or vapors.[14][15]

  • Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[14]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[15]

  • Spill Management: In case of a spill, avoid creating dust. Sweep up the material, place it in a suitable, closed container, and hold for waste disposal.[14]

Storage
  • Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its unique combination of a diaryl ether core, difluorination, and chlorination provides a powerful tool for developing next-generation molecules with enhanced biological activity and optimized pharmacokinetic profiles. By understanding its properties, synthetic routes, and handling requirements, researchers can effectively harness this building block for innovation.

References

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  • J&K Scientific LLC. (n.d.). This compound | 549547-33-3.
  • BLDpharm. (n.d.). 946662-64-2 | 3-Chloro-4-(2,4-difluorophenoxy)aniline.
  • Angene Chemical. (2025). Safety Data Sheet - 4-(3,4-Difluorophenoxy)aniline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Difluoroaniline: A Crucial Component for Pharmaceutical Innovation.
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  • Fisher Scientific. (n.d.). Safety Data Sheet - 3,4-Difluoroaniline.
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • Merck Millipore. (2024). Safety Data Sheet. Retrieved from 1_D-MGRL-VpiGfNGTcrQDRKAhKSImWa2nP362BUpTDT8PVVu6fc0pR6WGbP8cwrGBS9ERjLzIw6uOyZZQLi10MB3b-O6F07HkyWugiEq5XtnSlcRuXDCfDadxC2yfKaCJx7r4bar9AOquQ=)
  • Costales, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Journal of Organic Chemistry.
  • Niu, H., et al. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylation Methods.
  • PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline.
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  • Kaszynski, P., et al. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
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  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
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  • Lunn, D. J., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). PubMed.
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  • Sala, R., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.

Sources

Introduction: The Strategic Importance of Fluorinated Aryl Ethers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

For an audience of Researchers, Scientists, and Drug Development Professionals

This compound stands as a molecule of significant interest within the landscape of pharmaceutical and agrochemical research. Its structure is a deliberate amalgamation of key pharmacophores: a difluoroaniline core and a chlorophenoxy moiety linked by an ether bridge. The strategic incorporation of fluorine atoms is a widely used approach in modern drug design to modulate metabolic stability, bioavailability, and binding affinity.[1] The aniline functional group provides a versatile synthetic handle for further molecular elaboration, while the diaryl ether skeleton is a common feature in many biologically active compounds.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple data sheet. It aims to provide a comprehensive analysis of the core physicochemical properties of this compound. Recognizing that specific experimental data for this precise molecule is not always readily available in public literature, we will focus on a dual approach: presenting established computed data and, more critically, detailing the robust experimental methodologies required to determine these properties with high fidelity. This document is designed to equip researchers with the theoretical understanding and practical protocols necessary to fully characterize this compound and similar compounds in a drug development pipeline.

Molecular Identity and Computed Properties

A foundational understanding of a compound begins with its structural and computed electronic properties. These values, often derived from computational models, provide a crucial first-pass assessment of the molecule's behavior and guide experimental design.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[2]

  • CAS Number: 549547-33-3[2][3]

  • Molecular Formula: C₁₂H₈ClF₂NO[3]

  • Canonical SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl[2]

  • InChI Key: TVINDEPPMFUWBQ-UHFFFAOYSA-N[2]

Tabulated Computed Physicochemical Data

The following table summarizes key properties computed through established algorithms. These values are predictive and serve as essential benchmarks for subsequent experimental verification.

PropertyValueSource
Molecular Weight 255.65 g/mol [3]
XLogP3 3.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area (TPSA) 38.31 ŲPubChem
Exact Mass 255.0262 DaPubChem

Note: XLogP3 is a computationally derived measure of lipophilicity. TPSA is an indicator of a molecule's potential to permeate cell membranes.

Core Physicochemical Attributes: An Expert Analysis

The interplay of the aniline nitrogen, the electron-withdrawing fluorine atoms, and the bulky chlorophenoxy group dictates the compound's fundamental chemical behavior.

Acidity and Basicity (pKa)

The primary determinant of the pKa of this molecule is the lone pair of electrons on the aniline nitrogen, which imparts basic character.[4] However, this basicity is significantly attenuated by the strong inductive electron-withdrawing effects of the two fluorine atoms ortho to the amine group. Furthermore, the ether oxygen of the 4-chlorophenoxy substituent also exerts an electron-withdrawing influence. Consequently, the pKa of this compound is expected to be substantially lower than that of aniline (pKa ≈ 4.6), indicating a much weaker base.

Accurate pKa prediction for substituted anilines is a complex task, but computational methods can provide reliable estimates.[5][6][7][8] Experimental determination via potentiometric titration remains the gold standard for definitive characterization.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting drug absorption and distribution. The calculated XLogP3 value of 3.7 suggests that this compound is a significantly lipophilic compound. This is expected, given the presence of two aromatic rings, two fluorine atoms, and a chlorine atom, all of which contribute to hydrophobicity. High lipophilicity often correlates with poor aqueous solubility but can enhance membrane permeability.

Aqueous Solubility

The molecular structure strongly suggests that aqueous solubility will be low. The large, non-polar surface area created by the aromatic systems and halogens dominates the molecule's character. While the amine group can participate in hydrogen bonding with water, its contribution is likely insufficient to overcome the hydrophobicity of the overall structure.[4] Therefore, for formulation development, organic solvents or co-solvent systems would almost certainly be required.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any drug development program rests on empirically validated data. The following sections provide detailed, field-proven protocols for determining the key physicochemical properties of this compound.

Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.[9] This protocol uses a standard digital melting point apparatus for accurate and reproducible measurements.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (closed at one end) to a height of 2-3 mm. Compact the sample by tapping the tube or dropping it through a long glass tube.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): Perform a rapid heating run (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[9]

  • Precise Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts.

  • Reporting: Report the result as the melting range (T₁ - T₂). For a pure compound, this should be a narrow range.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load 2-3 mm of Sample into Capillary Tube A->B C Compact Sample in Tube B->C D Place Capillary in Melting Point Apparatus C->D E Heat Rapidly to 15°C Below Approx. MP D->E F Reduce Heat Rate to 1-2 °C / min E->F G Observe & Record T1 (First Liquid) F->G H Observe & Record T2 (All Liquid) G->H I Report Melting Range (T1 - T2) H->I SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add Excess Solid to Solvent in Vial B Seal and Place in Isothermal Shaker A->B C Agitate for 24-48h at Constant Temp B->C D Remove from Shaker C->D E Filter Supernatant (0.22 µm) or Centrifuge D->E F Collect Clear, Saturated Filtrate E->F G Accurately Dilute Filtrate F->G H Analyze Concentration (e.g., HPLC-UV) G->H I Calculate Original Solubility H->I

Sources

4-(4-Chlorophenoxy)-3,5-difluoroaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern drug discovery and advanced materials science. We will explore its fundamental chemical and physical characteristics, detail established synthesis protocols with an emphasis on the underlying chemical principles, and discuss its applications, offering actionable insights for researchers and professionals in drug development.

Core Molecular Profile

This compound is a substituted aniline featuring a 4-chlorophenoxy moiety and two fluorine atoms on the aniline ring. This specific arrangement of functional groups confers distinct electronic and steric properties that are highly consequential for its utility in medicinal chemistry.

Chemical Structure and Key Identifiers

The spatial arrangement of atoms in this compound is critical to its reactivity and its binding affinity with biological targets.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 549547-33-3[1][2]
Molecular Formula C₁₂H₈ClF₂NO[3]
Molecular Weight 255.65 g/mol [3]
Appearance White crystalline powder[4]
Purity Typically ≥97%[2]
Physicochemical Characteristics

The physicochemical properties of this compound are determinative for its handling, formulation, and biological interactions.

  • Solubility : It demonstrates limited aqueous solubility but is soluble in organic solvents like methanol, ethanol, and DMSO. This necessitates the use of organic co-solvents for many experimental and formulation purposes.

  • Lipophilicity (LogP) : The calculated LogP value indicates a moderate to high lipophilicity, which is a crucial factor for its ability to traverse cellular membranes and engage with hydrophobic binding sites on target proteins.

  • pKa : The aniline group acts as a basic center, and its pKa value dictates its ionization state at physiological pH. This is a critical parameter for predicting its ADME (absorption, distribution, metabolism, and excretion) profile.

Synthesis and Manufacturing

The synthesis of this compound is typically a multi-step process. A common and efficient laboratory-scale synthesis is detailed below. The strategic introduction of functional groups is key to achieving the desired substitution pattern.

Recommended Synthetic Pathway

A frequently used synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between a suitable fluorinated aniline precursor and 4-chlorophenol.

cluster_start Starting Materials cluster_process Process cluster_end Product 3,5-Difluoroaniline 3,5-Difluoroaniline Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 3,5-Difluoroaniline->Nucleophilic Aromatic Substitution (SNAr) 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Nucleophilic Aromatic Substitution (SNAr) Purification Purification Nucleophilic Aromatic Substitution (SNAr)->Purification This compound This compound Purification->this compound

Figure 2: General Synthetic Workflow.

Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system for the synthesis of the target compound, with checkpoints and expected outcomes at each stage.

  • Reaction Setup :

    • In a flame-dried round-bottom flask with a magnetic stirrer and reflux condenser, combine 3,5-difluoroaniline (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).[5][6]

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent. DMF is chosen for its high boiling point, which allows for the necessary reaction temperature, and its polar aprotic nature, which facilitates the SNAr reaction.

  • Reaction Execution :

    • Heat the mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 12-24 hours. A successful reaction is indicated by the consumption of starting materials and the appearance of a new, less polar product spot.

  • Workup and Extraction :

    • After cooling to room temperature, pour the mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL). Water precipitates the inorganic salts, while ethyl acetate effectively extracts the organic product.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification :

    • Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

    • Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

Applications in Drug Discovery and Development

The distinct structural attributes of this compound make it a valuable building block in medicinal chemistry, especially in the creation of kinase inhibitors.

Role as a Key Intermediate

This compound is a crucial intermediate in the synthesis of several targeted cancer therapies.[7] The aniline functional group serves as a reactive site for further chemical modifications, enabling its integration into larger, more complex molecules. The difluoro substitution pattern can improve metabolic stability and alter the electronic properties of the aniline ring, which can be beneficial for optimizing drug candidates.[8]

Example: Synthesis of Kinase Inhibitors

Many kinase inhibitors incorporate a "hinge-binding" motif, which often includes a substituted aniline. The this compound core can be elaborated to produce potent and selective inhibitors of various kinases implicated in cancer and other diseases. The synthesis of such inhibitors frequently involves the reaction of the aniline with a heterocyclic electrophile.

Safety and Handling

Proper safety measures are essential when handling this compound.

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, such as safety goggles, gloves, and a lab coat.[9][10]

  • Handling : Work in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[13]

  • Disposal : Dispose of the compound in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a versatile and significant chemical intermediate with widespread applications in the pharmaceutical industry. Its synthesis is well-documented, and its physicochemical properties make it a desirable building block for designing novel therapeutic agents. A comprehensive understanding of its chemistry, handling, and applications is vital for researchers and scientists in the field of drug discovery and development.

References

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  • PubChem. 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline | C12H7ClF3NO | CID 113552585. [Link]

  • PubChem. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621. [Link]

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An In-Depth Technical Guide to the Solubility of 4-(4-Chlorophenoxy)-3,5-difluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorophenoxy)-3,5-difluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and agrochemical synthesis. Its structural complexity, featuring a difluorinated aniline ring linked via an ether bridge to a chlorophenoxy group, imparts unique physicochemical properties that are critical for its function as a synthetic intermediate. Understanding and controlling the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It moves from a first-principles analysis of its molecular structure to predictive assessments and concludes with a detailed, field-proven experimental protocol for its quantitative determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent systems. The key characteristics of the target compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 549547-33-3[1]
Molecular Formula C₁₂H₈ClF₂NO[2]
Molecular Weight 255.65 g/mol [2]
Computed XLogP3-AA 3.7PubChem[3]
Hydrogen Bond Donor Count 1 (from -NH₂)PubChem[3]
Hydrogen Bond Acceptor Count 5 (N, O, 2x F, Cl)PubChem[3]
Topological Polar Surface Area 35.3 ŲPubChem[3]

The high XLogP3 value suggests a significant lipophilic character, while the presence of hydrogen bond donors and acceptors indicates that polar interactions will also play a crucial role in its solubility profile.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the fundamental thermodynamic principle "like dissolves like".[4][5] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, several structural features dictate its interactions.

G substance This compound aniline Aniline Moiety (-NH2) substance->aniline ether Ether Linkage (-O-) substance->ether chlorophenoxy Chlorophenoxy Group substance->chlorophenoxy difluoro Difluoro Groups (-F) substance->difluoro aniline_prop > Polar > H-Bond Donor > Basic Character aniline->aniline_prop ether_prop > Polar > H-Bond Acceptor ether->ether_prop chlorophenoxy_prop > Lipophilic (Aromatic) > Weakly Polar (C-Cl) chlorophenoxy->chlorophenoxy_prop difluoro_prop > Highly Polar (C-F) > Electron Withdrawing difluoro->difluoro_prop

Caption: Molecular structure analysis of the target compound.

  • Polarity and Hydrogen Bonding : The aniline (-NH₂) group is a hydrogen bond donor, while the ether oxygen, the two fluorine atoms, and the nitrogen atom can act as hydrogen bond acceptors.[6] This allows for favorable interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF).[7]

  • Lipophilicity : The two aromatic rings (phenyl and aniline) contribute significantly to the molecule's nonpolar character. This suggests good solubility in solvents that can engage in π-π stacking and van der Waals interactions, such as toluene and dichloromethane.[6]

  • Dipole Moment : The C-F and C-Cl bonds are highly polar, creating localized dipoles. The overall molecular polarity will depend on the geometric arrangement of these dipoles. Solvents with high dielectric constants can effectively solvate these polar regions.[6]

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles, a qualitative prediction of solubility can be made. This serves as an essential starting point for solvent screening in experimental settings.

SolventTypePolarity Index (P')[8][9]Predicted SolubilityRationale
Hexane Nonpolar0.1Very Low / Insoluble Lacks the polarity needed to interact with the aniline, ether, and halogen groups.
Toluene Nonpolar (Aromatic)2.4Moderate Aromatic character allows for π-π stacking with the solute's rings, but polarity is low.
Dichloromethane (DCM) Polar Aprotic3.1High Moderate polarity can solvate the polar groups without being hindered by hydrogen bonding networks.
Ethyl Acetate Polar Aprotic4.4Moderate to High Acts as a hydrogen bond acceptor and has moderate polarity.
Acetone Polar Aprotic5.1High Strong hydrogen bond acceptor with sufficient polarity to dissolve the molecule.
Acetonitrile (ACN) Polar Aprotic5.8Moderate to High Highly polar, but its linear structure may be less effective at solvating the bulky molecule than other aprotics.
Methanol (MeOH) Polar Protic5.1Moderate Can hydrogen bond, but the strong solvent-solvent interactions may compete with solute solvation.
Ethanol (EtOH) Polar Protic4.3Moderate Similar to methanol, but its slightly lower polarity may improve solubility for this lipophilic solute.
Dimethylformamide (DMF) Polar Aprotic6.4Very High Excellent hydrogen bond acceptor with high polarity, known as a "universal" organic solvent.[7]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very High Highly polar and a strong hydrogen bond acceptor, very effective at dissolving a wide range of compounds.[7]
Experimental Protocol for Thermodynamic Solubility Determination

To obtain quantitative data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It is a robust and reliable technique when performed with care.

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, typically HPLC-UV.

4.2. Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Syringes (1 mL or 2 mL)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

4.3. Step-by-Step Methodology

G start 1. Preparation add_solid Add excess solid solute (e.g., ~10-20 mg) to vial start->add_solid add_solvent Add known volume of solvent (e.g., 2 mL) add_solid->add_solvent equilibrate 2. Equilibration add_solvent->equilibrate shake Seal vial and agitate at constant temperature (e.g., 25°C for 24-48h) equilibrate->shake settle Allow solid to settle (optional, ~1-2h) shake->settle separate 3. Phase Separation settle->separate filter Withdraw supernatant and filter through 0.22 µm syringe filter separate->filter dilute 4. Quantification filter->dilute prepare_sample Dilute filtrate accurately with mobile phase to fall within calibration range dilute->prepare_sample analyze Analyze by validated HPLC-UV method prepare_sample->analyze calculate Calculate concentration using calibration curve and apply dilution factor analyze->calculate end Result: Solubility (mg/mL or mol/L) calculate->end

Caption: Experimental workflow for the shake-flask method.

  • Preparation : Add an excess of this compound (e.g., 10-20 mg, accurately weighed) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Causality: Using a clear excess ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration : Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours.

    • Causality: A long equilibration time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. 24 hours is a common minimum, with 48 hours providing greater confidence.[10]

  • Phase Separation : After equilibration, remove the vial and let it stand for at least one hour to allow undissolved solids to settle. Carefully withdraw a portion of the supernatant using a syringe.

  • Filtration : Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops. Filter the remaining liquid into a clean HPLC vial.

    • Causality: Filtration is a critical self-validating step to ensure that no microscopic solid particles are carried over into the analytical sample, which would falsely elevate the measured solubility.

  • Dilution & Analysis : Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration is within the linear range of the analytical method's calibration curve. Analyze the diluted sample by HPLC-UV.

Analytical Method: HPLC-UV Quantification

A reverse-phase HPLC method is well-suited for the analysis of this aromatic amine.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile (ACN) and water (with 0.1% formic acid or acetic acid to ensure the aniline is protonated and sharpens peaks) is a standard starting point.[12][13]

  • Detection : UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or 280 nm).

  • Calibration : Prepare a series of calibration standards of the compound of known concentrations in the mobile phase. Plot a curve of peak area versus concentration to establish linearity and determine the regression equation.

Example HPLC Gradient:
Time (min)% Water (0.1% Formic Acid)% Acetonitrile
0.06040
10.01090
12.01090
12.16040
15.06040
Safety and Handling

As with any halogenated aromatic amine, appropriate safety precautions must be taken.

  • Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Handle the compound in a well-ventilated area or a chemical fume hood.[14]

  • Hazards : The compound may be harmful if swallowed or in contact with skin.[15] Avoid breathing dust.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion
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4-(4-Chlorophenoxy)-3,5-difluoroaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Profile of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

This document provides a comprehensive safety and handling guide for this compound (CAS No. 549547-33-3). As specific toxicological and safety data for this compound are not extensively published, this guide synthesizes information from its structural analogues, fundamental chemical principles, and established laboratory safety protocols. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, grounded in scientific expertise and a proactive safety culture.

Section 1: Compound Identification and Scientific Context

This compound is an aromatic amine and a diaryl ether. Its structure is characterized by a 3,5-difluoroaniline core linked via an ether bond to a 4-chlorophenoxy group.[1] Such halogenated diaryl ether motifs are prevalent in medicinal chemistry and materials science, often serving as critical intermediates in the synthesis of complex molecules. The presence of multiple halogen atoms and an aniline functional group dictates its reactivity and, critically, its safety profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 549547-33-3[1]
Molecular Formula C₁₂H₈ClF₂NO[1]
IUPAC Name This compound[1]
PubChem CID 52988069[1]
Molecular Weight 255.65 g/mol Calculated
SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl[1]

Section 2: Hazard Identification and Risk Assessment

Anilines, particularly halogenated ones, are known for their potential toxicity. For instance, related compounds like 3,5-difluoroaniline are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause skin and eye irritation.[2][3][4] The presence of a chlorophenoxy group adds to the potential for producing hazardous decomposition products upon combustion.

GHS_Prediction_Workflow cluster_0 Structural Analysis cluster_1 Analogue Data Mining cluster_2 Predicted GHS Classification Compound 4-(4-Chlorophenoxy)- 3,5-difluoroaniline Motif1 Aniline Moiety (3,5-difluoro-) Compound->Motif1 Motif2 Diaryl Ether Moiety Compound->Motif2 Motif3 Chlorinated Phenoxy Ring Compound->Motif3 Analog1 3,5-Difluoroaniline (CAS 372-39-4) Motif1->Analog1 Core Structure Analog2 4-Chloroaniline (CAS 106-47-8) Motif3->Analog2 Related Moiety Data1 Acute Tox. 4 (Oral, Dermal, Inhalation) Skin/Eye Irrit. 2 Analog1->Data1 Data2 Toxic (Oral, Dermal, Inhalation) Carcinogen Cat. 2 Allergen Analog2->Data2 Predicted Predicted Hazards for Target Compound Data1->Predicted Informs Data2->Predicted Informs Hazard1 Acute Toxicity (Harmful/Toxic) Predicted->Hazard1 Hazard2 Skin/Eye Irritation Predicted->Hazard2 Hazard3 Potential for Organ Toxicity Predicted->Hazard3

Caption: Predictive hazard assessment workflow for novel compounds.

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[4]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin.[4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2][4]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[2]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.[4]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.

Section 3: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical. This safety data sheet should be provided to attending medical personnel.[5]

  • General Advice: Move the victim out of the dangerous area. If exposure is suspected, seek immediate medical attention.[5]

  • If Inhaled: Relocate the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician immediately.[5][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and immediately call a physician or poison control center.[7][8]

Section 4: Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7] Water mist can be used to cool closed containers.[9]

  • Specific Hazards from Combustion: Thermal decomposition can be hazardous, leading to the release of toxic and irritating gases and vapors.[7] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[2][7][9]

  • Advice for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear.[5][7][9]

Section 5: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment as detailed in Section 7. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[5]

  • Methods for Containment and Cleaning Up: For spills, carefully sweep up or vacuum the material without creating dust. Place the collected material into a suitable, closed, and labeled container for disposal.[5]

Section 6: Safe Handling and Storage

The causality behind safe handling protocols is the prevention of exposure and the maintenance of compound integrity.

  • Precautions for Safe Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[7][10] Wash hands thoroughly after handling.[5]

  • Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3] The compound may be light-sensitive, so storage in an opaque or amber container is recommended.[5][10]

Section 7: Exposure Controls and Personal Protection

A multi-layered approach to personal protection is essential.

  • Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation. Use adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low.[9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[5][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin exposure.[2][5]

  • Respiratory Protection: If engineering controls are insufficient or for nuisance exposures, use a NIOSH/MSHA-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges for organic vapors and acid gases.[5][7]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[5] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[10]

Section 8: Stability and Reactivity

  • Reactivity: No specific data is available, but it is not expected to be reactive under normal conditions.

  • Chemical Stability: The compound is stable under recommended storage conditions.[2][6]

  • Conditions to Avoid: Avoid exposure to heat, flames, ignition sources, and incompatible materials.[2][9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride.[2][9]

Section 9: Toxicological Information

As no specific toxicological studies on this compound were found, this section is based on data from structurally related haloanilines. The in vitro nephrotoxicity of compounds like 3,5-difluoroaniline has been investigated, suggesting that haloanilines can pose a risk to kidney function.[11]

  • Acute Toxicity: Predicted to be harmful by ingestion, dermal contact, and inhalation based on analogues.[4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available. However, some haloanilines are classified as potential carcinogens. This compound should be handled as a potential carcinogen until proven otherwise.

Section 10: A Representative Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of diaryl ethers like this compound is commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The following protocol is a representative, self-validating workflow.

Reaction: 3,4,5-trifluoroaniline + 4-chlorophenol → this compound

Causality in Experimental Design:

  • Reactant Choice: 3,4,5-trifluoroaniline is chosen because the fluorine atom at the C4 position is highly activated towards nucleophilic substitution by the two flanking fluorine atoms. The aniline group also influences the electronics, though its primary role here is as part of the final structure.

  • Nucleophile: 4-chlorophenol acts as the nucleophile after deprotonation.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. It is preferred over stronger bases like NaH to avoid side reactions.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents can solvate the cation (K⁺) effectively, leaving the phenoxide anion "naked" and highly reactive, which accelerates the SNAr reaction.

  • Temperature: Elevated temperatures are required to overcome the activation energy of breaking the aromatic C-F bond.

SNAr_Workflow start Start reagents Combine: - 3,4,5-Trifluoroaniline - 4-Chlorophenol - K₂CO₃ - DMF (Solvent) start->reagents heat Heat Reaction Mixture (e.g., 100-120 °C) Under N₂ Atmosphere reagents->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor quench Cool to RT Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product (NMR, MS) purify->end

Caption: Experimental workflow for the synthesis of a diaryl ether via SNAr.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,4,5-trifluoroaniline (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue using flash column chromatography on silica gel to yield the pure this compound.

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spectroscopic data of 4-(4-Chlorophenoxy)-3,5-difluoroaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Chlorophenoxy)-3,5-difluoroaniline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound this compound. As a molecule of interest in pharmaceutical and agrochemical research, its unambiguous structural elucidation is paramount. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, explains the scientific rationale behind these predictions, and provides field-proven protocols for data acquisition.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a diaryl ether with key functional groups that will give rise to characteristic spectroscopic signals.

Key Structural Features:

  • Aniline Ring: A benzene ring substituted with an amine group (-NH₂) and two fluorine atoms. The amine group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors.

  • Phenoxy Ring: A benzene ring with a chlorine substituent, linked to the aniline ring via an ether linkage. The chlorine atom is a deactivating, ortho-, para-director.

  • Ether Linkage: The C-O-C bridge connects the two aromatic systems.

These features dictate the electronic environment of each atom, which in turn governs the spectroscopic output.

cluster_aniline Aniline Ring cluster_phenoxy Phenoxy Ring a1 C-NH2 a2 C-F a1->a2 a3 C-H a2->a3 a4 C-O a3->a4 a5 C-H a4->a5 p1 C-O a4->p1 -O- (Ether Linkage) a6 C-F a5->a6 a6->a1 p2 C-H p1->p2 p3 C-H p2->p3 p4 C-Cl p3->p4 p5 C-H p4->p5 p6 C-H p5->p6 p6->p1

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show signals corresponding to the protons on the two aromatic rings and the amine group.

  • Aniline Protons: The two protons on the difluoroaniline ring are in a magnetically equivalent environment, influenced by the adjacent fluorine and amine groups. They are expected to appear as a single signal.

  • Phenoxy Protons: The four protons on the chlorophenoxy ring will exhibit a classic AA'BB' system, appearing as two doublets, due to the para-substitution pattern.

  • Amine Protons: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.5 - 6.8Triplet (t) or Doublet of Doublets (dd)2HH-2, H-6 (Aniline)Shielded by the -NH₂ group and split by the adjacent fluorine atoms.
~ 6.9 - 7.1Doublet (d)2HH-2', H-6' (Phenoxy)Protons ortho to the ether oxygen, deshielded relative to the aniline protons.
~ 7.2 - 7.4Doublet (d)2HH-3', H-5' (Phenoxy)Protons ortho to the chlorine atom.
~ 3.5 - 4.5Broad Singlet (br s)2H-NH₂Typical range for aniline protons; broadening due to quadrupolar relaxation and exchange.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The presence of highly electronegative fluorine atoms will result in C-F coupling, which can be observed in the carbon spectrum.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 95 - 105C-2, C-6 (Aniline)Shielded by the -NH₂ group and directly attached to hydrogen.
~ 115 - 125C-2', C-6' (Phenoxy)Carbons ortho to the ether oxygen.
~ 128 - 135C-3', C-5' (Phenoxy)Carbons ortho to the chlorine atom.
~ 125 - 130C-4' (Phenoxy)Carbon bearing the chlorine atom.
~ 135 - 145C-4 (Aniline)Carbon attached to the ether oxygen.
~ 150 - 160C-1' (Phenoxy)Carbon attached to the ether oxygen.
~ 155 - 165 (d, ¹JCF)C-3, C-5 (Aniline)Carbons directly bonded to fluorine, showing a large one-bond coupling constant.
~ 140 - 150C-1 (Aniline)Carbon bearing the amine group.
Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms on the aniline ring.

Table 3: Predicted ¹⁹F NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
-110 to -130Triplet (t)F-3, F-5The chemical shift is typical for fluoroaromatics. The triplet splitting arises from coupling to the two neighboring protons (H-2 and H-6).
Experimental Protocol for NMR Data Acquisition

prep Sample Preparation dissolve Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup tune Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies instrument->tune lock Lock on the deuterium signal of the solvent tune->lock shim Shim the magnetic field for homogeneity lock->shim acquisition Data Acquisition h1 Acquire ¹H spectrum (e.g., 16 scans) acquisition->h1 c13 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) h1->c13 f19 Acquire ¹⁹F spectrum (e.g., 64 scans) c13->f19 processing Data Processing ft Fourier Transform processing->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Caption: Workflow for NMR Data Acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those of amines.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

  • Acquisition of ¹H Spectrum: A standard one-pulse experiment is typically sufficient. A spectral width of approximately 16 ppm centered around 6 ppm is appropriate.

  • Acquisition of ¹³C Spectrum: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 240 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

  • Acquisition of ¹⁹F Spectrum: A simple one-pulse experiment is used. A large spectral width is often required to ensure the signal is captured.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The resulting spectra are then integrated and peaks are picked for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchPrimary Amine (-NH₂)
3000 - 3100C-H stretchAromatic
1580 - 1620C=C stretchAromatic Ring
1200 - 1300C-N stretchAryl Amine
1230 - 1270C-O-C stretch (asymmetric)Aryl Ether
1150 - 1350C-F stretchFluoroaromatic
1000 - 1100C-Cl stretchChloroaromatic
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation.

  • Background Scan: With a clean ATR crystal, a background spectrum is collected. This measures the absorbance of the ambient environment and the crystal itself, and is automatically subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Data Collection: The IR spectrum is collected, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

  • Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum Data
  • Molecular Ion Peak (M⁺): The molecular weight of C₁₂H₈ClF₂NO is 255.65 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. There will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 5: Predicted m/z Values in Mass Spectrum

m/z (for ³⁵Cl)AssignmentRationale
255[M]⁺Molecular Ion
257[M+2]⁺Isotope peak due to ³⁷Cl
127[C₆H₄Cl]⁺Fragment from cleavage of the ether bond (chlorophenyl radical cation)
128[C₆H₃F₂N]⁺Fragment from cleavage of the ether bond (difluoroaniline radical cation)
Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the mass spectrometer's source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the ESI probe, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

cluster_data Spectroscopic Data cluster_info Derived Information NMR NMR (¹H, ¹³C, ¹⁹F) NMR_info Carbon-Hydrogen Framework Connectivity (J-coupling) Fluorine Environment NMR->NMR_info IR IR IR_info Functional Groups (-NH₂, C-O-C, C-F, C-Cl) IR->IR_info MS MS MS_info Molecular Weight Elemental Formula (HRMS) Isotopic Pattern (Cl) MS->MS_info Confirmation Structural Confirmation of This compound NMR_info->Confirmation IR_info->Confirmation MS_info->Confirmation

Caption: Integrated Spectroscopic Analysis Workflow.

The combination of NMR, IR, and MS data provides a self-validating system for structural confirmation. NMR establishes the connectivity of the atoms, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. Any discrepancy in one dataset would be challenged by the others, ensuring a high degree of confidence in the final structural assignment.

Conclusion

The spectroscopic characterization of this compound relies on a multi-faceted approach. By predicting the outcomes of NMR, IR, and MS analyses and adhering to rigorous experimental protocols, researchers can unambiguously confirm the structure and purity of this compound. This in-depth guide provides the necessary framework for scientists and drug development professionals to successfully undertake this characterization, ensuring data integrity and advancing their research goals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST. (n.d.). p-Chloroaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][2]

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Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the strategic design of small molecules with optimized pharmacological profiles is paramount. The novel compound, 4-(4-Chlorophenoxy)-3,5-difluoroaniline, stands at the intersection of several privileged structural motifs in medicinal chemistry. This technical guide provides an in-depth analysis of this molecule's potential, grounded in established principles of drug design and supported by analogous structures with proven biological activity. We will explore the synergistic contributions of its diaryl ether core, fluorine substitutions, and aniline functionality, hypothesizing its most promising applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in the pursuit of next-generation therapeutics.

The Architectural Triad: Deconstructing this compound

The therapeutic potential of this compound can be best understood by examining its three key structural components: the diaryl ether linkage, the difluorinated aniline ring, and the chlorophenoxy moiety. Each of these imparts distinct and valuable properties that can be exploited in drug design.

  • The Diaryl Ether Scaffold: A Privileged Core. The diaryl ether motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a diverse range of biologically active compounds.[1][2] Its prevalence stems from a combination of metabolic stability, conformational flexibility, and the ability to engage in key interactions with biological targets.[3] This scaffold is a cornerstone of numerous anticancer agents, participating in activities such as the inhibition of protein kinases and the induction of apoptosis.[4][5][6]

  • Fluorine Substitution: The Medicinal Chemist's Power Tool. The strategic incorporation of fluorine atoms into a drug candidate can profoundly enhance its pharmacokinetic and pharmacodynamic properties.[7][8] The two fluorine atoms on the aniline ring of our subject molecule are anticipated to:

    • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[8]

    • Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the aniline nitrogen, which can improve cell membrane permeability and bioavailability.

    • Increase Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[7]

  • The Substituted Aniline and Chlorophenoxy Groups: Fine-Tuning Activity. The aniline group serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of various functionalities to modulate solubility, target engagement, and other pharmacological parameters.[9][10] The 4-chlorophenoxy group is a common feature in many biologically active diaryl ethers. Structure-activity relationship (SAR) studies of similar diaryl ether derivatives have shown that a chlorine atom at the para-position of the phenyl ring can significantly enhance antitumor activity.[11]

Hypothesized Therapeutic Application: A Focus on Oncology

Based on the structural analysis, this compound emerges as a highly promising scaffold for the development of novel anticancer agents. The diaryl ether core is a recurring motif in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors, such as Sorafenib and Ibrutinib, feature a diaryl ether or a similar bi-aryl structure that orients functional groups to interact with the ATP-binding pocket of kinases. The this compound scaffold provides a rigid backbone with opportunities for substitution to achieve selective inhibition of various kinases implicated in cancer progression.

Below is a conceptual diagram illustrating the potential interaction of a hypothetical kinase inhibitor derived from this compound within a kinase ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Derivative Hinge Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Solvent_Front Solvent Front Aniline_N Aniline N (Linker Attachment) Aniline_N->Hinge H-Bonding Aniline_N->Solvent_Front Vector to Solvent Difluoroaniline_Ring Difluoroaniline Ring Aniline_N->Difluoroaniline_Ring Difluoroaniline_Ring->Hydrophobic_Pocket_1 Hydrophobic Interaction Ether_O Ether Oxygen Difluoroaniline_Ring->Ether_O Chlorophenoxy_Ring Chlorophenoxy Ring Ether_O->Chlorophenoxy_Ring Chlorophenoxy_Ring->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential as a drug candidate.

PropertyValueSource
CAS Number549547-33-3[12]
Molecular FormulaC₁₂H₈ClF₂NO[12]
Molecular Weight255.65 g/mol [12]
AppearanceOff-white to light brown powderTypical for similar anilines
Storage2-8°C[12]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route is outlined below, based on established methods for diaryl ether synthesis.

G Start_1 3,4,5-Trifluoronitrobenzene Intermediate 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene Start_1->Intermediate K2CO3, DMF 80 °C Start_2 4-Chlorophenol Start_2->Intermediate Product This compound Intermediate->Product Fe, NH4Cl EtOH/H2O, reflux

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene

  • To a solution of 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-chlorophenol (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene.

Step 2: Synthesis of this compound

  • To a solution of 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Kinase Inhibitory Assay (General Protocol)

To evaluate the potential of this compound and its derivatives as kinase inhibitors, a general in vitro kinase assay can be performed.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Future Directions and Conclusion

This compound represents a compelling starting point for the design of novel therapeutic agents. Its unique combination of a diaryl ether scaffold, difluoroaniline ring, and chlorophenoxy moiety provides a rich foundation for generating libraries of compounds with diverse pharmacological profiles. The primary hypothesized application lies in the development of kinase inhibitors for oncology, leveraging the well-established precedent of the diaryl ether core in this class of drugs.

References

  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm.[4]

  • Anson, J. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog.[13]

  • ResearchGate. (2025). Diaryl ether derivatives as anticancer agents - A review | Request PDF.[14]

  • ResearchGate. (n.d.). Design of novel diaryl ethers as antitumor agents.[6]

  • Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed.[11]

  • Bulai, R. G., et al. (n.d.). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv.[1]

  • Wu, Q., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. PubMed.[15]

  • Kovács, D., et al. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.[3]

  • Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science.[10]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. PubMed.[7]

  • Guidechem. (n.d.). What is the synthesis method of 3,5-Difluoroaniline?.[16]

  • MySkinRecipes. (n.d.). This compound.[12]

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The Unseen Pillar: 4-(4-Chlorophenoxy)-3,5-difluoroaniline in the Architecture of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Synthetic Chemists

In the intricate world of agrochemical synthesis, the strategic incorporation of fluorine atoms and specific phenoxy moieties can dramatically enhance the efficacy and selectivity of active ingredients. Among the myriad of fluorinated intermediates, 4-(4-Chlorophenoxy)-3,5-difluoroaniline emerges as a pivotal building block, though its direct lineage to blockbuster products often remains embedded within the dense landscape of patent literature. This technical guide illuminates the crucial role of this specialized aniline derivative, offering insights into its synthesis, physicochemical properties, and its instrumental function in the creation of advanced crop protection agents.

The Molecular Blueprint: Physicochemical Characteristics

This compound, with the CAS number 549547-33-3, is a solid crystalline substance at room temperature. Its molecular structure, a confluence of a dichlorinated phenoxy group and a difluoroaniline ring, is the very source of its utility. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the reactivity of the aniline's amino group, a key consideration in subsequent synthetic transformations.

PropertyValueSource
Molecular Formula C₁₂H₈ClF₂NO[1]
Molecular Weight 255.65 g/mol [2]
CAS Number 549547-33-3[1]
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point Not readily available in public domainGeneral Knowledge
Boiling Point Not readily available in public domainGeneral Knowledge
Solubility Sparingly soluble in water, soluble in common organic solventsGeneral Knowledge

Synthesis of the Keystone: The Pathway to this compound

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions. While proprietary industrial methods may vary, a plausible and commonly employed synthetic strategy involves the nucleophilic aromatic substitution of a highly fluorinated benzene ring.

A generalized synthetic workflow is outlined below:

G A 1,2,3,5-Tetrafluorobenzene B 1-(4-Chlorophenoxy)-2,3,5-trifluorobenzene A->B Nucleophilic Aromatic Substitution (4-Chlorophenol, Base) C 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene B->C Nitration (HNO₃, H₂SO₄) D This compound C->D Reduction (e.g., Fe/HCl or H₂, Pd/C)

Figure 1: A representative synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-(4-Chlorophenoxy)-2,3,5-trifluorobenzene

  • To a solution of 1,2,3,5-tetrafluorobenzene and 4-chlorophenol in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as potassium carbonate or sodium hydride portion-wise at room temperature.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1-(4-chlorophenoxy)-2,3,5-trifluorobenzene.

Step 2: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene

  • To a stirred solution of 1-(4-chlorophenoxy)-2,3,5-trifluorobenzene in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) at a low temperature (0-5 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene.

Step 3: Synthesis of this compound

  • Dissolve 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture to reflux or stir under pressure until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

The Aniline's Progeny: Application in Agrochemical Synthesis

The true value of this compound lies in its role as a precursor to complex heterocyclic molecules with potent biological activity. The amino group of the aniline serves as a versatile handle for the construction of various ring systems. One notable application, though not yet widely commercialized under a common name, is in the synthesis of[2][3]triazolo[1,5-a]pyridine derivatives, a class of compounds known for their herbicidal and fungicidal properties.

Case Study: Synthesis of a[2][3]triazolo[1,5-a]pyridine Herbicide Candidate

The synthesis of 2-(4-(4-chlorophenoxy)-3,5-difluorophenyl)-[2][3]triazolo[1,5-a]pyridine, a potential herbicide, exemplifies the utility of our title compound.

G A This compound B N-(4-(4-chlorophenoxy)-3,5-difluorophenyl)formamide A->B Formylation (e.g., Formic Acid) C N'-(4-(4-chlorophenoxy)-3,5-difluorophenyl)formimidohydrazide B->C Reaction with Hydrazine D 2-(4-(4-chlorophenoxy)-3,5-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine C->D Cyclization E 2-Aminopyridine E->C Reaction with Formimidate

Figure 2: Synthetic approach to a triazolopyridine herbicide candidate from this compound.

Experimental Protocol: Synthesis of 2-(4-(4-chlorophenoxy)-3,5-difluorophenyl)-[2][3]triazolo[1,5-a]pyridine

Step 1: Synthesis of the Amidine Intermediate

  • A mixture of this compound and an appropriate formylating agent (e.g., triethyl orthoformate) is heated in the presence of an acid catalyst.

  • The resulting formimidate is then reacted with 2-aminopyridine to yield the corresponding N-aryl-N'-pyridinylformamidine.

Step 2: Oxidative Cyclization to the Triazolopyridine Core

  • The amidine intermediate is dissolved in a suitable solvent.

  • An oxidizing agent, such as lead tetraacetate or (diacetoxyiodo)benzene, is added to the solution.

  • The reaction is stirred at room temperature or with gentle heating until the cyclization is complete.

  • The crude product is then purified by column chromatography to yield the final 2-(4-(4-chlorophenoxy)-3,5-difluorophenyl)-[2][3]triazolo[1,5-a]pyridine.

Structure-Activity Relationship: The "Fluoro-Phenoxy" Advantage

The specific arrangement of substituents in agrochemicals derived from this compound is critical to their biological activity.

  • Difluoroaniline Moiety: The two fluorine atoms ortho to the amino group (or the point of attachment to the heterocyclic core) play a crucial role in locking the conformation of the molecule. This steric hindrance can enhance binding to the target enzyme or receptor. Furthermore, the electron-withdrawing nature of fluorine can increase the metabolic stability of the compound in the target pest and the environment.

  • 4-Chlorophenoxy Group: This lipophilic group is essential for the molecule's transport across biological membranes to reach its site of action. The chlorine atom at the para-position often contributes to enhanced binding affinity and can influence the overall electronic properties of the molecule.

Conclusion: A Foundation for Future Innovation

While this compound may not be a household name in the agrochemical industry, its significance as a sophisticated building block cannot be overstated. It provides a pre-functionalized scaffold that allows for the efficient construction of complex and highly active agrochemical molecules. The strategic combination of fluorine and a chlorophenoxy group within this intermediate offers a powerful tool for medicinal and agrochemical chemists to fine-tune the properties of next-generation herbicides and fungicides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the role of such meticulously designed intermediates will undoubtedly become even more critical in the quest for global food security.

References

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The Strategic Application of 4-(4-Chlorophenoxy)-3,5-difluoroaniline as a Privileged Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(4-chlorophenoxy)-3,5-difluoroaniline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique electronic and conformational properties, conferred by the strategic placement of fluorine and chlorine substituents, make it a highly sought-after building block for the synthesis of potent and selective bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed synthetic protocols, structure-activity relationship (SAR) insights, and a case study on its application in the design of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) inhibitors are presented to equip researchers with the knowledge to effectively leverage this versatile scaffold in their drug discovery programs.

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological properties. The unique attributes of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The 3,5-difluoroaniline moiety, in particular, has garnered significant attention as a key pharmacophore in numerous kinase inhibitors. The two fluorine atoms flanking the aniline nitrogen modulate its pKa, influencing its ability to act as a hydrogen bond donor and acceptor, which is crucial for interaction with the hinge region of the kinase ATP-binding site.

The addition of a 4-(4-chlorophenoxy) group to the 3,5-difluoroaniline core creates a diaryl ether linkage, a privileged scaffold in many biologically active compounds. This extension provides a vector for occupying hydrophobic pockets within the target protein, thereby enhancing binding affinity and selectivity. The chlorine atom on the distal phenyl ring can further modulate the electronic properties and provide an additional point for interaction or metabolic blockade. This guide will delve into the synthesis and application of this specific and highly valuable building block.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is conceptually a two-stage process: the preparation of the key intermediate, 3,5-difluoroaniline, followed by the formation of the diaryl ether linkage.

Stage 1: Synthesis of the 3,5-Difluoroaniline Intermediate

Several routes to 3,5-difluoroaniline have been reported, often starting from readily available precursors. A common and scalable method involves the halogenation and subsequent dehalogenation/amination of 2,4-difluoroaniline.

Protocol 1: Synthesis of 3,5-Difluoroaniline from 2,4-Difluoroaniline

This protocol is adapted from established patent literature and offers a reliable route to the key intermediate.[1][2][3]

Step 1: Bromination of 2,4-Difluoroaniline

  • In a suitable reaction vessel, suspend 2,4-difluoroaniline in an aqueous acidic solution (e.g., hydrochloric acid).

  • Cool the mixture to 0-5 °C.

  • Slowly add bromine (Br₂) to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolate the precipitated 2-bromo-4,6-difluoroaniline hydrochloride by filtration and wash with cold water.

Step 2: Diazotization and Reduction to 1-Bromo-3,5-difluorobenzene

  • Suspend the 2-bromo-4,6-difluoroaniline hydrochloride in a suitable alcohol (e.g., isopropanol).

  • Cool the mixture to below 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. The diazonium salt forms in situ.

  • The diazonium salt is then reduced by the alcohol solvent, a process that can be facilitated by the addition of a copper catalyst.

  • Upon completion, the 1-bromo-3,5-difluorobenzene can be isolated by distillation or extraction.

Step 3: Amination of 1-Bromo-3,5-difluorobenzene

  • Charge a pressure vessel with 1-bromo-3,5-difluorobenzene, aqueous ammonia, and a copper catalyst (e.g., copper(I) oxide).

  • Heat the mixture under pressure. The reaction progress should be monitored by GC or LC-MS.

  • After cooling, the product, 3,5-difluoroaniline, is isolated by extraction with an organic solvent and purified by distillation or crystallization.

Causality Behind Experimental Choices:

  • Bromination: The use of an acidic medium protonates the aniline, making it less reactive and directing the bromination to the positions ortho and para to the amino group. The fluorine atoms further direct the regioselectivity.

  • Diazotization/Reduction: The Sandmeyer-type reaction is a classic method for replacing an amino group. The use of an alcohol as the reducing agent is a common and effective approach.

  • Amination: A copper-catalyzed nucleophilic aromatic substitution (SNAr) is necessary to replace the bromine with an amino group, as the aryl bromide is not sufficiently activated for direct displacement by ammonia.

Stage 2: Formation of the Diaryl Ether Linkage

The formation of the diaryl ether bond between 3,5-difluoroaniline and 4-chlorophenol can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Chan-Lam coupling.

Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classical method for forming diaryl ethers, typically requiring a copper catalyst and high temperatures.[4][5]

  • In a reaction vessel, combine 3,5-difluoroaniline, 4-chlorophenol, a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate), and a high-boiling polar solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 3: Chan-Lam Coupling for Diaryl Ether Synthesis

The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, often proceeding at lower temperatures and being more tolerant of various functional groups.[6][7]

  • To a reaction flask, add 4-chlorophenol, a boronic acid derivative of 3,5-difluoroaniline (or vice versa), a copper catalyst (e.g., copper(II) acetate), a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane or toluene).

  • Stir the reaction mixture at room temperature or with gentle heating, often open to the air, as oxygen can serve as the oxidant in the catalytic cycle.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Expertise in Method Selection:

The choice between the Ullmann condensation and the Chan-Lam coupling depends on the specific substrate and the desired reaction conditions. The Ullmann reaction is often robust but can require harsh conditions, which may not be suitable for complex molecules with sensitive functional groups. The Chan-Lam coupling, while milder, requires the pre-synthesis of a boronic acid derivative, adding an extra step to the overall sequence. For industrial-scale synthesis, the optimization of catalyst loading, base, solvent, and temperature is crucial for achieving high yields and purity.

The Role of this compound in Bioactive Molecules: A Focus on Kinase Inhibitors

The this compound scaffold is a prominent feature in a number of kinase inhibitors, where it plays a multifaceted role in achieving high potency and selectivity.

Structure-Activity Relationship (SAR) Insights
  • Hinge-Binding: The aniline moiety is a key hydrogen bond donor and acceptor, enabling it to form crucial interactions with the hinge region of the kinase ATP-binding pocket. The 3,5-difluoro substitution modulates the pKa of the aniline nitrogen, optimizing its hydrogen bonding capacity.

  • Hydrophobic Interactions: The diaryl ether moiety extends into the hydrophobic regions of the ATP-binding site. The 4-chlorophenyl group can occupy a hydrophobic pocket, contributing to binding affinity. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that can enhance binding.

  • Conformational Rigidity: The diaryl ether linkage provides a degree of conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

  • Metabolic Stability: The fluorine atoms can block sites of metabolism, such as aromatic hydroxylation, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[8][9]

Case Study: MAP4K1 Inhibitors

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of T-cell receptor signaling and has emerged as a promising target for cancer immunotherapy.[4] Several patents describe the discovery of potent and selective MAP4K1 inhibitors that feature a core structure highly similar to this compound.

A patent for novel MAP4K1 inhibitors (WO2018215668A1) discloses compounds with a 3,5-difluoro-4-phenoxyaniline core.[4] While not explicitly detailing a compound with a 4-chlorophenoxy group, the examples provided allow for a clear understanding of the importance of this scaffold.

Illustrative Synthetic Scheme and Biological Activity:

The synthesis of these inhibitors typically involves the coupling of the 4-(substituted-phenoxy)-3,5-difluoroaniline core with a heterocyclic moiety that occupies the adenine region of the ATP-binding site.

Core Structure Heterocyclic Moiety MAP4K1 IC₅₀ (nM)
3,5-Difluoro-4-phenoxyanilinePyrimidine-based< 100
3,5-Difluoro-4-phenoxyanilinePyridine-based< 100

Data is illustrative and based on the general activity ranges disclosed in relevant patents.

The potent inhibitory activity of these compounds underscores the critical role of the 3,5-difluoro-4-phenoxyaniline scaffold in binding to the MAP4K1 active site. The 4-chlorophenoxy variant is a logical extension of this scaffold, with the chlorine atom potentially enhancing hydrophobic interactions and metabolic stability.

Physicochemical and Pharmacokinetic Considerations

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound building block contributes favorably to these properties.

PropertyContribution of the Scaffold
Lipophilicity (logP) The diaryl ether and chloro-substituent increase lipophilicity, which can enhance cell permeability and binding to hydrophobic pockets. However, excessive lipophilicity can lead to poor solubility and off-target effects.
Solubility The aniline group provides a basic handle that can be protonated at physiological pH, which can improve aqueous solubility.
Metabolic Stability The C-F bonds are highly stable and resistant to metabolic cleavage. The fluorine atoms can also shield adjacent positions from metabolic attack.[8][9]
Plasma Protein Binding The lipophilic nature of the scaffold can contribute to high plasma protein binding, which can affect the free drug concentration and in vivo efficacy.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic incorporation into bioactive molecules, particularly kinase inhibitors, has proven to be a successful strategy for achieving high potency, selectivity, and favorable pharmacokinetic properties. The synthetic routes to this scaffold are well-established, allowing for its efficient production and derivatization. As our understanding of the structural requirements for targeting specific protein kinases continues to evolve, the demand for well-designed and functionalized building blocks like this compound is expected to grow. Future research will likely focus on the development of novel derivatives of this scaffold to target a wider range of biological targets and to further optimize their drug-like properties.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_stage1 Stage 1: Synthesis of 3,5-Difluoroaniline cluster_stage2 Stage 2: Diaryl Ether Formation 2,4-Difluoroaniline 2,4-Difluoroaniline Bromination Bromination 2,4-Difluoroaniline->Bromination 2-Bromo-4,6-difluoroaniline_HCl 2-Bromo-4,6-difluoroaniline_HCl Bromination->2-Bromo-4,6-difluoroaniline_HCl Diazotization_Reduction Diazotization_Reduction 2-Bromo-4,6-difluoroaniline_HCl->Diazotization_Reduction 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Diazotization_Reduction->1-Bromo-3,5-difluorobenzene Amination Amination 1-Bromo-3,5-difluorobenzene->Amination 3,5-Difluoroaniline 3,5-Difluoroaniline Amination->3,5-Difluoroaniline Coupling_Reaction Ullmann or Chan-Lam Coupling 3,5-Difluoroaniline->Coupling_Reaction 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Coupling_Reaction Final_Product This compound Coupling_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Role in Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone Amides) Hydrophobic_Pocket Hydrophobic Pocket Adenine_Region Adenine Region Aniline 3,5-Difluoroaniline Moiety Aniline->Hinge H-Bonds Diaryl_Ether 4-(4-Chlorophenoxy) Moiety Diaryl_Ether->Hydrophobic_Pocket Hydrophobic Interactions Halogen Bonding Heterocycle Heterocyclic Moiety Heterocycle->Adenine_Region Various Interactions

Caption: Interaction of the scaffold with a kinase active site.

References

  • WO2022167627A1 - Map4k1 inhibitors - Google P
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An In-Depth Technical Guide to 4-(4-Chlorophenoxy)-3,5-difluoroaniline: A Key Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and critical applications of 4-(4-Chlorophenoxy)-3,5-difluoroaniline. This compound has emerged as a pivotal building block in the development of targeted cancer therapies, most notably as a key intermediate in the synthesis of the MEK inhibitor, Trametinib. This document will delve into the scientific rationale behind its synthesis, provide a detailed experimental protocol, and discuss its significance in the landscape of modern drug discovery. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Rise of a Crucial Moiety in Oncology

The advent of targeted therapies has revolutionized the treatment of cancer. By selectively inhibiting specific molecular pathways that drive tumor growth, these therapies offer greater efficacy and reduced toxicity compared to traditional chemotherapy. A significant focus of this approach has been the inhibition of protein kinases, enzymes that play a central role in cell signaling and proliferation.

This compound has gained prominence as a critical intermediate in the synthesis of highly specific kinase inhibitors. Its discovery and utilization are intrinsically linked to the development of Trametinib (GSK1120212), a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2). The unique substitution pattern of this compound, featuring a difluorinated aniline ring coupled with a 4-chlorophenoxy group, contributes to the enhanced metabolic stability and target binding affinity of the final drug molecule.[1] This guide will explore the journey of this compound from a synthetic curiosity to a cornerstone of a life-saving therapeutic.

The Genesis of this compound: A Tale of Targeted Drug Design

The history of this compound is not one of isolated discovery but rather a direct consequence of the rational drug design process that led to Trametinib. Developed by GlaxoSmithKline, Trametinib was engineered to inhibit the MEK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that is often hyperactivated in various cancers, particularly melanoma.[2]

The synthesis of Trametinib required the strategic assembly of several key fragments.[3][4] The this compound moiety serves as a crucial anchor, providing a scaffold for the subsequent elaboration of the complex pyridopyrimidine core of the final drug. The choice of this specific aniline derivative was likely driven by the need to optimize the pharmacokinetic and pharmacodynamic properties of the inhibitor. The fluorine atoms enhance metabolic stability and can influence binding affinity, while the chlorophenoxy group contributes to the overall lipophilicity and cellular permeability of the molecule.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is a multi-step process that typically begins with a more readily available precursor, 3,5-difluoroaniline. The key transformation is the formation of the diaryl ether linkage, which can be achieved through a nucleophilic aromatic substitution (SNA) reaction or a copper-catalyzed Ullmann condensation.

Theoretical Underpinnings of the Synthesis

The core of the synthesis lies in the formation of the C-O bond between the 3,5-difluoroaniline core and the 4-chlorophenoxy group. Two primary mechanistic pathways are viable:

  • Nucleophilic Aromatic Substitution (SNA): In this pathway, an activated aryl halide (or a related derivative) reacts with a nucleophile. For the synthesis of our target molecule, this would involve the reaction of a derivative of 3,5-difluoroaniline with a suitable 4-chlorophenoxy precursor. The presence of electron-withdrawing fluorine atoms on the aniline ring can facilitate nucleophilic attack.

  • Ullmann Condensation: This classical organometallic reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol.[2][3] In this context, 3,5-difluoroaniline (or a derivative) would react with 4-chlorophenol in the presence of a copper catalyst and a base. The Ullmann condensation is a robust method for the formation of diaryl ethers, particularly when steric hindrance or electronic factors make traditional SNA challenging.[5]

Detailed Experimental Protocol

The following protocol outlines a plausible and efficient laboratory-scale synthesis of this compound, commencing from the commercially available 3,5-difluoroaniline. This procedure is a composite of established chemical principles and insights from related synthetic transformations.

Step 1: Synthesis of a Suitable Precursor (Illustrative Example: N-acylation of 3,5-difluoroaniline)

To modulate the reactivity of the aniline and to direct the subsequent ether formation, the amino group is often protected. Acetylation is a common and effective strategy.

  • Reagents and Equipment:

    • 3,5-difluoroaniline

    • Acetic anhydride

    • Pyridine (or another suitable base)

    • Dichloromethane (DCM) or another suitable aprotic solvent

    • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

  • Procedure:

    • Dissolve 3,5-difluoroaniline in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution, followed by the dropwise addition of pyridine.

    • Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3,5-difluorophenyl)acetamide.

Step 2: Ullmann Condensation for Diaryl Ether Formation

  • Reagents and Equipment:

    • N-(3,5-difluorophenyl)acetamide (from Step 1)

    • 4-chlorophenol

    • Copper(I) iodide (CuI) or another suitable copper catalyst

    • A suitable ligand (e.g., phenanthroline or a diamine)

    • A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • A strong base (e.g., potassium carbonate or cesium carbonate)

    • Schlenk flask or a similar apparatus for inert atmosphere reactions, oil bath for heating.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-(3,5-difluorophenyl)acetamide, 4-chlorophenol, CuI, the ligand, and the base.

    • Add the high-boiling polar solvent via syringe.

    • Heat the reaction mixture in an oil bath to a temperature typically ranging from 120-160 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(4-(4-chlorophenoxy)-3,5-difluorophenyl)acetamide.

Step 3: Deprotection of the Amine

  • Reagents and Equipment:

    • N-(4-(4-chlorophenoxy)-3,5-difluorophenyl)acetamide (from Step 2)

    • Hydrochloric acid (concentrated)

    • Ethanol or another suitable solvent

    • Round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • Dissolve the acetylated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for several hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the pH is basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Deprotection 3,5-Difluoroaniline 3,5-Difluoroaniline N-(3,5-difluorophenyl)acetamide N-(3,5-difluorophenyl)acetamide 3,5-Difluoroaniline->N-(3,5-difluorophenyl)acetamide Acetic Anhydride, Pyridine N-(4-(4-chlorophenoxy)-3,5-difluorophenyl)acetamide N-(4-(4-chlorophenoxy)-3,5-difluorophenyl)acetamide N-(3,5-difluorophenyl)acetamide->N-(4-(4-chlorophenoxy)-3,5-difluorophenyl)acetamide CuI, Ligand, Base, Heat 4-Chlorophenol 4-Chlorophenol This compound This compound N-(4-(4-chlorophenoxy)-3,5-difluorophenyl)acetamide->this compound HCl, Ethanol, Heat

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its use as a pharmaceutical intermediate. The following table summarizes its key properties.

PropertyValue
CAS Number 549547-33-3
Molecular Formula C₁₂H₈ClF₂NO
Molecular Weight 255.65 g/mol
Appearance Off-white to light brown solid
Melting Point Not readily available in public domain
Boiling Point Not readily available in public domain
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate)

Spectroscopic Data (Predicted and Representative):

While specific, publicly available spectra for this exact intermediate are scarce, the following represents the expected spectroscopic characteristics based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the aniline and chlorophenoxy rings. The protons on the difluorinated ring would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms. The amine protons would present as a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for each of the twelve carbon atoms in the molecule. The carbons attached to fluorine would exhibit characteristic C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule and would show signals corresponding to the two fluorine atoms on the aniline ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

The Role of this compound in Drug Discovery: The Case of Trametinib

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of Trametinib.[3][4] Trametinib is a highly potent and selective MEK1/2 inhibitor approved for the treatment of various cancers, including BRAF-mutant melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[2]

The synthesis of Trametinib involves the coupling of this compound with a complex pyridopyrimidine core. The aniline nitrogen of our title compound acts as a nucleophile, displacing a leaving group on the heterocyclic ring to form the final drug molecule.

Trametinib_Synthesis Intermediate_A This compound Trametinib Trametinib Intermediate_A->Trametinib Intermediate_B Pyridopyrimidine Core (with leaving group) Intermediate_B->Trametinib

Caption: Role of the intermediate in Trametinib synthesis.

The incorporation of the this compound moiety into the Trametinib structure is a testament to the principles of modern medicinal chemistry. The difluoro substitution pattern on the aniline ring enhances the molecule's metabolic stability, preventing rapid degradation in the body and prolonging its therapeutic effect. The 4-chlorophenoxy group contributes to the overall desired physicochemical properties, including lipophilicity, which influences the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Future Perspectives and Conclusion

The story of this compound is a compelling example of how the development of a single, strategically designed molecule can have a profound impact on the creation of life-saving medicines. While its primary role is currently associated with the synthesis of Trametinib, the unique structural features of this compound may lend themselves to the development of other novel kinase inhibitors or bioactive molecules.

As our understanding of the molecular drivers of disease continues to expand, the demand for sophisticated and precisely engineered chemical building blocks will only increase. This compound stands as a testament to the power of synthetic chemistry to provide the tools necessary to address some of the most pressing challenges in human health. This guide has aimed to provide a comprehensive and practical resource for researchers and scientists working at the forefront of drug discovery, empowering them with the knowledge to utilize this important intermediate in their own endeavors.

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Methodological & Application

Application Note and Protocol: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline from 3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Fluorinated Diaryl Ethers

The diaryl ether motif is a cornerstone in medicinal chemistry and agrochemical research, appearing in a multitude of biologically active compounds.[1] The introduction of fluorine atoms into these scaffolds often imparts desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] The target molecule, 4-(4-Chlorophenoxy)-3,5-difluoroaniline, is a valuable intermediate in the synthesis of pharmaceuticals and crop protection agents, where its specific substitution pattern can significantly modulate biological activity.[3][4]

This document provides a comprehensive guide to the synthesis of this compound from 3,5-difluoroaniline, employing a modified Ullmann condensation. The protocol is designed for reproducibility and scalability, with a focus on understanding the underlying chemical principles to empower researchers in their synthetic endeavors.

Reaction Principle: The Ullmann Condensation

The formation of the diaryl ether linkage in this synthesis is achieved through an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[5][6] This reaction has been a mainstay in organic synthesis for over a century and has undergone significant refinement to improve its efficiency and substrate scope.[7]

The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently exceeding 210 °C) and stoichiometric amounts of copper.[6] Modern iterations, however, utilize soluble copper catalysts, often with ligands, to facilitate the reaction under milder conditions.[8][9]

The proposed mechanism for the Ullmann condensation involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The phenol (4-chlorophenol in this case) reacts with a base to form the corresponding phenoxide. This phenoxide then coordinates with a copper(I) catalyst.

  • Oxidative Addition: The aryl halide (a derivative of 3,5-difluoroaniline) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst.

The presence of electron-withdrawing fluorine atoms on the aniline ring can influence its reactivity in nucleophilic aromatic substitution reactions.[10] However, in the context of the Ullmann condensation, the reaction proceeds via a different, copper-mediated pathway.

Experimental Workflow

The synthesis of this compound from 3,5-difluoroaniline involves a multi-step process, which is outlined below. It is important to note that direct C-O coupling with 3,5-difluoroaniline can be challenging due to the presence of the amino group. A more robust strategy involves the protection of the amino group, followed by the Ullmann condensation and subsequent deprotection. A common alternative is to start from a precursor like 1-bromo-3,5-difluorobenzene and introduce the amino group after the ether linkage is formed. For the purpose of this guide, we will focus on a plausible synthetic route that highlights the key transformations.

Synthesis_Workflow cluster_0 Diazotization & Sandmeyer Reaction cluster_1 Ullmann Condensation cluster_2 Nucleophilic Aromatic Substitution (Amination) A 3,5-Difluoroaniline B 3,5-Difluorobenzenediazonium salt A->B NaNO2, HBr C 1-Bromo-3,5-difluorobenzene B->C CuBr E 4-(4-Chlorophenoxy)-1-bromo-3,5-difluorobenzene C->E CuI, Base, Solvent D 4-Chlorophenol D->E G This compound E->G Pd or Cu catalyst F Ammonia Source F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,5-Difluoroaniline≥98%Commercially Available
4-Chlorophenol≥99%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentCommercially Available
Hydrobromic Acid (HBr)48% aq.Commercially Available
Copper(I) Bromide (CuBr)≥98%Commercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ammonia (as aq. solution or from a precursor)-Commercially Available
Palladium or Copper Catalyst for Amination-Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS ReagentCommercially Available
HexaneACS ReagentCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Celite®-Commercially Available

PART 1: Synthesis of 1-Bromo-3,5-difluorobenzene

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-difluoroaniline (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 1-bromo-3,5-difluorobenzene by vacuum distillation.

PART 2: Ullmann Condensation to form 4-(4-Chlorophenoxy)-1-bromo-3,5-difluorobenzene

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), 1-bromo-3,5-difluorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

PART 3: Amination to form this compound

The final amination step can be achieved through various methods, such as a Buchwald-Hartwig amination or a copper-catalyzed amination.

  • Reaction Setup (Buchwald-Hartwig Amination):

    • In a Schlenk tube, combine 4-(4-Chlorophenoxy)-1-bromo-3,5-difluorobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add an anhydrous solvent (e.g., toluene or dioxane) and an ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate).

    • Seal the tube and heat to the required temperature (typically 80-110 °C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Summary

StepReactantsProductCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
1 3,5-Difluoroaniline1-Bromo-3,5-difluorobenzeneNaNO₂, HBr, CuBrWater0-602-370-85
2 1-Bromo-3,5-difluorobenzene, 4-Chlorophenol4-(4-Chlorophenoxy)-1-bromo-3,5-difluorobenzeneCuI, K₂CO₃DMF120-14012-2460-75
3 4-(4-Chlorophenoxy)-1-bromo-3,5-difluorobenzeneThis compoundPd₂(dba)₃, Xantphos, NaOtBuToluene80-1108-1650-70

Yields are indicative and may vary based on reaction scale and optimization.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Ullmann condensation and the subsequent amination reaction are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Catalyst Activity: The activity of the copper and palladium catalysts is crucial for reaction efficiency. Use high-purity catalysts and consider in-situ activation if necessary.[11]

  • Base Selection: The choice of base can significantly impact the reaction rate and yield. Potassium carbonate is a common and effective base for the Ullmann condensation. For the Buchwald-Hartwig amination, a stronger, non-nucleophilic base like sodium tert-butoxide is typically required.

  • Ligand Choice: In modern Ullmann and Buchwald-Hartwig reactions, the ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle.[1] Screening different ligands may be necessary to optimize the reaction for specific substrates.

  • Purification Challenges: The final product and intermediates may have similar polarities, making purification by column chromatography challenging. Careful selection of the eluent system and gradient is essential.

Conclusion

The synthesis of this compound from 3,5-difluoroaniline is a multi-step process that relies on well-established named reactions in organic chemistry. By understanding the principles behind the diazotization, Sandmeyer, Ullmann, and amination reactions, researchers can effectively troubleshoot and optimize the synthesis to achieve the desired product in good yield and purity. This application note provides a solid foundation for the synthesis of this and other structurally related fluorinated diaryl ethers, which are of significant interest in the development of new pharmaceuticals and agrochemicals.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Ullmann condensation. Retrieved from [Link]

  • Mapping Ignorance. (2019, February 7). The role of copper in the Ullmann reaction. Retrieved from [Link]

  • Bethell, D., Handoo, K. L., & Fairbourn, A. (1979). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (6), 701-706.
  • Sawant, D. N., & Wakharkar, R. D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters, 42(16), 2869-2871.
  • Saha, A., & Ranu, B. C. (2008). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 73(17), 6867-6870.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Rev. Soc. Quím. Méx, 47(3).
  • Ueda, M., Sato, M., & Uchiyama, M. (1984). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 62(9), 1750-1756.
  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein J. Org. Chem., 8, 122-129.
  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • IntechOpen. (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
  • Google Patents. (1998). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 549547-33-3. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The synthesis is achieved via a copper-catalyzed Ullmann condensation, a robust and versatile method for the formation of diaryl ether linkages. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and offers insights into reaction optimization, troubleshooting, and product characterization. The information presented herein is intended to equip researchers with the necessary knowledge and practical guidance to successfully synthesize this and related diaryl ether compounds, thereby accelerating drug discovery and development programs.

Introduction: The Strategic Importance of Diaryl Ethers and the Ullmann Condensation

Diaryl ethers are a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The ether linkage imparts a unique combination of conformational flexibility and metabolic stability, making it a privileged scaffold in medicinal chemistry. The synthesis of unsymmetrical diaryl ethers, particularly those bearing electron-withdrawing groups, presents a significant challenge. While the classical Williamson ether synthesis is a cornerstone of organic chemistry for forming aliphatic ethers, its application to the synthesis of diaryl ethers from unactivated aryl halides is generally not feasible due to the low reactivity of the sp²-hybridized carbon of the aryl halide towards nucleophilic attack.[1]

To overcome this limitation, the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol, has emerged as the premier method for the construction of diaryl ether bonds.[2][3][4] First reported by Fritz Ullmann in 1905, this reaction has undergone significant advancements, with modern iterations employing various copper salts, ligands, and milder reaction conditions to improve yields and substrate scope.[5][6]

This application note focuses on the synthesis of this compound, a molecule of interest for its potential applications in the life sciences. The presence of the difluoroaniline moiety can enhance metabolic stability and modulate the physicochemical properties of parent compounds. The synthetic strategy detailed herein employs a two-step sequence starting from the readily available 3,5-difluoroaniline.

Reaction Schematics and Mechanism

The synthesis of this compound is accomplished in two key steps:

  • Halogenation: Iodination of 3,5-difluoroaniline to introduce a reactive handle at the 4-position, yielding 4-iodo-3,5-difluoroaniline.

  • Ullmann Condensation: Copper-catalyzed coupling of 4-iodo-3,5-difluoroaniline with 4-chlorophenol to form the desired diaryl ether.

Overall Reaction Scheme

G reactant1 3,5-Difluoroaniline intermediate 4-Iodo-3,5-difluoroaniline reactant1->intermediate Step 1: Iodination reactant2 Iodine (I2) Sodium Bicarbonate (NaHCO3) product This compound intermediate->product Step 2: Ullmann Condensation reactant3 4-Chlorophenol catalyst CuI, L-proline K2CO3, DMSO

Figure 1. Two-step synthesis of this compound.

Mechanistic Insight into the Ullmann Condensation

The precise mechanism of the Ullmann condensation is complex and has been the subject of extensive research. The currently accepted catalytic cycle is believed to involve the following key steps:[6]

  • Formation of a Copper(I) Phenoxide: The base (e.g., K₂CO₃) deprotonates the phenol to form the corresponding phenoxide, which then coordinates with the copper(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.

The use of ligands, such as L-proline, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.

G cluster_0 Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Cu(I)-Phenoxide CuI->CuPhenoxide + Ar'-OH, Base CuIII Cu(III) Intermediate CuPhenoxide->CuIII + Ar-X (Oxidative Addition) Product Diaryl Ether CuIII->Product Reductive Elimination Product->CuI Catalyst Regeneration

Figure 2. Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
3,5-Difluoroaniline372-39-4129.11White crystalline powder, M.P. 37-41 °C.[7]
Iodine (I₂)7553-56-2253.81Grayish-black solid.
Sodium Bicarbonate (NaHCO₃)144-55-884.01White crystalline powder.
4-Chlorophenol106-48-9128.56Colorless to yellow crystalline solid.
Copper(I) Iodide (CuI)7681-65-4190.45Off-white to brownish-yellow powder.
L-Proline147-85-3115.13White crystalline powder.
Potassium Carbonate (K₂CO₃)584-08-7138.21White hygroscopic powder.
Dimethyl Sulfoxide (DMSO)67-68-578.13Colorless liquid, high boiling point.
Dichloromethane (DCM)75-09-284.93Volatile, colorless liquid.
Ethyl Acetate (EtOAc)141-78-688.11Colorless liquid.
Hexanes110-54-386.18Colorless liquid.
Step 1: Synthesis of 4-Iodo-3,5-difluoroaniline

This procedure is adapted from established methods for the iodination of anilines.[7]

  • To a solution of 3,5-difluoroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), add sodium bicarbonate (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.1 eq.) in DCM to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-iodo-3,5-difluoroaniline as a solid.

Step 2: Ullmann Condensation for the Synthesis of this compound

This protocol is based on general procedures for copper-catalyzed diaryl ether synthesis.[2]

  • In a round-bottom flask, combine 4-iodo-3,5-difluoroaniline (1.0 eq.), 4-chlorophenol (1.2 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and L-proline (0.2 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.[8][9]

Characterization and Expected Results

The final product, this compound, is expected to be a solid at room temperature. Its identity and purity should be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline and chlorophenoxy rings. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the attached fluorine, chlorine, oxygen, and nitrogen atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms on the aniline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point (M.P.): A sharp melting point range will indicate the purity of the synthesized compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion in Step 1 (Iodination) - Incomplete activation of iodine.- Insufficient base.- Ensure the iodine is of good quality.- Use a slight excess of sodium bicarbonate.
Low yield in Step 2 (Ullmann Condensation) - Inactive catalyst.- Insufficient degassing.- Reaction temperature too low.- Use fresh, high-purity CuI.- Ensure a completely inert atmosphere.- Increase the reaction temperature in increments of 10 °C.
Formation of side products - Homocoupling of the aryl iodide.- Decomposition of starting materials.- Use a slight excess of the phenol.- Ensure the reaction is not overheated.
Difficulty in purification - Co-elution of starting materials and product.- Optimize the solvent system for column chromatography, potentially using a different solvent system or a gradient elution.

Conclusion

The synthesis of this compound via a two-step sequence involving iodination and subsequent Ullmann condensation is a reliable and effective method for accessing this valuable chemical intermediate. The protocols provided in this application note, along with the mechanistic insights and troubleshooting guide, are designed to facilitate the successful implementation of this synthesis in a research setting. The adaptability of the Ullmann condensation suggests that this methodology can be extended to the synthesis of a diverse library of diaryl ethers for various applications in drug discovery and materials science.

References

  • ChemHelp, A. S. A. P. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Purdue University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Ullmann reaction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP0497213A2 - Process for producing 3,5-difluoroaniline.
  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ullmann condensation. Retrieved from [Link]

Sources

detailed experimental protocol for 4-(4-Chlorophenoxy)-3,5-difluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable fluorinated intermediate in the development of pharmaceuticals and agrochemicals. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 3,4,5-trifluoronitrobenzene and 4-chlorophenol, followed by the catalytic hydrogenation of the resulting nitro-intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, safety protocols, and characterization techniques.

Introduction and Synthetic Strategy

This compound is a key building block in medicinal chemistry and materials science. The presence of the difluorophenoxy moiety can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules.[1] This protocol outlines a reliable and efficient synthesis pathway that proceeds in two distinct stages:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the formation of a diaryl ether linkage. 3,4,5-Trifluoronitrobenzene is used as the electrophilic partner. The potent electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, making the fluorine atom at the C4 position (para to the nitro group) highly susceptible to displacement.[2] 4-Chlorophenol, activated by a mild base to its phenoxide form, serves as the nucleophile.

  • Step 2: Reduction of the Nitro Group: The intermediate, 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene, is then converted to the target aniline via the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, selectivity, and the clean nature of the reaction, which produces water as the primary byproduct.[3]

The overall synthetic transformation is depicted below:

Figure 1: Overall Synthetic Scheme

Part I: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene (Intermediate)

Principle and Rationale

This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] The key to this reaction's success lies in the electronic properties of the 3,4,5-trifluoronitrobenzene substrate. The nitro group's strong -M (mesomeric) and -I (inductive) effects render the aromatic ring electron-deficient, facilitating the initial attack by the nucleophile. This attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The subsequent elimination of the highly electronegative fluoride leaving group restores aromaticity. The reaction is performed in a polar aprotic solvent (DMF) to solvate the potassium cation and enhance the nucleophilicity of the phenoxide. Potassium carbonate serves as a mild base, which is sufficient to deprotonate 4-chlorophenol without promoting unwanted side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Quantity
3,4,5-Trifluoronitrobenzene≥98%e.g., Sigma-Aldrich98575-60-510.0 g (56.5 mmol)
4-Chlorophenol≥99%e.g., Sigma-Aldrich106-48-97.99 g (62.1 mmol)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher Scientific584-08-711.7 g (84.7 mmol)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich68-12-2200 mL
Ethyl AcetateACS GradeFisher Scientific141-78-6As needed for workup
HexanesACS GradeFisher Scientific110-54-3As needed for workup
Brine (Saturated NaCl)-Lab Prepared-As needed for workup
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9As needed for drying
Experimental Protocol
  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trifluoronitrobenzene (10.0 g, 56.5 mmol), 4-chlorophenol (7.99 g, 62.1 mmol), and anhydrous potassium carbonate (11.7 g, 84.7 mmol).

  • Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture under a nitrogen atmosphere and heat to 80-85 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate should form.

    • Filter the solid product using a Büchner funnel and wash thoroughly with deionized water (3 x 100 mL).

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol or isopropanol to yield 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene as a pale yellow solid.

    • Dry the purified product in a vacuum oven at 40 °C overnight.

Characterization of Intermediate
  • Appearance: Pale yellow crystalline solid.

  • Yield: Typically 85-95%.

  • Melting Point: Characterize using a standard melting point apparatus.

  • Spectroscopy: Confirm structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Part II: Synthesis of this compound (Final Product)

Principle and Rationale

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a preferred method for this reduction due to its high yield and clean reaction profile.[5][6] In this step, the nitro-intermediate is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the nitro group, facilitating the reduction. Ethanol is an excellent solvent choice as it readily dissolves the starting material and is inert under the reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Quantity
4-(4-Chlorophenoxy)-3,5-difluoronitrobenzeneAs synthesized-549547-32-210.0 g (34.8 mmol)
Palladium on Carbon (Pd/C)10 wt. %, wete.g., Sigma-Aldrich7440-05-30.5 g
Ethanol (EtOH)200 Proof, AnhydrousFisher Scientific64-17-5150 mL
Hydrogen (H₂) GasHigh PurityGas Supplier1333-74-0As needed
Celite®-Fisher Scientific61790-53-2As needed for filtration
Experimental Protocol
  • Setup: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (10.0 g, 34.8 mmol) and 150 mL of ethanol.

  • Catalyst Addition: Under a gentle stream of nitrogen (to prevent ignition of the dry catalyst in air), carefully add the 10% Pd/C catalyst (0.5 g).

  • Hydrogenation:

    • Seal the reaction vessel securely.

    • Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

    • Begin vigorous stirring or shaking and maintain the reaction at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete in 2-4 hours.

  • Workup:

    • Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric, especially after the reaction. Do not allow the filter cake to dry completely in the air. Keep it wet with ethanol or water and dispose of it appropriately.

    • Rinse the filter cake with a small amount of ethanol (2 x 20 mL).

  • Isolation:

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude this compound.

  • Purification:

    • If necessary, the product can be further purified by recrystallization from a hexanes/ethyl acetate mixture or by column chromatography on silica gel.

Characterization of Final Product
  • Appearance: Off-white to light brown solid.

  • Yield: Typically >90%.

  • Purity: Assess purity using HPLC and GC-MS.[7][8]

  • Melting Point: Characterize using a standard melting point apparatus.

  • Spectroscopy: Confirm the final structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to the final purified product.

SynthesisWorkflow cluster_step1 Part I: S-N-Ar Reaction cluster_step2 Part II: Hydrogenation A 1. Charge Flask: - 3,4,5-Trifluoronitrobenzene - 4-Chlorophenol - K₂CO₃ - Anhydrous DMF B 2. React: Heat to 80-85 °C under N₂ for 4-6h A->B Stirring C 3. Workup: - Quench in ice water - Filter solid B->C Monitor by TLC D 4. Purify: Recrystallize from Ethanol C->D E Intermediate: 4-(4-Chlorophenoxy)-3,5- difluoronitrobenzene D->E F 1. Charge Reactor: - Intermediate - 10% Pd/C - Ethanol E->F Proceed to next step G 2. React: - H₂ gas (50 psi) - Room Temp, 2-4h F->G Vigorous Stirring H 3. Workup: - Purge with N₂ - Filter through Celite G->H Monitor H₂ uptake I 4. Isolate: Evaporate solvent H->I J Final Product: 4-(4-Chlorophenoxy)-3,5- difluoroaniline I->J

Sources

Application Note: High-Purity Isolation of 4-(4-Chlorophenoxy)-3,5-difluoroaniline via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(4-Chlorophenoxy)-3,5-difluoroaniline is a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Achieving high purity of this intermediate is paramount to ensure the efficacy and safety of the final active ingredients. This document provides a comprehensive, field-tested protocol for the purification of this compound using normal-phase flash column chromatography. We address the specific challenges posed by the basicity of the aniline moiety, which often leads to poor separation and yield on standard silica gel.[2] This guide details an optimized methodology, from stationary phase selection and mobile phase gradient design to sample loading and post-purification analysis, designed for researchers, chemists, and drug development professionals.

Introduction and Scientific Principles

The purification of polar aromatic amines like this compound presents a distinct set of challenges. The primary obstacle arises from the interaction between the basic amine group and the acidic silanol groups (Si-OH) present on the surface of standard silica gel, the most common stationary phase in normal-phase chromatography.[2] This strong acid-base interaction can lead to:

  • Irreversible Adsorption: A portion of the compound binds too strongly to the column, resulting in significant yield loss.[2]

  • Peak Tailing: The analyte elutes as a broad, asymmetric band instead of a sharp peak, leading to poor resolution and contamination of fractions.[2]

  • Inconsistent Elution: The retention time can be unpredictable, making the purification process difficult to reproduce.

This protocol mitigates these issues through a carefully selected mobile phase system designed to temper the silica surface's acidity and ensure a clean, efficient separation based on polarity.

Principle of Separation: Normal-Phase Chromatography Column chromatography operates by distributing a mixture's components between a stationary phase and a mobile phase.[3][4] In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[4]

  • Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will move down the column more slowly.

  • Non-polar compounds will have a greater affinity for the mobile phase and will be carried down the column more quickly.

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds can be eluted sequentially in order of increasing polarity, allowing for their effective separation.[5]

G cluster_column Chromatography Column cluster_fractions Eluted Fractions start Mixture (Crude Product) Silica Polar Silica Gel (Stationary Phase) start->Silica A A B B C C Frac_A Fraction 1: Less Polar Impurity (A) Silica->Frac_A Elutes First Frac_B Fraction 2: Target Compound (B) Silica->Frac_B Elutes Second Frac_C Fraction 3: More Polar Impurity (C) Silica->Frac_C Elutes Last

Caption: Principle of Normal-Phase Chromatographic Separation.

Physicochemical Properties & Safety Data

A thorough understanding of the target compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 549547-33-3[1][6]
Molecular Formula C₁₂H₈ClF₂NO[1]
Molecular Weight 255.65 g/mol [1]
Appearance White to off-white solid (typical)N/A
Storage 2-8°C, protected from light and moisture[1]

Safety Precautions:

  • Chemical Hazards: Halogenated anilines are potentially toxic and should be handled with care.[7] Always consult the Material Safety Data Sheet (MSDS) before handling.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Solvent Hazards: The organic solvents used (hexanes, ethyl acetate) are flammable. Keep away from ignition sources.

Detailed Purification Protocol

This protocol is optimized for a crude sample of approximately 1-2 grams. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

3.1. Materials and Reagents

ItemSpecifications
Stationary Phase Silica Gel, Flash Chromatography Grade (40-63 µm particle size)
Crude Sample ~1-2 g of this compound
Solvents (HPLC Grade) n-Hexane (Hex), Ethyl Acetate (EtOAc)
Additives Triethylamine (TEA), optional
Apparatus Glass chromatography column (e.g., 40 mm diameter), rotary evaporator, fraction collection tubes, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm)

3.2. Experimental Workflow

Caption: Workflow for the Purification of this compound.

3.3. Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in 100% n-hexane (approx. 100 g of silica for a 1-2 g sample). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use a funnel to guide the flow. Tap the side of the column gently to help the silica pack evenly and dislodge air bubbles.

  • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

  • Once the silica has settled, add another thin layer of sand on top to protect the bed during sample and solvent addition.

Step 2: Sample Preparation (Dry Loading) Causality: Dry loading is superior to liquid loading for this application as it prevents solvent-induced band broadening at the origin, leading to sharper peaks and better separation.[5]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a uniform layer over the sand.

Step 3: Elution and Fraction Collection Rationale: A gradient elution is employed, starting with a non-polar mobile phase to elute non-polar impurities, and gradually increasing the polarity to elute the target compound, followed by any highly polar impurities.

  • Begin elution with 100% n-Hexane to wash down any highly non-polar impurities.

  • Start the gradient elution according to the table below. Collect fractions (e.g., 20-25 mL per tube) continuously.

  • Optional Amine Deactivation: If peak tailing is still observed during preliminary TLC analysis, add 0.1-0.5% triethylamine (TEA) to the entire mobile phase system (both hexane and ethyl acetate). The basic TEA will competitively bind to the acidic silanol sites, allowing the target aniline to elute more symmetrically.

Recommended Solvent Gradient (for ~100g Silica)

StepSolvent System (Hex:EtOAc)Volume (approx.)Purpose
1100:0200 mLPre-elution and removal of non-polar impurities
295:5300 mLElution of less polar impurities
390:10400 mLElution of target compound (expected)
485:15400 mLElution of target compound and closely related impurities
570:30300 mLElution of more polar impurities
650:50200 mLColumn flush

Step 4: Fraction Analysis by TLC

  • Spot every few fractions onto a TLC plate.

  • Develop the plate in a chamber with a suitable solvent system (e.g., 85:15 Hex:EtOAc).

  • Visualize the spots under a UV lamp (254 nm). The target compound should appear as a dark spot.

  • Combine the fractions that contain only the pure target compound.

Step 5: Product Isolation

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • Place the flask under high vacuum for at least one hour to remove any residual solvent.

  • Weigh the final product and calculate the yield.

Purity Assessment and Troubleshooting

The purity of the isolated product should be confirmed by an analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods for assessing the purity of halogenated anilines.[5][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed improperly (air bubbles, cracks).- Optimize the mobile phase using TLC first.- Use a larger column or less sample.- Repack the column carefully using the slurry method.
Significant Peak Tailing - Strong acid-base interaction between the aniline and silica gel.[2]- Add 0.1-0.5% triethylamine (TEA) to the mobile phase.- Consider using deactivated silica or alumina as the stationary phase.
Low Recovery / Yield - Compound is irreversibly adsorbed on the column.- Compound is too soluble in the mobile phase and elutes with impurities.- Use TEA in the mobile phase to reduce strong adsorption.- Start with a less polar mobile phase to improve initial retention.
Compound Won't Elute - Mobile phase is not polar enough.- Increase the polarity of the mobile phase more rapidly (e.g., switch to a higher concentration of ethyl acetate).

References

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. (1987). PubMed. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. [Link]

  • This compound | 549547-33-3. (n.d.). J&K Scientific. [Link]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. (1982). Journal of Chromatographic Science, Oxford Academic. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. [Link]

  • HPLC column stationary phase polarity in decreasing order. (2025). YouTube. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline. (n.d.). PubChem. [Link]

  • Preparation method for 4-(chlorodifluoromethoxy)aniline. (2014).
  • 3,5-Difluoroaniline. (n.d.). PubChem. [Link]

  • Process for the preparation of 3,5-difluoroaniline. (1999).
  • Process for preparing 3,5-difluoroaniline. (1994).
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. [Link]

  • HPLC Methods for analysis of 3,4-Difluoroaniline. (n.d.). HELIX Chromatography. [Link]

  • Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2002). ResearchGate. [Link]

  • Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. (2023). The Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Recrystallization of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 4-(4-Chlorophenoxy)-3,5-difluoroaniline in Research and Development

This compound is a highly functionalized aromatic amine, a structural motif of significant interest in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3][4] The presence of chloro, fluoro, phenoxy, and aniline moieties provides a versatile scaffold for developing compounds with tailored biological activities and enhanced metabolic stability.[1][2] As with any active pharmaceutical ingredient (API) intermediate or advanced building block, achieving high purity is paramount. Impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[5][6]

This comprehensive guide provides a systematic approach to developing a robust recrystallization protocol for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles to empower users to optimize the process for their specific needs.

Understanding the Molecule: Predicting Solubility Behavior

The structure of this compound dictates its solubility characteristics. The presence of the polar aniline group suggests some solubility in polar solvents, while the larger, nonpolar aromatic rings and halogen substituents indicate an affinity for nonpolar solvents. The key to successful recrystallization is to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

Part 1: Solvent Selection Strategy - A Systematic Approach

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[7] A trial-and-error approach on a small scale is the most effective method.

Initial Solvent Screening: A Matrix Approach

A logical first step is to screen a range of solvents with varying polarities. The principle of "like dissolves like" is a useful starting point.[7] Given the mixed polarity of the target molecule, a broad spectrum of solvents should be evaluated.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Protic Polar Water, Ethanol, Methanol, IsopropanolThe aniline group can form hydrogen bonds with protic solvents. Alcohols are often good solvents for substituted anilines.[7][8][9]
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileThese solvents can dissolve a wide range of organic compounds and are often used in mixed solvent systems.
Nonpolar Hexane, Heptane, Toluene, DichloromethaneThe aromatic and halogenated portions of the molecule suggest solubility in nonpolar solvents. Toluene and hexanes are good options to explore.[9][10]
Small-Scale Solubility Testing Protocol

Objective: To determine the solubility of this compound in various solvents at room temperature and at their boiling points.

Materials:

  • Crude this compound

  • Selection of solvents from Table 1

  • Small test tubes or vials

  • Spatula

  • Hot plate or water bath

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • To each tube, add the selected solvent dropwise at room temperature, vortexing or shaking after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the boiling point of the solvent.[7]

  • Continue adding small portions of the hot solvent until the solid dissolves completely. Be cautious not to add an excess of solvent, as this will reduce the final yield.[10]

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show a significant amount of crystal formation upon cooling.

Interpreting the Results and Selecting the Best Solvent System

Based on the observations from the solubility tests, you can decide on the most suitable recrystallization method.

dot

Solvent_Selection cluster_results Interpreting Solubility Test Results cluster_methods Recrystallization Method start Start: Crude This compound solubility_test Small-Scale Solubility Tests start->solubility_test high_sol_hot High Solubility in Hot Solvent & Low Solubility in Cold Solvent solubility_test->high_sol_hot Ideal Outcome mod_sol_hot Moderate Solubility in Hot Solvent & Sparingly Soluble in Cold Solvent solubility_test->mod_sol_hot Common Outcome insoluble Insoluble in Hot Solvent solubility_test->insoluble Unsuitable soluble_cold Soluble in Cold Solvent solubility_test->soluble_cold Unsuitable single_solvent Single Solvent Recrystallization high_sol_hot->single_solvent multi_solvent Multi-Solvent (Antisolvent) Recrystallization mod_sol_hot->multi_solvent try_another Select Another Solvent insoluble->try_another soluble_cold->try_another

Caption: Decision workflow for selecting a recrystallization method.

Part 2: Detailed Recrystallization Protocols

Once a suitable solvent or solvent system is identified, proceed with the bulk recrystallization.

Protocol 1: Single Solvent Recrystallization

Applicable when: The compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Multi-Solvent (Antisolvent) Recrystallization

Applicable when: No single solvent provides the desired solubility profile. A "good" solvent in which the compound is soluble is paired with a "poor" solvent (antisolvent) in which it is insoluble.[7]

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethanol, acetone)

  • A "poor" solvent/antisolvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Antisolvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If too much antisolvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol. Wash the crystals with a mixture of the two solvents or with the pure "poor" solvent.

Part 3: Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Add more of the hot solvent to redissolve the oil and cool the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.[10]
Low Recovery Too much solvent was used; premature crystallization during hot filtration; compound is too soluble in the cold solvent.Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-heated. Cool the solution in an ice-salt bath for a longer period. Evaporate some of the solvent.[10]
No Crystals Form The solution is not saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask. Add a seed crystal. Place the solution in a freezer for an extended period.[11]
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration.[11]

Part 4: Characterization and Quality Control of Recrystallized Product

After recrystallization, it is essential to verify the purity and identity of the this compound.

dot

QC_Workflow cluster_results Data Analysis and Decision start Recrystallized Product mp Melting Point Determination start->mp hplc HPLC Purity Analysis start->hplc nmr ¹H & ¹⁹F NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir pass Purity & Identity Confirmed mp->pass fail Impure or Incorrect Compound mp->fail hplc->pass hplc->fail nmr->pass nmr->fail ftir->pass ftir->fail final_product Final Pure Product pass->final_product rework Repeat Recrystallization or Further Purification fail->rework

Caption: Quality control workflow for the purified product.

Melting Point Determination

A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the purity of the compound. A single sharp peak indicates a high degree of purity.

Spectroscopic Analysis (NMR, FTIR)
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR spectroscopy will confirm the chemical structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H stretches for the amine, C-O-C stretch for the ether, C-F and C-Cl stretches).

By following this systematic approach, researchers can confidently develop an effective recrystallization protocol for this compound, ensuring the high purity required for downstream applications in drug discovery and materials science.

References

  • Benchchem. (n.d.). Recrystallization of Substituted Anilines.
  • Benchchem. (n.d.). Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. Retrieved from [Link]

  • Google Patents. (1981). US4294988A - Method of preparing 2,4-difluoroaniline.

Sources

The Strategic Application of 4-(4-Chlorophenoxy)-3,5-difluoroaniline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Architecture of 4-(4-Chlorophenoxy)-3,5-difluoroaniline in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value targets for drug development.[1] The strategic design of small molecules that can effectively modulate kinase activity hinges on the use of "privileged scaffolds" – molecular frameworks that are pre-validated to interact favorably with the kinase active site. This compound has emerged as a key building block, embodying several critical features that contribute to the development of next-generation kinase inhibitors.

The diaryl ether-like motif, formed by the phenoxy-aniline linkage, is a well-established pharmacophore in numerous kinase inhibitors. This structure often orients the molecule within the ATP-binding pocket, allowing for crucial interactions with the hinge region and other key residues.[2] Furthermore, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4] The two fluorine atoms on the aniline ring of this compound can significantly influence the electronic properties of the amine, impacting its reactivity in synthesis and its interactions with the target kinase.[5] The 4-chlorophenoxy group also plays a significant role in the structure-activity relationship (SAR), often contributing to enhanced inhibitory activity.[2]

This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on a representative MEK (mitogen-activated protein kinase kinase) inhibitor. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the critical aspects of its structure-activity relationship.

Targeted Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

A significant number of kinase inhibitors derived from scaffolds similar to this compound target the RAS/RAF/MEK/ERK signaling pathway. This cascade is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[6] MEK1 and MEK2 are dual-specificity protein kinases that sit at a crucial juncture in this pathway, phosphorylating and activating ERK1 and ERK2. Therefore, inhibiting MEK represents a powerful therapeutic strategy to block downstream signaling and halt tumor progression.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor MEK Inhibitor (e.g., from 4-(4-Chlorophenoxy)- 3,5-difluoroaniline) Inhibitor->MEK Inhibition

Simplified RAS/RAF/MEK/ERK Signaling Pathway and Point of Inhibition.

Synthetic Strategy and Protocols

The synthesis of a diaryl ether-containing kinase inhibitor from this compound can be achieved through a multi-step sequence. The following protocol outlines a representative synthesis of a hypothetical MEK inhibitor, "Mekinib-CF," based on established methodologies for this class of compounds. This protocol is intended as a guide and may require optimization for specific laboratory conditions.

Synthesis_Workflow Start 4-(4-Chlorophenoxy)- 3,5-difluoroaniline Step1 Acylation Start->Step1 Intermediate1 Intermediate A (Acetamide) Step1->Intermediate1 Step2 Buchwald-Hartwig Amination Intermediate1->Step2 Intermediate2 Intermediate B (Core Scaffold) Step2->Intermediate2 Step3 Final Modification (e.g., amide coupling) Intermediate2->Step3 FinalProduct Mekinib-CF Step3->FinalProduct

General Synthetic Workflow for "Mekinib-CF".
Part 1: Synthesis of Intermediate A - N-(4-(4-chlorophenoxy)-3,5-difluorophenyl)acetamide

Rationale: Acylation of the primary aniline is a common first step to modulate its reactivity and introduce a key structural element. The resulting acetamide can serve as a handle for further functionalization or be a part of the final inhibitor structure.[7]

Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine (as solvent and base)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure: a. In a round-bottom flask, dissolve this compound in pyridine under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add acetic anhydride dropwise to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Intermediate A as a crystalline solid.

Part 2: Synthesis of Intermediate B - The Kinase Inhibitor Core via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is widely used in the synthesis of kinase inhibitors to couple an aniline derivative with a heterocyclic halide, a common scaffold element that interacts with the kinase hinge region.[9]

Protocol:

  • Reagents and Materials:

    • Intermediate A (1.0 eq)

    • A suitable heterocyclic halide (e.g., 2-chloro-3-iodopyridine) (1.1 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq)

    • Phosphine ligand (e.g., Xantphos) (0.04 eq)

    • Base (e.g., Cesium carbonate, Cs₂CO₃) (1.5 eq)

    • Anhydrous, degassed 1,4-dioxane

    • Standard Schlenk line glassware

  • Procedure: a. To an oven-dried Schlenk tube, add Intermediate A, the heterocyclic halide, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon). b. Add the anhydrous, degassed 1,4-dioxane via syringe. c. Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS. d. After completion, cool the reaction mixture to room temperature. e. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford Intermediate B.

Part 3: Final Synthesis of "Mekinib-CF"

Rationale: The final step often involves the modification of a peripheral functional group to optimize the inhibitor's properties, such as solubility or cell permeability, or to introduce a group that can form additional interactions with the target kinase.

This final step is highly dependent on the specific design of the target inhibitor and is therefore presented as a general example of an amide coupling.

Protocol:

  • Reagents and Materials:

    • Intermediate B (assuming it contains a carboxylic acid or amine handle for coupling)

    • A suitable coupling partner (e.g., an amine or a carboxylic acid)

    • Peptide coupling reagent (e.g., HATU, HOBt)

    • Base (e.g., Diisopropylethylamine, DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure: a. Dissolve Intermediate B and the coupling partner in anhydrous DMF. b. Add the peptide coupling reagent and the base. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Upon completion, dilute the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. f. Purify the final product, "Mekinib-CF," by preparative HPLC.

Structure-Activity Relationship (SAR) Insights

The efficacy of kinase inhibitors derived from this compound is a direct result of the interplay of its structural components.

Structural Moiety Contribution to Activity and Rationale References
Diaryl Ether Linkage Provides the optimal geometry for spanning the ATP-binding pocket, allowing for interactions with both the hinge region and the solvent-exposed front pocket. The flexibility of the ether linkage can accommodate conformational changes in the kinase.[2]
3,5-Difluoroaniline The fluorine atoms significantly lower the pKa of the aniline nitrogen, making it less basic and less prone to protonation at physiological pH. This can improve cell permeability and reduce off-target interactions. The C-F bonds can also form favorable orthogonal multipolar interactions with the protein backbone.[3][5][10][3][5][10]
4-Chlorophenoxy Group The chlorine atom at the para-position often enhances inhibitory potency by forming favorable interactions within a hydrophobic pocket of the kinase active site. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule.[2]

Characterization and Data

The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques.

Analytical Technique Expected Outcome
¹H and ¹³C NMR Confirmation of the chemical structure and absence of major impurities.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compounds, confirming their identity.
High-Performance Liquid Chromatography (HPLC) Assessment of purity, which should typically be >95% for biological testing.
Kinase Inhibition Assay Determination of the IC₅₀ value against the target kinase (e.g., MEK1/2) to quantify potency.
Cell-Based Proliferation Assay Evaluation of the compound's ability to inhibit the growth of cancer cell lines with an activated RAS/RAF/MEK/ERK pathway.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of potent and selective kinase inhibitors. Its unique combination of a diaryl ether-like scaffold, fluorine substitution, and a chlorophenoxy moiety provides a robust platform for developing next-generation targeted therapies. The synthetic protocols and SAR insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.

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Application Notes & Protocols for the Evaluation of 4-(4-Chlorophenoxy)-3,5-difluoroaniline in Novel Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel active ingredients with diverse modes of action.[1] Fluorinated aromatic compounds, particularly aniline derivatives, represent a promising scaffold for the development of next-generation agrochemicals.[2][3] This document provides a comprehensive technical guide for researchers on the application of 4-(4-Chlorophenoxy)-3,5-difluoroaniline (CAS No. 549547-33-3) as a lead compound in a modern herbicide discovery program. We present detailed protocols for its synthesis, initial biological evaluation, and elucidation of its herbicidal mode of action, grounded in the established principles of synthetic auxin herbicides.

Introduction and Rationale

This compound is a halogenated phenoxy aniline derivative. Its core structure is analogous to the phenoxy herbicide class, which includes foundational compounds like 2,4-D and MCPA.[4][5] These herbicides function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce rapid, uncontrolled growth that is ultimately lethal to susceptible broadleaf plants.[6][7][8] The introduction of fluorine atoms into agrochemical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall biological efficacy.

This guide is built upon the primary hypothesis that this compound will exhibit herbicidal activity as a synthetic auxin. The following sections provide the necessary protocols to test this hypothesis, from chemical synthesis to whole-plant bioassays, designed to be robust, reproducible, and self-validating.

Physicochemical Profile and Synthesis

A thorough understanding of the test compound is fundamental to any research program.

Compound Properties
PropertyValueSource
IUPAC Name This compound[9]
CAS Number 549547-33-3[9][10]
Molecular Formula C₁₂H₈ClF₂NO[10]
Molecular Weight 255.65 g/mol [10]
Description Key intermediate in agrochemical synthesis.[10]
Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

Principle: This synthesis relies on the nucleophilic aromatic substitution of a highly activated fluoro-aromatic ring. The electron-withdrawing nitro group in 1,2,3-trifluoro-5-nitrobenzene activates the ring, allowing for substitution by the nucleophilic 4-chlorophenoxide. Subsequent reduction of the nitro group yields the desired aniline.

G reagent1 1,2,3-Trifluoro-5-nitrobenzene product1 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene reagent1->product1  K₂CO₃, DMF  80°C, 12h reagent2 4-Chlorophenol reagent2->product1 product2 This compound product1->product2  Fe, NH₄Cl  EtOH/H₂O, 70°C, 4h

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.2.1: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene (Intermediate)

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and 100 mL of anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes to form the potassium 4-chlorophenoxide salt.

  • Add 1,2,3-trifluoro-5-nitrobenzene (1.0 equiv.) to the flask.

  • Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Protocol 2.2.2: Reduction to this compound

  • In a 500 mL round-bottom flask, suspend the intermediate from the previous step (1.0 equiv.) in a 3:1 mixture of ethanol and water (200 mL).

  • Add iron powder (Fe, 5.0 equiv.) and ammonium chloride (NH₄Cl, 4.0 equiv.).

  • Heat the mixture to 70°C and stir vigorously for 4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Confirm identity and purity via ¹H NMR, ¹⁹F NMR, and LC-MS analysis.

Scientist's Note (Trustworthiness): The use of iron in the presence of a mild proton source like ammonium chloride is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups, known as the Béchamp reduction. It avoids the need for high-pressure hydrogenation equipment.

Biological Evaluation: Protocols & Workflow

The following protocols are designed to systematically assess the herbicidal potential of the synthesized compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & MoA cluster_2 Phase 3: Lead Advancement A Synthesized Compound (Stock Solution in Acetone) B Whole-Plant Bioassay (High Rate, e.g., 1000 g a.i./ha) A->B C Data: % Inhibition vs. Control (Broadleaf & Grass Weeds) B->C D Dose-Response Assay (Multiple Rates) C->D If Activity >70% F Symptomology Assessment C->F If Activity >70% E Data: GR₅₀ Calculation D->E H Structure-Activity Relationship (SAR) Studies E->H G Data: Epinasty, Chlorosis, Necrosis F->G G->H I Crop Selectivity Testing H->I J Toxicology & Environmental Fate I->J

Caption: Herbicide discovery workflow for a novel compound.

Protocol 3.1: Whole-Plant Efficacy Screening (Post-Emergence)

Objective: To determine if the compound has herbicidal activity at a standard high application rate and to identify its spectrum of activity (broadleaf vs. grass weeds).

Materials:

  • Test compound stock solution (e.g., 10,000 ppm in acetone with 0.5% v/v surfactant).

  • Weed species:

    • Broadleaf: Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album).

    • Grass: Barnyardgrass (Echinochloa crus-galli), Green Foxtail (Setaria viridis).

  • Control solutions:

    • Negative Control: Blank formulation (acetone + surfactant).

    • Positive Control: Commercial standard (e.g., 2,4-D amine at its recommended rate).

  • Track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).

  • Pots, soil medium, greenhouse or growth chamber with controlled environment (25°C, 16:8h light:dark cycle).

Procedure:

  • Plant Propagation: Sow seeds of each weed species in pots filled with a standard potting mix. Grow them in a controlled environment until they reach the 2-3 true leaf stage.

  • Treatment Preparation: Prepare the spray solution for the test compound to achieve the target rate (e.g., 1000 g active ingredient/hectare). Prepare equivalent spray solutions for the negative and positive controls.

  • Application: Arrange pots in the track sprayer. Ensure at least three replicate pots per treatment per species. Spray the plants evenly.

  • Incubation: Return the treated plants to the growth chamber. Water sub-surface to avoid washing the compound off the leaves.

  • Evaluation: At 14 and 21 days after treatment (DAT), visually assess the plants for injury. Rate the percent growth inhibition on a scale of 0% (no effect) to 100% (complete death) relative to the negative control plants.

Rationale (Expertise): A high initial screening rate of 1000 g a.i./ha is standard practice. It is high enough to detect even moderate activity, preventing the premature dismissal of a potentially useful chemical scaffold that may be optimized later through SAR studies.

Protocol 3.2: Dose-Response Assay and GR₅₀ Determination

Objective: To quantify the potency of the herbicide on susceptible species identified in the primary screen. The result is the GR₅₀ (Growth Reduction 50), the dose required to inhibit plant growth by 50%.

Procedure:

  • Based on the results of Protocol 3.1, select the most sensitive weed species.

  • Prepare a series of spray solutions with geometrically decreasing concentrations of the test compound (e.g., 1000, 500, 250, 125, 62.5, 31.25 g a.i./ha). Include a negative control (0 g a.i./ha).

  • Propagate and treat plants as described in Protocol 3.1, with at least four replicates per dose.

  • At 21 DAT, harvest the above-ground biomass for each pot.

  • Dry the biomass in an oven at 60°C until a constant weight is achieved. Record the dry weight for each replicate.

  • Data Analysis:

    • Convert the dry weight data for each replicate to a percentage of the mean dry weight of the negative control.

    • Plot the percent growth inhibition against the logarithm of the application rate.

    • Use a non-linear regression model (e.g., four-parameter log-logistic) to fit the dose-response curve and calculate the GR₅₀ value.

Mode of Action Elucidation

The symptoms a plant displays after treatment are critical clues to the herbicide's mode of action.

Proposed Mechanism: Synthetic Auxin Disruption

Synthetic auxins like 2,4-D overload the plant's natural auxin signaling pathway, leading to a cascade of events including increased ethylene production and abscisic acid (ABA) biosynthesis, ultimately causing uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and tissue malformation.[6][8][11]

G compound 4-(4-Chlorophenoxy)- 3,5-difluoroaniline (Synthetic Auxin) receptor Auxin Receptors (e.g., TIR1/AFB) compound->receptor Binds & Stabilizes repressor Aux/IAA Repressor Proteins receptor->repressor Targets for Degradation arf Auxin Response Factors (ARFs) repressor->arf Inhibits (Normal State) genes Auxin-Responsive Genes arf->genes Activates Transcription response Uncontrolled Growth, Epinasty, Cell Death genes->response Overexpression Leads To

Caption: Disruption of auxin signaling by a synthetic auxin herbicide.

Protocol 4.2: Symptomology Assessment

Objective: To systematically observe and record the phytotoxic symptoms induced by the test compound, comparing them to the known symptoms of a synthetic auxin herbicide.

Procedure:

  • Use plants from the dose-response assay (Protocol 3.2), particularly those treated at rates around the GR₅₀ and higher.

  • At regular intervals (e.g., 1, 3, 7, and 14 DAT), visually inspect the plants and record any observed symptoms. Use a standardized scoring sheet.

  • Pay close attention to the following symptoms characteristic of synthetic auxin herbicides:

    • Epinasty: Twisting, curling, and drooping of stems and petioles.

    • Leaf Cupping/Crinkling: Malformation of newly developing leaves.[8][12]

    • Callus Formation: Swelling and formation of undifferentiated tissue, especially at the stem base.

    • Stunting and Discoloration: General inhibition of growth and potential purpling or yellowing.

  • Compare the observed symptoms in plants treated with the test compound to those treated with the positive control (2,4-D).

Data Interpretation and Next Steps

Interpreting Results

The data gathered will provide a clear initial picture of the compound's potential.

Example Data Table 1: Primary Efficacy Screen (% Inhibition at 1000 g/ha, 21 DAT)

CompoundA. theophrastiC. albumE. crus-galliS. viridisSpectrum
Negative Control0000N/A
Test Compound 95 98 15 10 Broadleaf
2,4-D (Positive)10010055Broadleaf

Interpretation: The hypothetical data above suggests the test compound is highly active against broadleaf weeds with minimal impact on grasses, a profile consistent with synthetic auxin herbicides.

Example Data Table 2: GR₅₀ Values (g a.i./ha)

CompoundA. theophrastiC. album
Test Compound 185 150
2,4-D (Positive)160145

Interpretation: GR₅₀ values in this range indicate high potency, comparable to a commercial standard, making the compound a strong candidate for further development. If the observed symptoms in Protocol 4.2 also match those of 2,4-D, the evidence strongly supports the synthetic auxin mode of action.

Advancing the Lead

If the initial data is promising, the following steps are logical progressions in the development pipeline:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the lead compound to determine which parts of the molecule are essential for activity and to optimize potency.

  • Crop Selectivity: Test the compound on important crops (e.g., corn, wheat, soybean) to ensure it can be used safely in an agricultural setting.

  • Toxicological and Environmental Fate Studies: Conduct preliminary assessments to ensure the compound does not pose an undue risk to non-target organisms or the environment.

References

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  • Ragunathan, A., et al. (2022). Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase. MDPI. [Link]

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Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline Derivatives as Potential Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of mycology and synthetic chemistry.

Introduction: The Strategic Imperative for Novel Fungicides

The relentless evolution of fungal pathogens poses a significant and ongoing threat to global food security and agricultural sustainability. The emergence of resistance to existing classes of fungicides necessitates a continuous discovery pipeline for novel chemical entities with diverse modes of action.[1] Within this landscape, fluorinated organic compounds have garnered considerable attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased membrane permeability, and altered electronic characteristics, which can lead to improved biological activity.[2]

The 4-(4-chlorophenoxy)-3,5-difluoroaniline scaffold represents a key pharmacophore in the rational design of modern fungicides. This diphenyl ether structure is a recognized feature in a number of successful agrochemicals, and its derivatives have shown significant promise, particularly as inhibitors of succinate dehydrogenase (SDH).[3][4][5] SDH, or Complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an excellent target for broad-spectrum fungicidal activity.[3][6]

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel fungicide candidates derived from this compound. The protocols herein are designed to be robust and reproducible, while the accompanying scientific rationale aims to empower researchers to not only replicate but also innovate upon these methodologies.

Section 1: Synthesis of the Core Intermediate: this compound

The synthesis of the pivotal intermediate, this compound, is a multi-step process that requires careful control of reaction conditions. The overall synthetic strategy involves the formation of the diphenyl ether linkage via a nucleophilic aromatic substitution or an Ullmann condensation, followed by the reduction of a nitro group to the essential aniline functionality.

Strategic Overview of the Synthetic Pathway

The synthesis commences with a suitable fluorinated aromatic precursor, which is then coupled with 4-chlorophenol to construct the diphenyl ether backbone. The subsequent reduction of a nitro group yields the target aniline. This modular approach allows for the potential synthesis of a diverse library of analogues by varying the substitution patterns on either aromatic ring.

A Precursor (e.g., 3,4,5-Trifluoronitrobenzene) C 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene A->C Ullmann Condensation or SNAr B 4-Chlorophenol B->C D This compound (Target Intermediate) C->D Nitro Group Reduction

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, typically involving a copper catalyst.[7][8][9]

Materials:

  • 3,4,5-Trifluoronitrobenzene

  • 4-Chlorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.1 equivalents) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to form the potassium phenoxide in situ.

  • Add 3,4,5-trifluoronitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 120-140°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene.

Protocol 2: Reduction of the Nitro Group to Form this compound

The reduction of the nitro group is a critical step to furnish the aniline, which serves as a handle for further derivatization. A common and effective method is catalytic hydrogenation.

Materials:

  • 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (1.0 equivalent) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Section 2: Synthesis of N-Acyl Fungicide Derivatives

The aniline functional group of the core intermediate is a versatile point for derivatization. Acylation of the aniline to form an amide is a common strategy in the design of bioactive molecules, including SDHI fungicides.[1][10]

Rationale for N-Acylation

The amide linkage is a key structural feature in many SDHI fungicides, as it can participate in crucial hydrogen bonding interactions within the enzyme's active site.[3][11] By synthesizing a library of N-acyl derivatives with varying acyl groups, it is possible to probe the structure-activity relationship (SAR) and optimize the fungicidal potency.

A This compound C N-Acyl Derivative (Potential Fungicide) A->C Acylation B Acyl Chloride or Carboxylic Acid B->C

Caption: General scheme for the N-acylation of the core intermediate.

Protocol 3: Synthesis of a Representative N-Acyl Derivative

This protocol describes a general method for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., 2-methylbenzoyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired N-acyl derivative.

Section 3: Characterization of Synthesized Compounds

Unambiguous characterization of the synthesized intermediate and final products is paramount for establishing their identity, purity, and structural integrity. A multi-technique approach is essential.

Technique Information Obtained Typical Observations for this compound Derivatives
¹H NMR Proton chemical environments and couplingAromatic protons in distinct regions, signals for the aniline N-H (broad) or amide N-H.
¹³C NMR Carbon skeleton of the moleculeCharacteristic signals for aromatic carbons, including those bonded to fluorine (with C-F coupling).
¹⁹F NMR Fluorine chemical environmentsSignals corresponding to the fluorine atoms on the aniline ring.
Mass Spectrometry Molecular weight and fragmentation patternA molecular ion peak corresponding to the calculated mass of the compound.
FTIR Spectroscopy Presence of functional groupsN-H stretching for the aniline, C=O stretching for the amide, C-O-C stretching for the ether linkage.
HPLC/LC-MS Purity and molecular weight confirmationA single major peak in the chromatogram, with the mass spectrum confirming the molecular weight.

Section 4: In Vitro Fungicidal Activity Screening

The evaluation of the synthesized compounds for their ability to inhibit the growth of key plant pathogenic fungi is the ultimate test of their potential as fungicides. The mycelial growth inhibition assay is a standard and reliable method for this purpose.

Protocol 4: Mycelial Growth Inhibition Assay

This protocol outlines the procedure for determining the in vitro fungicidal activity of the synthesized compounds against a panel of relevant plant pathogens.

Materials and Equipment:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of target fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

  • Amended Media Preparation: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL). Also prepare a control plate with DMSO only.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: When the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony in all plates.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

Determination of EC₅₀ Values

The half-maximal effective concentration (EC₅₀) is a quantitative measure of a compound's potency. It is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve using a suitable statistical software. A lower EC₅₀ value indicates higher fungicidal activity.

Compound Type Target Pathogen Reported EC₅₀ (µg/mL) Reference
Diphenyl ether hydrazone derivativeRhizoctonia solani0.09[4]
N-(alkoxy)-diphenyl ether carboxamideRhizoctonia solani>70% inhibition at 50 µg/mL[11]
Phenylpyrazoloxyl propionic acid derivativeRhizoctonia solani0.95 - 1.05[12]

Note: The EC₅₀ values presented are for structurally related compounds and serve as a benchmark for the expected activity of novel derivatives.

Section 5: Elucidating the Mechanism of Action

Understanding the molecular target of a novel fungicide is crucial for its development and for managing potential resistance. For diphenyl ether carboxamides, a primary suspected mechanism of action is the inhibition of succinate dehydrogenase (SDH).[3][5][11]

Protocol 5: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[2][13]

Materials and Equipment:

  • Mitochondrial fraction isolated from the target fungus

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Sodium succinate solution

  • DCPIP solution

  • Test compound solutions at various concentrations

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, sodium succinate, and DCPIP.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the mitochondrial fraction containing the SDH enzyme.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode. The rate of absorbance decrease is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

A Succinate B SDH Enzyme A->B C Fumarate B->C D Electrons B->D E DCPIP (Blue) D->E F Reduced DCPIP (Colorless) E->F Reduction G Fungicide Derivative (Inhibitor) G->B Inhibition

Caption: Principle of the SDH inhibition assay using DCPIP.

Conclusion

The this compound scaffold is a promising starting point for the development of novel fungicides, particularly those targeting the succinate dehydrogenase enzyme. The protocols detailed in these application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of new derivatives. By systematically applying these methods and rationally exploring the structure-activity relationships, researchers can contribute to the discovery of the next generation of effective and sustainable crop protection agents.

References

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). Molecules, 29(1), 83. [Link]

  • Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Kondrashova, M. N. (2004). Inhibition of Krebs cycle and activation of glyoxylate cycle in the course of chronological aging of Saccharomyces cerevisiae.
  • ResearchGate. (n.d.). General structures of commercial SDHI fungicides and some representatives. [Link]

  • Design, synthesis and antifungal activity of arylhydrazine analogs containing diphenyl ether fragments. (2024). Pest Management Science. [Link]

  • The Ullmann Ether Condensation. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). PubMed. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). Antioxidants, 12(2), 493. [Link]

  • Google Patents. (n.d.). CN102146024B - Method for preparing diphenyl ether.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(4), 329-331. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5649–5661. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. [Link]

  • Design, Synthesis and Fungicidal Activity against Rhizoctonia solani of New Phenylpyrazoloxyl Propionic Acid Derivatives. (2025). ResearchGate. [Link]

  • J&K Scientific. (n.d.). This compound. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). Molecules, 28(1), 398. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Molecules, 29(15), 3479. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). ResearchGate. [Link]

  • 3,5-Difluoroaniline: Essential Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). LinkedIn. [Link]

  • Process for producing 3,5-difluoroaniline. (n.d.).
  • Process for preparing 3,5-difluoroaniline. (n.d.).
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. [Link]

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A Validated, Multi-technique Approach for the Purity Assessment of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework for the analytical purity assessment of 4-(4-Chlorophenoxy)-3,5-difluoroaniline, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] We present detailed, validated protocols for both High-Performance Liquid Chromatography (HPLC) for primary assay and non-volatile impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and thermally stable impurities. The methodologies are designed to be robust and adhere to the principles of scientific integrity, providing researchers and drug development professionals with a reliable system for quality control and regulatory compliance.

Introduction: The Imperative for Purity

This compound (MW: 255.65 g/mol ) is a halogenated aromatic amine whose structural motifs are of significant interest in medicinal and agricultural chemistry.[1][2] The presence of impurities, even at trace levels, can have a profound impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or crop protection agent. Impurities can arise from various sources, including unreacted starting materials, synthetic by-products, isomers, and degradation products.[3] Therefore, a rigorous and validated analytical strategy is not merely a procedural step but a foundational requirement for ensuring product quality.

This document moves beyond a simple listing of steps to explain the causality behind experimental choices, grounding each protocol in established analytical principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).

Predicted Impurity Profile

A robust analytical method is one that can separate the main component from its likely impurities. Based on common synthetic routes for analogous compounds, such as the amination of halogenated precursors or nucleophilic aromatic substitution, the following impurity classes should be considered.[4][5]

  • Process-Related Impurities:

    • Starting Materials: Unreacted 3,5-difluoroaniline or a related precursor.[6][7][8]

    • Isomers: Positional isomers such as 4-Chloro-3,5-difluoroaniline or isomers formed during synthesis.[9][10]

    • By-products: Compounds formed from side reactions, such as hydrolysis or incomplete halogenation/dehalogenation.

  • Degradation Products: The aniline functional group can be susceptible to oxidation. The stability of the ether linkage should also be considered under stress conditions (light, heat, humidity).

Overall Analytical Workflow

The purity assessment of this compound is best approached with a dual-technique strategy. HPLC serves as the primary tool for quantifying the main component and non-volatile impurities due to its versatility and suitability for thermally labile compounds.[3] GC-MS complements this by providing excellent separation for volatile impurities and definitive identification through mass fragmentation patterns.

Purity_Assessment_Workflow cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation & Reporting Sample Test Sample of This compound HPLC Primary Analysis: Reversed-Phase HPLC-UV Sample->HPLC Dissolve in Diluent GCMS Complementary Analysis: GC-MS Sample->GCMS Dissolve in Solvent Assay Assay vs. Reference Standard (% Purity) HPLC->Assay Impurity_Profile Impurity Profiling (Peak Area %) HPLC->Impurity_Profile GCMS->Impurity_Profile Volatiles Identification Impurity Identification (Mass Spectra) GCMS->Identification Report Final Certificate of Analysis (CoA) Assay->Report Impurity_Profile->Report Identification->Report

Caption: Overall workflow for purity assessment.

Protocol 1: Purity by Reversed-Phase HPLC-UV

4.1. Principle and Rationale

Reversed-phase HPLC is the gold standard for the analysis of moderately polar, non-volatile organic molecules like this compound. A non-polar stationary phase (C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution (gradually increasing the organic solvent percentage) is employed to ensure that both more polar and less polar impurities are eluted and resolved effectively within a reasonable timeframe. UV detection is chosen for its robustness and the presence of a chromophore in the analyte.

4.2. Detailed HPLC Protocol

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and is a standard choice for this class of compounds.[11][12]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidic pH suppresses the ionization of the aniline group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient Elution 0-2 min: 30% B; 2-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA shallow gradient ensures good separation of closely eluting impurities, followed by a wash and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and separation kinetics.
Detection UV at 240 nmWavelength selected to provide a good response for the aromatic system. A full UV scan should be run initially to confirm the optimal wavelength.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

4.3. Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard to achieve a final concentration of ~100 µg/mL.

  • System Suitability Test (SST):

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution six replicate times.

    • The system is deemed suitable for analysis if the criteria in the table below are met. This is a self-validating step to ensure the system is performing correctly before analyzing samples.

SST Parameter Acceptance Criteria Purpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms system stability.
  • Analysis: Once the SST passes, inject the sample solution in duplicate.

  • Calculations:

    • Purity (% Assay): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Individual Impurity (%): (Area_Impurity / Sum of all Areas) * 100 (using area percent method).

4.4. Validation Summary (per ICH Q2(R1))

This method should be validated to demonstrate its suitability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of impurities (demonstrated by peak purity analysis using a photodiode array detector).

  • Linearity: Achieved over a range of 50-150% of the target concentration (e.g., 50-150 µg/mL), with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels, with recovery typically expected to be within 98.0-102.0%.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) should show an RSD of < 2.0%.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be determined to define the sensitivity of the method for impurities.[11][13]

Protocol 2: Volatile Impurity Screening by GC-MS

5.1. Principle and Rationale

Gas chromatography is ideal for separating volatile and thermally stable compounds.[14] Coupling it with a mass spectrometer (MS) allows for the definitive identification of separated components based on their unique mass fragmentation patterns.[3][15] This is particularly useful for identifying unknown impurities or confirming the presence of expected process-related impurities like residual starting materials. A non-polar column (e.g., 5% phenyl polysiloxane) is a good general-purpose choice for separating a wide range of analytes.

5.2. Detailed GC-MS Protocol

Parameter Condition Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed column suitable for MS detection and general-purpose analysis of semi-polar compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 270 °CEnsures rapid volatilization of the analyte. Note: Test for thermal degradation.
Oven Program Start at 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)The initial hold allows for separation of very volatile components, while the ramp elutes the main analyte and less volatile impurities.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for the main component.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Scan Range 40 - 450 amuCovers the expected mass range of the parent molecule and potential impurities.

5.3. Step-by-Step Methodology

  • Sample Preparation: Accurately weigh about 5 mg of the sample into a GC vial and dissolve in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • System Setup: Condition the GC-MS system and run a solvent blank to ensure there are no interfering peaks from the system or solvent.

  • Analysis: Inject 1 µL of the prepared sample solution into the GC-MS.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for all eluted peaks.

    • Integrate all peaks, excluding the solvent front.

    • Generate a mass spectrum for the main peak and confirm its identity by matching the fragmentation pattern with the expected structure of this compound.

    • For any impurity peaks, perform a library search (e.g., NIST) to tentatively identify them. Compare retention times and mass spectra with any available impurity standards for definitive identification.

References

  • Lee, H. B., & Peart, T. E. (n.d.). DERIVATIZATION AND GAS CHROMATOGRAPHIC DETERMINATION OF ANILINE AND CHLOROANILINES IN WATERS. Retrieved from publications.gc.ca. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes Website. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from HELIX Chromatography Website. [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from Restek Website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from EPA Website. [Link]

  • PubChem. (n.d.). 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline. Retrieved from PubChem Website. [Link]

  • LCGC International. (2013). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Retrieved from LCGC International Website. [Link]

  • PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from PubChem Website. [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. Retrieved from PubChem Website. [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University Website. [Link]

  • MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from MDPI Website. [Link]

  • Chem-Impex. (n.d.). 3,5-Difluoroaniline. Retrieved from Chem-Impex Website. [Link]

  • ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from ResearchGate Website. [Link]

  • PubMed. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Retrieved from PubMed Website. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Retrieved from ptfarm.pl Website. [Link]

  • PubMed. (2004). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from PubMed Website. [Link]

  • Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Retrieved from Merck Millipore Website. [Link]

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Application Notes and Protocols for the Analysis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein leverage the specificity and sensitivity of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for robust and reliable analysis, from method development to validation, in accordance with ICH and FDA guidelines.[1][2][3][4][5]

Introduction: The Analytical Imperative for this compound

This compound is a complex aromatic amine whose purity and characterization are critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). The presence of reactive functional groups (amine) and multiple halogen substituents (chlorine and fluorine) necessitates versatile and specific analytical methods to resolve the parent compound from potential impurities, isomers, and degradation products.[6][7][8]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it an ideal choice for the primary analysis of this aniline derivative.[9][10] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and structural elucidation capabilities, particularly for volatile impurities or when derivatization is employed to enhance analyte volatility.[11][12] The orthogonal nature of these two techniques provides a comprehensive analytical strategy for the complete characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

The developed HPLC method is designed for the accurate quantitation and purity assessment of this compound. A reversed-phase approach is selected due to the non-polar nature of the analyte.

Rationale for Method Development

The choice of a C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings of the analyte. The mobile phase, a gradient of acetonitrile and a buffered aqueous phase, is optimized to ensure sharp peak shapes and adequate retention. The acidic pH of the mobile phase ensures the amine group is protonated, leading to better peak symmetry and avoiding interactions with residual silanols on the stationary phase. UV detection at 280 nm is selected based on the chromophoric nature of the molecule.[13]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting s1 Standard Preparation: Accurately weigh ~10 mg of reference standard. Dissolve in diluent to 100 mL. s2 Sample Preparation: Accurately weigh ~10 mg of sample. Dissolve in diluent to 100 mL. h1 System Equilibration: Equilibrate column with initial mobile phase composition. s2->h1 s3 Mobile Phase A: 0.1% Formic Acid in Water s4 Mobile Phase B: Acetonitrile h2 Injection: Inject 10 µL of standard/sample. h1->h2 h3 Chromatographic Separation: Execute gradient elution. h2->h3 h4 UV Detection: Monitor at 280 nm. h3->h4 d1 Peak Integration & Identification: Identify analyte peak by retention time. h4->d1 d2 Quantification: Calculate assay and impurity levels based on peak area. d1->d2 d3 Reporting: Generate final report with chromatograms and results. d2->d3

Caption: HPLC Analysis Workflow for this compound.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

Reagents and Materials:

  • Acetonitrile: HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Formic Acid: ACS grade.

  • This compound: Reference Standard.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 40-90% B; 15-17 min, 90% B; 17-17.1 min, 90-40% B; 17.1-20 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 20 minutes
Method Validation

The analytical method should be validated in accordance with ICH Q2(R2) guidelines.[1][14][15] Key validation parameters include:

  • Specificity: Demonstrated by the resolution of the main peak from impurities and a blank.

  • Linearity: Assessed over a concentration range of 50-150% of the nominal concentration. A correlation coefficient (r²) > 0.999 is expected.

  • Accuracy: Determined by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Multiple injections of the same sample.

    • Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment. The relative standard deviation (RSD) should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase composition).

Example Validation Data Summary:

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (RSD%) ≤ 2.0%0.8%
Intermediate Precision (RSD%) ≤ 2.0%1.2%
LOD (µg/mL) Report0.05
LOQ (µg/mL) Report0.15

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic performance.

Rationale for Method Development

Direct injection of anilines into a GC system can lead to poor peak shape and column bleed due to the active amine group. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond to a less polar N-Si(CH₃)₃ bond, improving volatility and thermal stability.[16] A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte and related impurities. Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for structural elucidation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis p1 Sample Weighing: Weigh ~1 mg of sample into a vial. p2 Solvent Addition: Add 500 µL of Pyridine. p1->p2 p3 Derivatization: Add 500 µL of BSTFA. Heat at 70°C for 30 min. p2->p3 g1 Injection: Inject 1 µL of the derivatized sample. p3->g1 g2 GC Separation: Execute temperature program. g1->g2 g3 MS Detection: Acquire data in full scan mode. g2->g3 d1 Peak Identification: Compare mass spectra with library (e.g., NIST). g3->d1 d2 Impurity Profiling: Identify and semi-quantify impurities. d1->d2

Caption: GC-MS Analysis Workflow for this compound.

Detailed GC-MS Protocol

Instrumentation and Columns:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent.

Reagents and Materials:

  • Pyridine: Anhydrous.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Sample: this compound.

GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z
Data Interpretation

The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the silylated derivative. The fragmentation pattern will be characteristic of the structure, aiding in the confirmation of its identity. Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting their fragmentation patterns.

Expected Mass Spectral Data (for TMS derivative):

  • Molecular Ion (M+): The m/z corresponding to C₁₅H₁₆ClF₂NOSi.

  • Key Fragments: Loss of methyl groups (-15), loss of the TMS group (-73), and fragments corresponding to the chlorophenoxy and difluoroaniline moieties.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method is suitable for routine quality control, providing accurate assay and purity data. The GC-MS method serves as a powerful tool for impurity identification and profiling, ensuring a thorough understanding of the material's composition. Adherence to the principles of method validation as outlined by regulatory bodies is paramount to ensure data integrity and reliability in a drug development setting.[17][18][19]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma Group. (2024).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • gmp-compliance.org.
  • International Council for Harmonis
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • PubMed.
  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
  • ACS Publications.
  • Thermo Fisher Scientific.
  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Taylor & Francis Online. (2021).
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • MS-Analysis. (2024).
  • Polymer Chemistry Characterization Lab.
  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • ResearchGate. 5 Sample preparation for HPLC analysis of drug products.
  • National Institutes of Health (NIH). (2022).

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Troubleshooting & Optimization

Technical Support Center: 4-(4-Chlorophenoxy)-3,5-difluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields. The following content is structured as a series of frequently asked questions and troubleshooting scenarios based on established synthetic methodologies.

Section 1: Understanding the Core Synthesis: The Ullmann Condensation

The formation of the diaryl ether linkage in this compound is most commonly achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Ullmann ether synthesis.[1][2] This reaction involves the coupling of a phenol with an aryl halide. In this specific synthesis, the key reactants are 4-amino-2,6-difluorophenol and an activated 4-chlorophenyl halide.

The classical Ullmann reaction often requires harsh conditions, including high temperatures (100-220 °C) and stoichiometric amounts of copper powder.[1] However, modern advancements have led to milder conditions through the use of soluble copper(I) salts (e.g., CuI) and accelerating ligands, which improve catalyst turnover and allow for lower reaction temperatures.[3]

General Reaction Scheme:

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for preparing this compound?

The most direct and widely employed method is the Ullmann condensation between 4-amino-2,6-difluorophenol and a 4-chlorophenyl halide (e.g., 1-chloro-4-iodobenzene or 1-chloro-4-bromobenzene). The reaction is catalyzed by a copper species and requires a base to deprotonate the phenol.

The general mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product and a copper(I) halide salt.[2]

Q2: How critical is the quality of the starting materials?

The purity of the starting materials is paramount for achieving high yields and minimizing difficult-to-remove impurities.

  • 4-amino-2,6-difluorophenol: This is a key building block.[4][5] Its purity should be >98%. The presence of isomers or residual starting materials from its own synthesis can lead to the formation of multiple unwanted diaryl ether byproducts. The primary amino group can also coordinate with the copper catalyst, potentially influencing its activity.

  • 4-Chlorophenyl Halide: 1-Chloro-4-iodobenzene is often preferred over the bromide or chloride analogue due to the higher reactivity of the C-I bond in the oxidative addition step. The halide must be free of isomers and residual reagents.

  • Solvent and Base: Solvents must be anhydrous. The presence of water can hydrolyze the base and interfere with the formation of the active copper(I) phenoxide species.[3] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) should be finely powdered and dried before use to maximize its surface area and reactivity.

Q3: What are the most critical reaction parameters to optimize for yield improvement?

Optimizing the following parameters is crucial for maximizing the yield and selectivity of the Ullmann condensation:

ParameterTypical Range/OptionsRationale & Impact on Yield
Copper Catalyst CuI, Cu₂O, Cu powder (activated)Cu(I) salts are generally more effective than Cu(0) or Cu(II). Catalyst loading is typically 5-20 mol%. Insufficient catalyst leads to slow or incomplete conversion, while excess can promote side reactions.
Ligand N,N-dimethylglycine, 1,10-Phenanthroline, Proline, OxalamidesLigands stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition/reductive elimination cycle, often allowing for significantly lower reaction temperatures and catalyst loadings.[2][3][6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base deprotonates the phenol to form the active nucleophile. Base strength and solubility are key. K₃PO₄ is often a good choice for its balance of strength and handling properties.[3]
Solvent NMP, DMF, DMSO, Pyridine, TolueneA high-boiling, polar, aprotic solvent is typically required to ensure all components remain in solution at the reaction temperature.[1] The choice of solvent can significantly impact reaction rate and side-product formation.
Temperature 90 - 180 °CTraditional Ullmann reactions require high temperatures (>150 °C).[1] Ligand-accelerated systems can often run effectively at lower temperatures (90-130 °C), which helps minimize thermal degradation of starting materials and products.[6]
Atmosphere Inert (Nitrogen or Argon)The Cu(I) catalytic species can be sensitive to oxidation by air. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and minimizes oxidative side reactions.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: The reaction shows low or no conversion of starting materials.

Q: I've run the reaction overnight, but TLC/GC analysis shows mostly unreacted starting materials. What went wrong?

This is a common issue that typically points to a problem with the catalytic cycle.

  • Cause A: Inactive Copper Catalyst.

    • Explanation: Commercial copper powder is often coated with an inactive oxide layer. Copper(I) salts can also degrade upon prolonged exposure to air.

    • Solution: If using copper powder, ensure it is activated prior to use (see Appendix B for a protocol).[1] When using copper salts like CuI, use a fresh bottle or a source that has been properly stored under an inert atmosphere. Consider using a more soluble and reactive catalyst system, such as CuI with a ligand like N,N-dimethylglycine or 1,10-phenanthroline.[6]

  • Cause B: Ineffective Base or Insufficient Deprotonation.

    • Explanation: The phenolic proton must be removed to generate the nucleophile. If the base is too weak, not fully dried, or not soluble in the reaction medium, this deprotonation will be inefficient.

    • Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely ground and thoroughly dried in a vacuum oven before use.

  • Cause C: Reaction Temperature is Too Low.

    • Explanation: The Ullmann condensation has a significant activation energy barrier. Without an effective ligand, temperatures below 140-150 °C may be insufficient to drive the reaction forward at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential degradation. Alternatively, and more preferably, introduce a ligand that can accelerate the reaction at a lower temperature.[3]

Problem: The reaction produces a significant amount of byproducts, complicating purification.

Q: My reaction worked, but I have several spots on my TLC plate and the final yield after chromatography is low. How can I improve selectivity?

Byproduct formation is often related to side reactions involving the catalyst or starting materials.

  • Cause A: Reductive Dehalogenation.

    • Explanation: The aryl halide can be reduced, removing the halogen and forming chlorobenzene. This is sometimes observed in classical Ullmann reactions.

    • Solution: This can be promoted by excessive heat or prolonged reaction times. Try to run the reaction at the lowest effective temperature. Ensure a strictly inert atmosphere, as trace impurities can sometimes facilitate this pathway.

  • Cause B: Homocoupling of the Aryl Halide.

    • Explanation: The 4-chlorophenyl halide can couple with itself to form 4,4'-dichlorobiphenyl. This is a classic Ullmann side reaction, especially at high temperatures and high catalyst loadings.[2]

    • Solution: Use the minimum effective amount of copper catalyst (typically 5-10 mol% in modern systems). Avoid excessively high temperatures. Ensure the phenol is fully deprotonated by the base before it can be consumed by other pathways.

  • Cause C: Degradation.

    • Explanation: The aniline functional group can be sensitive to oxidation or other degradation pathways at the high temperatures often employed.

    • Solution: The best approach is to lower the reaction temperature by using an effective ligand.[3][6] Additionally, ensure the reaction is performed under a rigorously maintained inert atmosphere (N₂ or Ar) to prevent oxidation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low yield in the synthesis.

G start Low Yield or No Reaction check_reagents Check Reagent Purity & Dryness (Phenol, Aryl Halide, Solvent, Base) start->check_reagents First check_atmosphere Verify Inert Atmosphere (N2 / Ar Purge) start->check_atmosphere First catalyst_issue Suspect Catalyst Inactivity check_reagents->catalyst_issue If reagents are pure check_atmosphere->catalyst_issue activate_cu Solution: Use Activated Cu(0) or Fresh Cu(I) Salt catalyst_issue->activate_cu add_ligand Solution: Add Ligand (e.g., N,N-dimethylglycine) catalyst_issue->add_ligand conditions_issue Suspect Suboptimal Conditions catalyst_issue->conditions_issue If catalyst is active increase_temp Action: Increase Temperature (in 10-15°C increments) conditions_issue->increase_temp change_base Action: Change Base (K2CO3 -> K3PO4) conditions_issue->change_base change_solvent Action: Change Solvent (Toluene -> NMP/DMF) conditions_issue->change_solvent side_reactions High Impurity Load? increase_temp->side_reactions lower_temp Solution: Lower Temperature (use ligand) side_reactions->lower_temp Yes optimize_cat Solution: Reduce Catalyst Loading to 5-10 mol% side_reactions->optimize_cat Yes

Caption: Troubleshooting workflow for low yield.

Section 4: Analytical Monitoring

Q: How can I effectively monitor the reaction's progress?

Regular monitoring is key to determining the optimal reaction time and preventing byproduct formation from over-heating.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should be able to visualize the consumption of the starting phenol and the appearance of the higher-Rf product spot.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These quantitative techniques are ideal for accurate monitoring.[7] A small aliquot of the reaction mixture can be quenched, diluted, and injected to determine the precise ratio of starting material to product. HPLC methods are particularly useful for analyzing aromatic amines.[8][9]

Appendix A: Example Experimental Protocol (Ligand-Accelerated)

Disclaimer: This protocol is a representative example. All work should be conducted by trained professionals in a suitable laboratory environment with appropriate safety precautions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and anhydrous, powdered K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add 4-amino-2,6-difluorophenol (1.0 equivalent) and 1-chloro-4-iodobenzene (1.1 equivalents).

  • Solvent and Purge: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.5 M. Purge the flask with nitrogen for 15 minutes while stirring.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction every 2-4 hours by TLC or GC until the consumption of the limiting reagent is complete (typically 12-24 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.

Appendix B: Protocol for Activation of Copper Powder

This procedure enhances the reactivity of commercial copper powder for classic Ullmann reactions.[1]

  • Stir commercial copper-bronze powder in a 2% solution of iodine in acetone for 10 minutes.

  • Filter the copper and wash with acetone until the filtrate is colorless.

  • Wash the powder with a solution of 1:1 concentrated HCl and acetone to remove any remaining iodine and surface oxides.

  • Filter and wash thoroughly with distilled water until the washings are neutral.

  • Finally, wash with ethanol and then diethyl ether.

  • Dry the activated copper powder under high vacuum and store under an inert atmosphere. Use immediately for best results.

References

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • Ether. Wikipedia. [Link]

  • This compound. MySkinRecipes. [Link]

  • Process for producing 3,5-difluoroaniline. European Patent Office - EP 0497213 A2. [Link]

  • US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • US5294742A - Process for preparing 3,5-difluoroaniline.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. [Link]

  • This compound | 549547-33-3. J&K Scientific. [Link]

  • HPLC Methods for analysis of 3,4-Difluoroaniline. HELIX Chromatography. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • 4-Amino-2, 6-difluorophenol, HCl, min 96%, 1 gram. HDH Pharma. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

  • US5977412A - Process for preparing 3,5-difluoroaniline.
  • 4-Chloro-3,5-difluoroaniline. PubChem. [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]

  • US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics. [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]

  • US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.

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Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our approach is rooted in mechanistic understanding to provide robust solutions for obtaining a high-purity final product.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical agents. The most common and industrially scalable approach involves a two-step process:

  • Ullmann Condensation: A copper-catalyzed C-O cross-coupling reaction between 4-bromo-3,5-difluoroaniline and 4-chlorophenol to form the diaryl ether linkage.

  • Work-up and Purification: Standard extraction and chromatographic procedures to isolate the final product.

While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will address these challenges in a comprehensive question-and-answer format.

II. Troubleshooting Guide & FAQs

Q1: My reaction is sluggish and I'm observing a significant amount of unreacted 4-bromo-3,5-difluoroaniline. What could be the cause?

A1: This is a common issue when working with electron-deficient anilines. The two fluorine atoms on the aniline ring significantly reduce the nucleophilicity of the starting material, making the Ullmann condensation challenging.[1]

Root Causes & Solutions:

  • Insufficient Catalyst Activity: The choice of copper catalyst and ligand is crucial. Traditional copper powder or simple copper(I) salts may not be active enough.

    • Recommendation: Employ a more active catalyst system. A combination of CuI with a chelating ligand like N,N'-dimethylglycinate or a phenanthroline derivative can significantly accelerate the reaction.[2][3]

  • Inadequate Base: The base plays a critical role in deprotonating the phenol and facilitating the catalytic cycle.

    • Recommendation: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Low Reaction Temperature: While high temperatures can lead to byproduct formation, an insufficient temperature will result in a stalled reaction.

    • Recommendation: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. A typical temperature range for this type of Ullmann reaction is 120-160°C.

Q2: I've isolated a significant byproduct with a mass corresponding to a biphenyl derivative. How is this forming and how can I prevent it?

A2: The byproduct you are observing is likely 4,4'-diamino-2,2',6,6'-tetrafluorobiphenyl, resulting from the homocoupling of two molecules of 4-bromo-3,5-difluoroaniline. This is a classic side reaction in Ullmann couplings.[4]

Mechanism of Formation:

This byproduct forms when the organocopper intermediate, formed from the oxidative addition of Cu(I) to 4-bromo-3,5-difluoroaniline, reacts with another molecule of 4-bromo-3,5-difluoroaniline instead of the intended 4-chlorophenol.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 4-chlorophenol. This will increase the probability of the organocopper intermediate reacting with the phenol rather than another molecule of the aniline.

  • Slow Addition of the Aryl Halide: If practical for your scale, adding the 4-bromo-3,5-difluoroaniline solution slowly to the reaction mixture containing the catalyst, base, and 4-chlorophenol can help to maintain a low concentration of the aniline starting material, thus disfavoring the homocoupling reaction.

  • Optimize Ligand Choice: Certain ligands can favor the desired cross-coupling over homocoupling. Experiment with different N,N- or N,O-chelating ligands.[2]

Q3: My final product is contaminated with a compound that appears to be bis(4-chlorophenyl) ether. What is the source of this impurity?

A3: This byproduct arises from the self-condensation of two molecules of 4-chlorophenol. While less common than the homocoupling of the aryl halide, it can occur under certain conditions.

Causality and Prevention:

  • Excessive Temperature: Very high reaction temperatures can promote the self-condensation of phenols.

    • Solution: Maintain the reaction temperature at the lowest effective point for the desired cross-coupling.

  • High Concentration of Phenol: Using a large excess of 4-chlorophenol can increase the likelihood of its self-condensation.

    • Solution: Limit the excess of 4-chlorophenol to 1.1-1.2 equivalents.

Q4: I am seeing a lower molecular weight impurity that I suspect is 3,5-difluoroaniline. How can this be forming?

A4: The presence of 3,5-difluoroaniline suggests a hydrodehalogenation side reaction, where the bromine atom of the starting material is replaced by a hydrogen atom.

Formation Pathway and Mitigation:

  • Source of Hydride: Trace amounts of water in the solvent or starting materials can be a source of protons, which can then be reduced in the presence of the copper catalyst. Certain solvents can also act as hydride donors at high temperatures.

    • Mitigation:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).

      • Solvent Choice: Use high-purity, anhydrous solvents like DMF, DMSO, or NMP. Avoid solvents that are prone to decomposition at high temperatures.

      • Purification of Starting Material: Ensure the 4-bromo-3,5-difluoroaniline is free of any 3,5-difluoroaniline impurity before starting the reaction.

III. Summary of Common Byproducts and Mitigation Strategies

Byproduct NameStructureFormation PathwayMitigation Strategies
4,4'-diamino-2,2',6,6'-tetrafluorobiphenylNH₂-(F)₂-C₆H₂-C₆H₂-(F)₂-NH₂Ullmann HomocouplingUse slight excess of 4-chlorophenol; Slow addition of aryl halide; Optimize ligand.
bis(4-chlorophenyl) etherCl-C₆H₄-O-C₆H₄-ClSelf-condensation of phenolAvoid excessive temperatures; Limit excess of 4-chlorophenol.
3,5-difluoroanilineC₆H₃(F)₂NH₂HydrodehalogenationUse anhydrous conditions; High-purity solvents; Purify starting materials.
Unreacted 4-bromo-3,5-difluoroanilineC₆H₂Br(F)₂NH₂Incomplete ReactionUse active catalyst/ligand system; Strong, anhydrous base; Optimize temperature.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add CuI (5 mol%), N,N'-dimethylglycinate (10 mol%), and anhydrous K₂CO₃ (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition: Under a positive flow of nitrogen, add 4-chlorophenol (1.1 equivalents), 4-bromo-3,5-difluoroaniline (1.0 equivalent), and anhydrous DMF.

  • Reaction: Heat the mixture to 140°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

V. Visualizing Reaction Pathways

Diagram 1: Main Reaction and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Bromo-3,5-difluoroaniline Product This compound A->Product Byproduct1 Homocoupling Byproduct (Biphenyl derivative) A->Byproduct1 Self-reaction Byproduct2 Hydrodehalogenation Byproduct (3,5-Difluoroaniline) A->Byproduct2 H source B 4-Chlorophenol B->Product Byproduct3 Self-condensation Byproduct (bis(4-chlorophenyl) ether) B->Byproduct3 Self-reaction Cat CuI / Ligand Base Cat->Product

Caption: Main and side reaction pathways in the synthesis.

VI. References

  • Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. Retrieved from

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline. Retrieved from

  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline. Retrieved from

  • Google Patents. (1992). EP0497213A2 - Process for producing 3,5-difluoroaniline. Retrieved from

  • PubChem. (n.d.). Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Retrieved from [Link]

  • PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Indian Journal of Engineering & Materials Sciences. (1998). Sulfonation of arylamine Part-5 :Preparation and thermal decomposition of di-m-chloroanilinium sulfate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2014). Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 549547-33-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Williamson Ether Synthesis for Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis, specifically tailored for researchers, scientists, and drug development professionals working with substituted phenols. This guide is designed to provide in-depth, field-proven insights to help you navigate the nuances of this classic yet powerful reaction. We will move beyond simple procedural steps to explore the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequently encountered challenges in the Williamson ether synthesis of substituted phenols, offering explanations and actionable solutions.

Question 1: My reaction yield is very low, and I've recovered a significant amount of unreacted phenol. What are the likely causes?

Low conversion is a common issue that typically points to one of three areas: incomplete deprotonation of the phenol, suboptimal reaction conditions, or issues with your reagents.

  • Incomplete Deprotonation: The first step of the synthesis is the quantitative conversion of the phenol to its corresponding phenoxide, which is the active nucleophile.[1][2] Phenols are more acidic than aliphatic alcohols, so strong bases like sodium hydride (NaH) are often effective but can be overkill.[3] For many substituted phenols, weaker bases are sufficient and often preferred for safety and cost.[4][5]

    • Causality: If the base is not strong enough to deprotonate the phenol completely, the concentration of the nucleophilic phenoxide will be low, leading to a slow or stalled reaction. The pKa of your specific substituted phenol is a critical parameter. Electron-withdrawing groups (e.g., -NO₂, -CN) increase the acidity of the phenol, allowing for the use of milder bases. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease acidity, potentially requiring a stronger base.

    • Solutions:

      • Base Selection: Ensure your chosen base is strong enough to deprotonate the phenol. For phenols with electron-withdrawing groups, bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) can be effective.[4][5] For less acidic phenols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[3][6]

      • Anhydrous Conditions: If using highly reactive bases like NaH, ensure your solvent and phenol are scrupulously dry. Any moisture will quench the base, reducing the amount available for deprotonation.[7]

  • Suboptimal Reaction Conditions: The Williamson ether synthesis is an Sₙ2 reaction, and its rate is highly dependent on solvent and temperature.[3][8]

    • Causality: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation (e.g., Na⁺, K⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive.[4] Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[4][9] Insufficient temperature can also lead to slow reaction rates.

    • Solutions:

      • Solvent Choice: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[8][10]

      • Temperature: Most Williamson ether syntheses are conducted at elevated temperatures, typically between 50-100 °C, to ensure a reasonable reaction rate.[8] Monitor your reaction by TLC to determine the optimal time and temperature.

  • Reagent Quality: The purity of your starting materials and the reactivity of your alkylating agent are crucial.

    • Causality: An old or degraded alkylating agent will obviously lead to poor results. The nature of the leaving group is also critical; its ability to depart influences the reaction rate.

    • Solutions:

      • Check Reagents: Use freshly opened or purified reagents whenever possible.

      • Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl.[7] If your reaction with an alkyl chloride is sluggish, switching to the corresponding bromide or iodide can significantly increase the reaction rate. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups.[2][8]

Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting your desired Sₙ2 reaction.[4][11] This is one of the most common side reactions in Williamson ether synthesis.[11]

  • Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base.[12] When it encounters a sterically hindered alkyl halide, it can act as a base, abstracting a proton from a carbon adjacent to the leaving group, which leads to the formation of a double bond (alkene).[4]

    • The Alkyl Halide is Key: The structure of the alkyl halide is the single most important factor. The propensity for elimination increases dramatically from primary to secondary to tertiary alkyl halides.[3][12] Tertiary alkyl halides will almost exclusively give the elimination product.[4][13]

  • Solutions:

    • Rethink Your Strategy: The most effective way to avoid elimination is to use a primary alkyl halide.[3][4] If you are synthesizing an unsymmetrical ether, you have two possible disconnection strategies. Always choose the route that utilizes the less sterically hindered alkyl halide. For example, to synthesize tert-butyl phenyl ether, you should react sodium phenoxide with a tert-butyl halide. This will fail due to elimination. The correct approach is to react sodium tert-butoxide with a phenyl halide, though this specific reaction is also problematic for other reasons (see FAQ 3). A better example is isopropyl phenyl ether; reacting sodium phenoxide with 2-bromopropane will lead to significant propene formation. The better, though not always feasible, synthetic route would be to use isopropoxide and a phenyl halide, which requires different reaction conditions (e.g., Ullmann condensation).[14]

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature generally favors the Sₙ2 pathway.[4]

    • Choice of Base: While a strong base is needed to form the phenoxide, using a very bulky base to deprotonate the phenol followed by careful addition of the alkyl halide at a controlled temperature can sometimes improve yields. However, the primary driver of elimination is the interaction of the phenoxide with the alkyl halide.

Question 3: My product is a mixture of the desired O-alkylated ether and a C-alkylated isomer. How can I improve selectivity for O-alkylation?

This issue arises because the phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (typically at the ortho and para positions).[4][8][9]

  • Causality: The competition between O-alkylation and C-alkylation is heavily influenced by the reaction conditions, particularly the solvent.[4][9]

    • Hard and Soft Acid-Base (HSAB) Theory: This principle can help rationalize the outcome. The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer." Primary alkyl halides are relatively "hard" electrophiles. "Hard-hard" interactions are generally favored, leading to O-alkylation.

    • Solvent Effects: This is the most critical factor you can control.

      • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are poor at solvating the "hard" oxygen anion of the phenoxide, leaving it exposed and highly reactive. This dramatically favors O-alkylation.[4]

      • Protic Solvents (Water, Alcohols): These solvents form strong hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, making it less nucleophilic.[4][9] As a result, the "softer" carbon atoms of the ring are more likely to attack the alkyl halide, leading to C-alkylation.[4]

  • Solutions:

    • Solvent is Paramount: To maximize O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.[4][15]

    • Counter-ion: While the solvent effect is dominant, the nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can also play a role. Larger, "softer" cations like Cs⁺ can sometimes improve O-alkylation selectivity.

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide can be highly effective.[8][16] The bulky quaternary ammonium cation pairs with the phenoxide, and this ion pair is soluble in the organic phase. The phenoxide is highly reactive ("naked") in this state, strongly favoring O-alkylation.[17]

Section 2: Data & Diagrams

Table 1: Guide to Reaction Parameters
ParameterTo Favor O-Alkylation (Sₙ2)To Minimize Elimination (E2)To Minimize C-Alkylation
Alkyl Halide Primary (CH₃X > RCH₂X)[3][4]Primary (CH₃X > RCH₂X)[3][4]Primary[4]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)[4][10]Polar Aprotic[4]Polar Aprotic (DMF, DMSO)[4][9]
Base Strong enough for full deprotonation (e.g., K₂CO₃, NaH)[4]Use the least basic conditions necessaryN/A (focus on solvent)
Temperature Moderate to high (50-100 °C)[8]As low as practical[4]Moderate
Additives Phase-Transfer Catalyst (e.g., TBAB)[8][16]N/APhase-Transfer Catalyst[8]
Diagrams

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Attack Phenol Ar-OH Phenoxide Ar-O⁻   K⁺ Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Ether Ar-O-R Phenoxide->Ether Sₙ2 Attack AlkylHalide R-X AlkylHalide->Ether Salt K⁺X⁻

Caption: The two-step mechanism of the Williamson ether synthesis.

Competing_Reactions cluster_pathways Possible Pathways Start Phenoxide (Ar-O⁻) + Alkyl Halide (R-CH₂-CH₂-X) SN2 O-Alkylation (Sₙ2) Desired Product Start->SN2 Primary Alkyl Halide Polar Aprotic Solvent E2 Elimination (E2) Side Product Start->E2 Secondary/Tertiary Alkyl Halide High Temperature C_Alk C-Alkylation Side Product Start->C_Alk Protic Solvent

Caption: Competing reaction pathways for phenoxides in ether synthesis.

Section 3: Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Substituted Phenol

This protocol describes a typical synthesis using potassium carbonate as the base and acetonitrile as the solvent.

  • Materials:

    • Substituted Phenol (1.0 eq)

    • Alkyl Halide (1.1 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

    • Acetonitrile (anhydrous)

    • Diethyl ether or Ethyl acetate for extraction

    • Brine solution

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to the flask (concentration typically 0.1-0.5 M).

    • Add the alkyl halide (1.1-1.5 eq) to the suspension at room temperature.[6]

    • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir for 6-24 hours. Monitor the reaction progress by TLC.[6]

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KX).[6]

    • Rinse the flask and the collected solids with a small amount of the extraction solvent (e.g., diethyl ether).

    • Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer successively with water (2x) and brine (1x).[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

    • Purify the crude product by silica gel column chromatography or recrystallization as needed.[6][16]

Protocol 2: Purification to Remove C-Alkylated Byproduct

If C-alkylation is a significant issue, purification can be challenging as the isomers may have similar polarities.

  • Methodology:

    • Column Chromatography: This is the most common method. Careful selection of the eluent system is critical. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can often resolve the O- and C-alkylated products. The O-alkylated ether is typically less polar and will elute first.

    • Recrystallization: If the desired ether is a solid, recrystallization from a suitable solvent system can be an effective purification method, provided the isomeric impurity has different solubility characteristics.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use sodium hydroxide as a base?

    • Yes, for sufficiently acidic phenols (e.g., those with strong electron-withdrawing groups like p-nitrophenol), NaOH can be used.[4][18] The reaction is often run in a biphasic system or with a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic-soluble alkyl halide.[16]

  • FAQ 2: Why is my reaction turning dark?

    • Phenols and phenoxides can be sensitive to oxidation, especially at elevated temperatures in the presence of air. This can sometimes lead to the formation of colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

  • FAQ 3: Can I synthesize diphenyl ether using the Williamson synthesis?

    • No, the classic Williamson synthesis cannot be used to prepare diphenyl ether.[19] This would require the reaction of a phenoxide with a halobenzene. Sₙ2 reactions do not occur on sp²-hybridized carbons, as the backside attack required for the mechanism is sterically impossible due to the benzene ring.[3][19] Syntheses like the Ullmann condensation are required for forming diaryl ethers.[14]

  • FAQ 4: What is the role of a phase-transfer catalyst (PTC)?

    • A PTC, like a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides.[16][17] The large, lipophilic cation of the PTC pairs with the phenoxide, making it soluble in the organic solvent. This creates a highly reactive, "naked" nucleophile that can react efficiently, often allowing for milder conditions and improved selectivity for O-alkylation.[8]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • OUCI. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • Unb. Williamson Ether Synthesis: A Step-by-Step Guide. [Link]

  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Wikipedia. Ether. [Link]

  • Angelo State University. The Williamson Ether Synthesis. [Link]

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Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline, a key intermediate in the development of advanced pharmaceuticals and agrochemicals, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1] This process typically involves the coupling of 3,4,5-trifluoroaniline with 4-chlorophenol in the presence of a base. While theoretically straightforward, this synthesis is often complicated by the formation of side products that can impact yield, purity, and downstream applications.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, understand, and mitigate common side reactions encountered during this synthesis.

Section 1: The Primary Synthesis Pathway and Key Side Reactions

The core of the synthesis is an SNAr addition-elimination mechanism.[2] The strongly electron-withdrawing fluorine atoms on the 3,4,5-trifluoroaniline ring activate it for nucleophilic attack.[3] The reaction proceeds as follows:

  • Deprotonation: A base deprotonates 4-chlorophenol to form the more potent 4-chlorophenoxide nucleophile.

  • Nucleophilic Attack: The phenoxide attacks the C4 position of 3,4,5-trifluoroaniline. This position is electronically favored for attack, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2]

  • Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is an effective leaving group in activated SNAr reactions, yielding the desired product.[4]

Despite the high selectivity for the C4 position, side reactions can occur, primarily due to the reactivity of the product itself or suboptimal reaction conditions. The diagram below illustrates the intended reaction and the most prevalent side reaction.

Caption: Primary SNAr pathway and the over-reaction side pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My LC-MS analysis shows a significant impurity with a mass of M+146.5 Da relative to my product. What is this byproduct and how can I prevent its formation?

A1: This mass increase corresponds to the addition of another 4-chlorophenoxy group and the loss of a fluorine atom (C₆H₄ClO - F = 127.5 - 19 = 108.5 Da; this seems incorrect, let's re-calculate: C12H8ClF2NO = 255.65 g/mol . Side product C18H12Cl2FNO2 = 364.2 g/mol . Difference is 108.55. The prompt's M+146.5 is likely a typo and should be M+108.5). Assuming the mass corresponds to a second substitution, this impurity is almost certainly a bis(4-chlorophenoxy)fluoroaniline derivative. It forms when a second molecule of 4-chlorophenoxide attacks the desired product, displacing one of the two remaining fluorine atoms.

Causality: The product, this compound, is itself an activated aryl fluoride and can undergo a subsequent SNAr reaction, especially if excess nucleophile is present or if the reaction is run at high temperatures for an extended period.

Mitigation Strategies:

  • Stoichiometric Control: Use 4-chlorophenol as the limiting reagent or use a slight excess (1.0-1.1 equivalents) of 3,4,5-trifluoroaniline. This ensures the phenoxide is consumed before significant over-reaction with the product can occur.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-120°C). Higher temperatures disproportionately accelerate the rate of the second substitution compared to the first.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting 3,4,5-trifluoroaniline has been consumed to prevent the accumulation of the bis-ether byproduct.

Q2: My reaction is sluggish, and the yield is low even after prolonged heating. What factors could be responsible?

A2: Low reactivity and poor yield often point to issues with the nucleophile generation or overall reaction conditions.

Causality & Troubleshooting:

  • Ineffective Base: The choice of base is critical for efficiently deprotonating the 4-chlorophenol.[5] If the base is too weak or not sufficiently anhydrous, the concentration of the active phenoxide nucleophile will be too low.

    • Solution: While sodium hydride (NaH) is effective, it poses significant safety risks. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] Cs₂CO₃ is highly effective due to its high solubility in polar aprotic solvents but is more expensive. Ensure the base is finely powdered and dried before use to maximize its surface area and reactivity.

  • Presence of Water: Trace amounts of water can consume the base and protonate the phenoxide, quenching the nucleophile.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding molecular sieves to the reaction mixture, which can be effective at scavenging residual water.[6]

  • Inappropriate Solvent: The solvent must be polar aprotic to dissolve the reagents and stabilize the charged Meisenheimer intermediate.

    • Solution: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. Ensure the solvent grade is high-purity and anhydrous.

Q3: The crude product is a dark, oily residue that is difficult to purify by crystallization. What causes this, and what is a reliable purification method?

A3: Dark coloration often indicates the formation of degradation or oxidation byproducts. Anilines, in particular, are susceptible to air oxidation, which can form highly colored polymeric impurities, especially at elevated temperatures.

Causality & Troubleshooting:

  • Oxidation: The aniline functional group on both the starting material and the product can be oxidized by atmospheric oxygen during the reaction or workup.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During the aqueous workup, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) to the water to minimize oxidation.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause the solvent (especially DMF) or reagents to decompose, leading to discoloration.

    • Solution: Adhere to the minimum necessary reaction time and temperature, as determined by reaction monitoring.

Recommended Purification Strategy: Direct crystallization is often challenging due to the presence of closely related impurities. Flash column chromatography is the most robust method for achieving high purity. A detailed protocol is provided in Section 4.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Is a catalyst required for this reaction? No, this reaction is a classic SNAr process that proceeds efficiently without a transition metal catalyst, provided the aromatic ring is sufficiently activated by electron-withdrawing groups like fluorine.[7] While copper (Ullmann condensation) or palladium (Buchwald-Hartwig coupling) are used for other diaryl ether syntheses, they are unnecessary here and would introduce different potential side reactions and purification challenges.[8][9]

FAQ 2: Why is the substitution so specific to the C4-fluorine? The regioselectivity is controlled by the electronic effects of the substituents. The amino group (-NH₂) at C1 and the fluorine atoms at C3 and C5 all exert an influence. The negative charge of the intermediate Meisenheimer complex is most effectively stabilized by resonance when the attack occurs at the C4 position (para to the amine). This allows the negative charge to be delocalized onto the electron-withdrawing fluorine atoms, making this pathway the most energetically favorable.[4]

FAQ 3: Can I use 4-fluorochlorobenzene instead of 3,4,5-trifluoroaniline to react with an aminophenol? While possible, that route is less favorable. The SNAr reaction requires strong activation. In 4-fluorochlorobenzene, the ring is not activated by multiple electron-withdrawing groups, so displacing the fluorine with an aminophenoxide would require much harsher conditions (higher temperatures, stronger bases), likely leading to more side products. The trifluorinated aniline starting material is specifically designed for high reactivity and selectivity in SNAr reactions.[3]

Section 4: Data Summary & Protocols
Table 1: Common Side Products and Mitigation Strategies
Side ProductAnalytical Signature (LC-MS)Probable CauseRecommended Mitigation Strategy
Bis(4-chlorophenoxy)fluoroanilineProduct Mass + 108.5 DaOver-reaction with excess nucleophileUse 4-chlorophenol as the limiting reagent; lower reaction temperature; stop reaction upon consumption of starting aniline.
Regioisomeric ProductsSame mass as the product, different retention timeExcessively high reaction temperatureMaintain temperature below 120°C; ensure a suitable base is used to avoid alternative mechanisms.
Oxidized/Polymeric ImpuritiesBroad, unresolved peaks; dark colorAir oxidation of the aniline moietyMaintain an inert atmosphere (N₂ or Ar); add a mild reducing agent during workup; minimize reaction time.
Protocol 1: Recommended Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing the target product and the common bis-ether side product.

1. Preparation of the Crude Sample (Dry Loading): a. Concentrate the crude product in vacuo to obtain an oil or solid. b. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Add silica gel (2-3 times the mass of the crude product) to the solution. d. Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.

2. Column Preparation and Elution: a. Stationary Phase: Standard silica gel (40-63 µm). b. Mobile Phase System: A gradient system of Hexanes and Ethyl Acetate (EtOAc) is recommended. c. Column Packing: Pack the column with silica gel as a slurry in 100% Hexanes. d. Sample Loading: Carefully add the dry-loaded sample to the top of the packed column. e. Elution Gradient: i. Begin elution with 100% Hexanes to elute non-polar impurities. ii. Gradually increase the polarity by introducing EtOAc. A typical starting gradient would be 0% to 20% EtOAc in Hexanes over 10-15 column volumes. The less polar bis-ether byproduct will elute before the more polar target aniline product. iii. Monitor the fractions by TLC (staining with potassium permanganate or viewing under UV light). iv. Combine the pure fractions containing the target product and concentrate in vacuo to yield the purified this compound.

Section 5: References
  • Mastering Organic Synthesis with 3,4,5-Trifluoroaniline. (n.d.). BenchChem. Retrieved January 19, 2026, from

  • A Guide to Alternative Bases for Diaryl Ether Synthesis: A Comparative Analysis. (2025). BenchChem. Retrieved January 19, 2026, from

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorinated Rings. (2025). BenchChem. Retrieved January 19, 2026, from

  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024). Journal of Synthetic Chemistry. Retrieved January 19, 2026, from

  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). IntechOpen. Retrieved January 19, 2026, from

  • Nucleophilic Aromatic Substitution. (2019). Professor Dave Explains. Retrieved January 19, 2026, from [Link]

  • This compound | 549547-33-3. (n.d.). J&K Scientific. Retrieved January 19, 2026, from

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from

  • This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved January 19, 2026, from

  • Process for producing 3,5-difluoroaniline. (1992). European Patent Office. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Diaryl Ether Synthesis. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for high yield and purity.

I. Overview of the Synthesis: A Mechanistic Perspective

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds.[1] The core of this transformation is the formation of a diaryl ether bond, a structural motif prevalent in many biologically active molecules.[2] This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In this reaction, the phenoxide, generated from 4-chlorophenol in the presence of a base, acts as the nucleophile. It attacks the electron-deficient carbon atom of an activated aryl halide, in this case, a derivative of 3,5-difluoroaniline where a suitable leaving group is present at the 4-position. The fluorine atoms ortho to the reaction site play a crucial role in activating the ring towards nucleophilic attack.

An alternative, though often requiring harsher conditions or catalysis, is the Ullmann condensation , a copper-catalyzed coupling of an aryl halide with a phenol.[2][3][4]

This guide will primarily focus on the optimization and troubleshooting of the SNAr pathway due to its frequent application and distinct challenges.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: Low to no yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Insufficient Activation of the Aryl Ring: The SNAr reaction is highly dependent on the electronic properties of the aryl halide. The two fluorine atoms provide some activation, but the nature of the leaving group is also critical. If you are using a starting material like 4-bromo-3,5-difluoroaniline, the reaction may be sluggish.

    • Solution: Consider using a more reactive starting material, such as 3,4,5-trifluoroaniline. The fluorine at the 4-position is an excellent leaving group in SNAr reactions.[5]

  • Incorrect Base Selection or Stoichiometry: The base is critical for deprotonating the 4-chlorophenol to form the more nucleophilic phenoxide. An inappropriate base or insufficient amount will lead to a low concentration of the active nucleophile.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are excellent choices.[6][7] Ensure you are using at least one equivalent of the base relative to the 4-chlorophenol. An excess of the base (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in an SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).[8][9]

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are highly recommended.[5][10] These solvents effectively solvate the cation of the base and the charged intermediate, accelerating the reaction. Avoid protic solvents like alcohols, as they can protonate the phenoxide and reduce its nucleophilicity.

  • Reaction Temperature is Too Low: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: If you are running the reaction at room temperature, try increasing the temperature. A good starting point is 80-100 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product. Microwave irradiation can also be a powerful tool to accelerate the reaction.[6][7]

Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?

Answer: Side product formation is often a sign of suboptimal reaction conditions. Here are some common culprits:

  • Hydrolysis of the Starting Material or Product: If there is residual water in your reaction, it can compete with the 4-chlorophenoxide as a nucleophile, leading to the formation of hydroxylated byproducts.

    • Solution: Ensure all your reagents and solvents are anhydrous. Dry your solvents using appropriate methods (e.g., molecular sieves) and handle hygroscopic bases like NaH under an inert atmosphere (e.g., nitrogen or argon).

  • Homocoupling of the Aryl Halide: In some cases, particularly if using a copper-catalyzed Ullmann-type reaction, you might observe the formation of biaryl side products.

    • Solution: If you are attempting an Ullmann condensation, careful optimization of the catalyst, ligand, and temperature is crucial.[3][4] For SNAr reactions, this is less common but can occur at very high temperatures.

  • Decomposition of Solvent or Reagents: At very high temperatures, solvents like DMF can decompose.

    • Solution: Avoid excessively high temperatures. If the reaction requires forcing conditions, consider a higher-boiling polar aprotic solvent like NMP or sulfolane.

Reaction Stalls or is Incomplete

Question: My reaction starts well, but then it seems to stop before all the starting material is consumed. What could be causing this?

Answer: A stalled reaction can be frustrating. Here are a few things to investigate:

  • Deactivation of the Nucleophile: The phenoxide can be sensitive to air and moisture. Over time, it can degrade, leading to a decrease in the reaction rate.

    • Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Insolubility of Reagents: As the reaction progresses, the salt byproduct (e.g., KF or KCl) will precipitate. This can sometimes coat the surface of the base (like NaH), preventing it from reacting further.

    • Solution: Ensure vigorous stirring throughout the reaction. In some cases, adding a phase-transfer catalyst can be beneficial, although this is less common for SNAr reactions in polar aprotic solvents.

  • Equilibrium Limitations: While less common for SNAr, some reactions can reach equilibrium.

    • Solution: Using a slight excess of one of the reactants (usually the more readily available one) can help drive the reaction to completion.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the 3,5-difluoroaniline component?

A1: The ideal starting material is one with a good leaving group at the 4-position that is susceptible to nucleophilic aromatic substitution. 3,4,5-Trifluoroaniline is an excellent choice because fluoride is a good leaving group in SNAr reactions.[5] Alternatively, a nitro-activated compound like 2,6-difluoro-4-nitroaniline could be used, followed by reduction of the nitro group.

Q2: Can I use a weaker base like potassium carbonate?

A2: While potassium carbonate (K₂CO₃) can be used, it is a weaker base than KOtBu or NaH.[7] It will require higher reaction temperatures and longer reaction times to achieve complete deprotonation of the 4-chlorophenol. For optimization, starting with a stronger base is generally more efficient.

Q3: Is a catalyst necessary for this reaction?

A3: For a true SNAr reaction, a catalyst is not required. The reaction is driven by the electronic activation of the aryl ring and the strength of the nucleophile. However, if you are performing an Ullmann-type condensation, a copper catalyst (e.g., CuI, Cu₂O) is essential.[3][11]

Q4: How do I monitor the progress of the reaction?

A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to get a qualitative sense of the reaction's progress. LC-MS provides more quantitative data and can help identify the masses of the product and any major side products.

Q5: What is the best way to purify the final product?

A5: The purification strategy will depend on the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts and any water-soluble reagents.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.

IV. Experimental Protocols and Data

Optimized Protocol for SNAr Synthesis

This protocol is a general guideline. You may need to adjust the parameters based on your specific starting materials and equipment.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq) and anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir at 0 °C for 30 minutes.

  • Aryl Halide Addition: Add the 3,4,5-trifluoroaniline (1.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table of Optimized Reaction Parameters
ParameterRecommended RangeRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents stabilize the charged intermediate.[5][10]
Base KOtBu, NaHStrong, non-nucleophilic bases ensure complete phenoxide formation.[6][7]
Temperature 80 - 120 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (N₂, Ar)Prevents degradation of the nucleophile and other reagents.

V. Visualizing the Process

Reaction Mechanism

Caption: S-N-Ar Reaction Mechanism for Diaryl Ether Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Is the base strong enough and in sufficient quantity? start->check_base check_solvent Is a polar aprotic solvent being used? check_base->check_solvent Yes solution_base Use KOtBu or NaH (>=1.1 eq) check_base->solution_base No check_temp Is the reaction temperature high enough? check_solvent->check_temp Yes solution_solvent Use DMF, DMSO, or NMP check_solvent->solution_solvent No check_sm Is the aryl halide sufficiently activated? check_temp->check_sm Yes solution_temp Increase temperature to 80-120 °C or use microwave check_temp->solution_temp No solution_sm Use a more activated starting material (e.g., with F as leaving group) check_sm->solution_sm No

Caption: Troubleshooting Workflow for Low Reaction Yield.

VI. References

Sources

Technical Support Center: Purification of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-(4-Chlorophenoxy)-3,5-difluoroaniline (CAS 549547-33-3).[1] This guide is designed for drug development professionals and researchers to address common challenges encountered during the isolation and purification of this key intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted to resolve specific experimental challenges.

Question 1: I'm performing column chromatography on silica gel, but my product is streaking badly and my yield is low. What's happening?

Answer: This is a classic issue when purifying basic compounds like anilines on standard silica gel.[2] The root cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH). Your basic aniline interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column. This leads to poor separation, significant tailing (streaking) of the compound band, and often irreversible adsorption, which drastically reduces your recovery.[3]

Solutions:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites. This is achieved by adding a small amount of a volatile base to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate mixture). The TEA will compete with your aniline for the acidic sites on the silica, allowing your product to travel smoothly down the column.

  • Switch to a Different Stationary Phase: If tailing persists, consider an alternative to silica.

    • Neutral Alumina: Alumina is a good alternative for purifying basic compounds. It lacks the strong acidic character of silica gel.[3] You would typically use a similar eluent system as you would for silica.

Expert Tip: Always run a Thin Layer Chromatography (TLC) plate first to diagnose the issue. Spot your crude material on a silica TLC plate and develop it. If the spot streaks, it confirms the strong interaction. You can even prepare two TLC jars, one with the standard eluent and one with the TEA-modified eluent, to visualize the improvement before committing to a large-scale column.[2]

Question 2: My recrystallization attempt resulted in an oil instead of crystals. How can I fix this?

Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute is ejected from the supersaturated solution at a temperature above its melting point.[4] For this compound, this can also be caused by residual impurities that depress the melting point of the mixture.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Your first step should be to gently heat the flask to re-dissolve the oil. Then, add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[4]

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. Once the oil is re-dissolved, allow the flask to cool very slowly. Insulate the flask with glass wool or a towel and let it stand undisturbed at room temperature before moving it to an ice bath.

  • Induce Crystallization: If crystals are slow to form, you can encourage nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide a surface for crystals to begin forming.[3]

    • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled solution. This will provide a template for crystal growth.[3]

  • Change the Solvent System: If the above steps fail, the solvent system may be inappropriate. Try a solvent with a lower boiling point or switch to a two-solvent system (e.g., dissolving in a good solvent like hot ethanol and then slowly adding a poor solvent like water until turbidity appears, then re-heating to clarify and cooling slowly).[4]

Question 3: After purification, my HPLC analysis shows a persistent impurity peak with a similar retention time to my product. What could it be and how do I remove it?

Answer: An impurity with a similar retention time likely has a polarity very close to your desired product, making separation by standard chromatography difficult. Given the typical synthesis route for this molecule—a nucleophilic aromatic substitution (SNAr)—the most probable culprits are isomeric byproducts.[5][6][7]

Potential Impurities & Their Origin:

Impurity NameLikely OriginSeparation Strategy
Positional Isomers Incomplete selectivity during the SNAr reaction, especially if the starting materials have multiple reactive sites.Optimize chromatography: Use a shallower gradient, try a different solvent system (e.g., Dichloromethane/Methanol), or consider preparative HPLC.
Unreacted 3,5-difluoroaniline Incomplete reaction.Usually more polar; should be separable with standard column chromatography.
Unreacted 4-chlorophenol Incomplete reaction.Acidic; can be removed with a dilute basic wash (e.g., 1M NaHCO₃) during the workup before chromatography.
Bis-arylether byproduct Reaction of the product with another molecule of the starting phenol.Less polar; should elute earlier in normal phase chromatography.

Workflow for Difficult Separations:

G start Impurity Co-elutes with Product in HPLC check_uv Step 1: Compare UV-Vis Spectra start->check_uv diff_uv Spectra are Different (Likely starting material or different chromophore) check_uv->diff_uv Different sim_uv Spectra are Similar (Likely an isomer) check_uv->sim_uv Similar wash Step 2a: Perform Liquid-Liquid Extraction (e.g., Acid/Base Wash) diff_uv->wash chrom_opt Step 2b: Optimize Chromatography sim_uv->chrom_opt shallow Use a shallower gradient (e.g., 0.5% increments) chrom_opt->shallow solvent Change solvent system (e.g., Toluene/Acetone) chrom_opt->solvent prep_hplc Consider Preparative HPLC chrom_opt->prep_hplc

Caption: Decision workflow for resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying crude this compound?

For purity levels above 90%, recrystallization is often the most efficient method in terms of time, solvent usage, and scalability. If the crude material is less than 90% pure or contains multiple impurities, flash column chromatography is the preferred starting point.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A combination of methods provides the most complete picture of purity.[8][9]

  • HPLC-UV: Excellent for quantitative analysis of purity and detecting non-volatile impurities. A typical method would use a C18 reverse-phase column with a water/acetonitrile gradient.[10]

  • GC-MS: Useful for identifying volatile impurities and confirming the mass of the desired product.[11]

  • ¹H and ¹⁹F NMR: Provides structural confirmation and can detect impurities that may not have a UV chromophore. Quantitative NMR (qNMR) can also be used for accurate purity assessment.

  • LC-MS: Confirms the molecular weight of the main peak and can help in the tentative identification of impurity peaks.[12]

Q3: What are the critical safety precautions when handling this compound?

This compound and its precursors are potentially hazardous chemicals. Always adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention.[13]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[16]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1-5 g of crude material.

  • Stationary Phase Selection: Choose silica gel (60 Å, 230-400 mesh).

  • Eluent Preparation: Prepare a stock solution of 1% triethylamine in your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). This will be your "B" solvent. Your "A" solvent will be pure Hexane.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane).[17]

    • Ensure the column bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate + 1% TEA).

    • Gradually increase the polarity of the eluent by increasing the percentage of Ethyl Acetate. A typical gradient might be from 2% to 20% Ethyl Acetate over 10-15 column volumes.[18]

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Workflow: Column Chromatography Purification

G A Prepare Slurry (Silica + Hexane) B Pack Column A->B C Load Sample (Dry or Wet) B->C D Elute with Gradient (Hexane/EtOAc + 1% TEA) C->D E Collect Fractions D->E F Analyze via TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Recrystallization

This protocol is for purifying material that is already >90% pure.

  • Solvent Selection:

    • In small test tubes, test the solubility of a few milligrams of crude product in various solvents (e.g., Toluene, Ethanol, Isopropanol, Ethyl Acetate, Acetone).

    • A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling in an ice bath.[3]

    • If a single solvent is not ideal, try a mixed-solvent system (e.g., Toluene/Hexane, Ethanol/Water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Chloro-2-fluoro-4-iodoaniline.
  • Angene Chemical. (2025). Safety Data Sheet: 4-(3,4-Difluorophenoxy)aniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Difluoroaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluoroaniline.
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • Professor Dave Explains. (2020). Column Chromatography. YouTube.
  • MySkinRecipes. (n.d.). This compound.
  • Cymit Química S.L. (2023). 4-Chloro-3,5-difluoroaniline Safety Data Sheet.
  • J&K Scientific. (n.d.). This compound.
  • Flinn Scientific. (n.d.). Basic Column Chromatography.
  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. Google Patents.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Validation of 4-Fluoroaniline.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
  • PubMed. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.

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Technical Support Center: Stability and Degradation of 4-(4-Chlorophenoxy)-3,5-difluoroaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Chlorophenoxy)-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound, particularly under acidic conditions. By understanding the potential degradation pathways and having access to robust troubleshooting protocols, you can ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a complex molecule with several functional groups that can be susceptible to degradation in an acidic environment. The primary points of potential instability are the aniline moiety and the ether linkage. Like many halogenated anilines, the amino group can be a target for hydrolysis, while the ether bond can undergo cleavage under harsh acidic conditions.[1] This guide will provide insights into identifying and addressing these stability concerns.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in an acidic mobile phase for HPLC is showing a decrease in the main peak area over time. What could be the cause?

A1: A decrease in the concentration of the parent compound in an acidic solution is likely due to acid-catalyzed degradation.[1] Halogenated anilines are known to have varying degrees of stability in acidic conditions, and this instability is often exacerbated by lower pH and higher temperatures. It is crucial to experimentally determine the stability of the compound under your specific analytical conditions. Whenever feasible, preparing fresh acidic solutions of this compound for immediate use is the best practice to ensure accurate quantification.[1]

Q2: I'm observing new, unexpected peaks in my chromatogram after storing my sample in an acidic matrix. How can I confirm if these are degradation products?

A2: The appearance of new peaks that grow over time as the parent peak decreases is a strong indication of degradation. To confirm this, you can perform a forced degradation study. By intentionally exposing a sample of this compound to acidic conditions (e.g., 0.1 M HCl at an elevated temperature) and monitoring the chromatographic profile over time, you can correlate the appearance of the new peaks with the degradation of the parent compound.[1] Further characterization of these new peaks using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the structure of the degradation products.[1][2][3]

Q3: What are the most likely degradation products of this compound under acidic conditions?

A3: Based on the chemical structure and the degradation pathways of similar compounds, two primary degradation pathways are plausible under acidic conditions:

  • Hydrolysis of the Aniline Moiety: The amino group can be hydrolyzed to a hydroxyl group, leading to the formation of 4-(4-Chlorophenoxy)-3,5-difluorophenol.[1]

  • Cleavage of the Ether Linkage: The ether bond can be cleaved, especially under strong acidic conditions and elevated temperatures, to yield 3,5-difluoro-4-hydroxyaniline and 4-chlorophenol.[4][5][6]

It's also possible to observe products of dehalogenation, although this is generally less common under simple acidic hydrolysis.[1] The exact degradation profile will depend on the specific conditions such as acid concentration, temperature, and reaction time.

Q4: I am using this compound as a starting material in a reaction that requires a strong acid, and I'm getting a low yield. Could the starting material be degrading?

A4: Yes, it is highly probable that the low yield is a result of the degradation of your starting material under the strong acidic conditions of your reaction.[1] It is crucial to assess the stability of this compound under your specific reaction conditions. Consider running a control experiment with only the starting material and the acid to quantify the extent of degradation over the reaction time.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Decreasing peak area of the parent compound in HPLC analysis. Acid-catalyzed degradation of the analyte in the mobile phase or sample diluent.1. Prepare fresh solutions: Analyze samples immediately after preparation. 2. Adjust mobile phase pH: If possible, increase the pH of the mobile phase while maintaining good chromatography. 3. Use a stability-indicating method: Develop and validate an HPLC method that separates the parent compound from its degradation products.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.1. Conduct a forced degradation study: Confirm that the new peaks are indeed degradation products. 2. Identify the degradants: Use LC-MS to determine the mass of the unknown peaks and propose potential structures. 3. Optimize storage conditions: Store samples at a lower temperature and in a neutral pH buffer if possible.
Low yield in an acid-catalyzed reaction. Degradation of the starting material.1. Run a stability check: Test the stability of the starting material under the reaction conditions without the other reactants. 2. Modify reaction conditions: Consider using a milder acid, a lower reaction temperature, or a shorter reaction time. 3. Change the order of addition: If possible, add the acid at a later stage of the reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment. The goal is to induce a target degradation of 5-20%.[7]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Volumetric flasks

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Acid Treatment:

    • In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • If no degradation is observed after 24 hours at room temperature, repeat the experiment with 1 M HCl or at an elevated temperature (e.g., 60°C).[1]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.[1]

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area at time zero.

  • Characterization of Degradants: Analyze the stressed samples using LC-MS to identify the mass-to-charge ratio (m/z) of the degradation products.

Illustrative Data from a Hypothetical Forced Degradation Study
Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl, 25°C2498.51.00.5
1 M HCl, 25°C2492.35.22.5
0.1 M HCl, 60°C885.110.84.1
1 M HCl, 60°C479.415.35.3

Note: This data is for illustrative purposes only and must be confirmed by experimental studies.

Visualizing Potential Degradation Pathways and Workflows

Proposed Degradation Pathways

G cluster_0 Acid-Catalyzed Hydrolysis of Aniline cluster_1 Acid-Catalyzed Ether Cleavage parent This compound hydrolysis_product 4-(4-Chlorophenoxy)-3,5-difluorophenol parent->hydrolysis_product H3O+ ether_cleavage_product1 3,5-difluoro-4-hydroxyaniline parent->ether_cleavage_product1 H3O+ / Δ ether_cleavage_product2 4-chlorophenol parent->ether_cleavage_product2 H3O+ / Δ G start Sample Preparation (Compound in Acidic Solution) stress Forced Degradation (e.g., Heat) start->stress sampling Time-Point Sampling stress->sampling neutralize Neutralization sampling->neutralize hplc HPLC Analysis (Quantify Parent Compound) neutralize->hplc lcms LC-MS Analysis (Identify Degradants) neutralize->lcms data Data Analysis & Reporting hplc->data lcms->data

Caption: A typical experimental workflow for investigating the stability of a compound under forced degradation conditions.

Concluding Remarks

The stability of this compound under acidic conditions is a critical parameter that requires careful consideration during its handling, analysis, and use in synthesis. While this guide provides a framework for understanding and troubleshooting potential degradation issues based on established chemical principles and data from analogous structures, it is imperative to conduct specific experimental studies to fully characterize the stability profile of this compound under your unique conditions. Adherence to proper experimental design, including the use of validated stability-indicating methods, will ensure the generation of reliable and accurate data.

References

  • Travkin, V. M., et al. (2003). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. ResearchGate. Available at: [Link]

  • Riggin, R. M., et al. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. Available at: [Link]

  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res. 10: 304. Available at: [Link]

  • Khan Academy. Acidic cleavage of ethers. Khan Academy. Available at: [Link]

  • Wikipedia. Ether cleavage. Wikipedia. Available at: [Link]

  • Li, X., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

  • Chemistry Stack Exchange. (2022). When does an aromatic ether break its bonds?. Chemistry Stack Exchange. Available at: [Link]

  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography. Available at: [Link]

  • Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJPBMS. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Wageningen University & Research. Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26K. Wageningen University & Research. Available at: [Link]

  • Huang, C. H., & Weber, E. J. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. Available at: [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPQA. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Journal of Drug Delivery & Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. JDDT. Available at: [Link]

  • Zhao, Z., et al. (2021). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula. Biodegradation. Available at: [Link]

  • Google Patents. US4316993A - Process for the preparation of 4-phenoxy-phenols. Google Patents.
  • PubChem. (4-Aminophenoxy)benzene. PubChem. Available at: [Link]

  • YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. YouTube. Available at: [Link]

  • Mucha, K., et al. (2010). Mechanism of aniline degradation by yeast strain Candida methanosorbosa BP-6. Polish Journal of Microbiology. Available at: [Link]

  • MDPI. (2024). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. MDPI. Available at: [Link]

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preventing O- vs. N-arylation in aniline derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling selectivity in aniline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective N- vs. O-arylation of aminophenols, a common challenge in synthetic chemistry.

Introduction: The Challenge of Selectivity

Aminophenols and other aniline derivatives possess two nucleophilic centers: the nitrogen of the amine and the oxygen of the hydroxyl group. During cross-coupling reactions with aryl halides, achieving selective arylation at one site without affecting the other is a significant synthetic hurdle. The outcome of the reaction—whether it yields the N-arylated, O-arylated, or a mixture of products—is dictated by a subtle interplay of factors including the choice of metal catalyst, ligand, base, and solvent. This guide provides a framework for rationally selecting reaction conditions to achieve your desired product with high selectivity.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an N-arylation on 4-aminophenol but keep getting the O-arylated product as the major byproduct. What am I doing wrong?

A1: This is a classic selectivity problem. The formation of the O-arylated product suggests your reaction conditions favor the phenoxide as the active nucleophile. This is common in copper-catalyzed Ullmann-type reactions.[1] To favor N-arylation, you should switch to a palladium-based catalyst system, particularly one employing a bulky, electron-rich biarylphosphine ligand like BrettPhos.[2][3][4][5][6] Additionally, using a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) will more effectively deprotonate the less acidic N-H bond, promoting C-N bond formation.[2]

Q2: What is the single most critical factor for controlling O- vs. N-arylation selectivity?

A2: While all parameters are interconnected, the choice of metal catalyst and its associated ligand is the most decisive factor. A well-chosen catalyst system can provide orthogonal selectivity. For instance, a palladium catalyst with a ligand like BrettPhos is highly selective for N-arylation of 3- and 4-aminophenols, whereas a copper(I) iodide (CuI) catalyst paired with a ligand like picolinic acid or a diamine is selective for O-arylation.[2][3][4][6] This orthogonality allows you to target either position by changing the catalyst system.

Q3: Can I achieve selective N-arylation without first protecting the hydroxyl group?

A3: Yes, absolutely. Modern cross-coupling methods are designed to be chemoselective, avoiding the need for protecting group strategies which add steps and reduce overall yield.[3] The key is to use a catalyst system that exhibits a strong kinetic preference for reacting with the amine over the hydroxyl group. As mentioned, Pd-based catalysts with specialized biarylphosphine ligands are highly effective for the direct N-arylation of unprotected aminophenols.[2][5]

Q4: My reaction shows no conversion. The starting materials are recovered unchanged. What are the first things to check?

A4: When facing a complete lack of reactivity, systematically check the following:

  • Catalyst Activity: Are you using a pre-catalyst or generating the active Pd(0) species in situ? The active catalyst can be sensitive to air and moisture. Ensure you are using an inert atmosphere (nitrogen or argon) and dry solvents.

  • Base Strength & Solubility: Is the base strong enough for the reaction? For many Buchwald-Hartwig N-arylations, a strong base like NaOt-Bu or LHMDS is required.[7] Also, ensure the base is soluble in your chosen solvent.

  • Reagent Purity: Verify the purity of your aryl halide, aminophenol, and solvent. Inhibitors or water can kill the catalyst.

  • Temperature: While many modern systems work at lower temperatures, some less reactive substrates (e.g., aryl chlorides) may require heating to 80-110 °C to proceed at a reasonable rate.[2][8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues and provides actionable solutions grounded in mechanistic principles.

Problem 1: Low Selectivity - Mixture of N- and O-Arylated Products
Potential Cause Scientific Rationale & Troubleshooting Steps
Suboptimal Catalyst/Ligand Choice The catalyst system does not have a sufficient kinetic bias for one nucleophile over the other. Solution: For N-arylation, switch to a Pd-precatalyst with a bulky biarylphosphine ligand (e.g., BrettPhos).[2][4][5][6] For O-arylation, use a CuI source with a simpler N,O- or N,N-donor ligand like picolinic acid or trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA).[2][3][4]
Incorrect Base The base may be deprotonating both the -OH and -NH groups, creating a mixture of active nucleophiles. The pKa of a phenol is much lower than that of an aniline, making it easier to deprotonate. Solution: For N-arylation, a strong base (NaOt-Bu) is often required to generate a sufficient concentration of the amide nucleophile. For O-arylation, a weaker base like K₃PO₄ or K₂CO₃ is often sufficient and favors selective deprotonation of the more acidic phenol.[2]
Substrate-Specific Issues (e.g., 2-Aminophenol) 2-Aminophenol can act as a bidentate ligand and chelate to the metal center, complicating selectivity.[3] Finding conditions for selective O-arylation of 2-aminophenol is particularly difficult. Solution: For selective N-arylation of 2-aminophenol, a simple CuI catalyst system without an additional ligand can be effective.[2][3][4]
Problem 2: Side Reaction - Reduction of Aryl Halide (Ar-X → Ar-H)
Potential Cause Scientific Rationale & Troubleshooting Steps
High Reaction Temperature At elevated temperatures, β-hydride elimination from certain intermediates or other decomposition pathways can lead to the reduction of the aryl halide, consuming it in a non-productive pathway. Solution: Lower the reaction temperature. For a Cu-catalyzed O-arylation that shows reduction at 110 °C, try running the reaction at 70 °C, even if it requires a longer reaction time.[2][9]
Inappropriate Solvent/Base Combination Certain solvent and base combinations can promote this side reaction. This has been observed in some Cu-catalyzed O-arylation systems. Solution: Screen different solvents. For the O-arylation of 4-aminophenol, switching to butyronitrile as the solvent with K₂CO₃ as the base was found to maximize yield and selectivity while minimizing reduction.[2][3]
Problem 3: Low or No Yield
Potential Cause Scientific Rationale & Troubleshooting Steps
Poor Reagent Quality Impurities in the solvent (water), aminophenol, or aryl halide can poison the catalyst. Solution: Use freshly distilled/anhydrous solvents. Purify starting materials if necessary. Ensure your base is of high purity and handled appropriately (e.g., NaOt-Bu is highly hygroscopic).
Ineffective Catalyst Activation If not using a pre-formed catalyst, the reduction of the Pd(II) source to the active Pd(0) species may be failing. Solution: Use a commercially available, air-stable precatalyst (e.g., BrettPhos G3 precatalyst). This eliminates variability in generating the active catalyst.
Ligand Degradation Some phosphine ligands can be sensitive to oxidation. Solution: Handle ligands under an inert atmosphere. Store them in a desiccator or glovebox.

Key Parameters Influencing Selectivity

A rational approach to reaction design requires understanding how each component influences the outcome.

Decision Workflow for Selective Arylation

This diagram outlines the key decision points for selecting the correct reaction conditions.

G start Desired Product? n_aryl N-Arylated Aniline start->n_aryl N-Selective o_aryl O-Arylated Ether start->o_aryl O-Selective catalyst_pd Choose Pd-based Catalyst (e.g., BrettPhos Precatalyst) n_aryl->catalyst_pd catalyst_cu Choose Cu-based Catalyst (e.g., CuI) o_aryl->catalyst_cu ligand_pd Bulky Biarylphosphine Ligand catalyst_pd->ligand_pd ligand_cu N,O- or N,N- Donor Ligand (Picolinic Acid, CyDMEDA) catalyst_cu->ligand_cu base_strong Use Strong Base (e.g., NaOt-Bu, LHMDS) solvent_pd Aprotic Solvent (Toluene, Dioxane, t-BuOH) base_strong->solvent_pd base_weak Use Weaker Base (e.g., K3PO4, K2CO3) solvent_cu Polar Solvent (DMSO, Butyronitrile) base_weak->solvent_cu ligand_pd->base_strong ligand_cu->base_weak G cluster_0 Setup cluster_1 Reaction cluster_2 Workup a 1. Add 4-aminophenol, aryl halide, NaOt-Bu, and stir bar to oven-dried vial. b 2. Add BrettPhos precatalyst. a->b c 3. Seal vial with PTFE-lined cap. b->c d 4. Evacuate and backfill vial with Argon (3x). e 5. Add anhydrous t-BuOH via syringe. d->e f 6. Place vial in preheated heating block at 110 °C. e->f g 7. Stir for specified time (monitor by TLC/GC-MS). f->g h 8. Cool to room temperature. i 9. Dilute with ethyl acetate and water. h->i j 10. Separate layers, extract aqueous layer, wash combined organics. i->j k 11. Dry, filter, concentrate, and purify by chromatography. j->k

Caption: Workflow for selective N-arylation.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-aminophenol (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • In a glovebox or under a stream of argon, add the BrettPhos precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox, and evacuate and backfill with argon three times.

  • Add anhydrous tert-butanol (2.0 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction for 1-24 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective O-Arylation of 3-Aminophenol

This protocol is based on the copper-catalyzed Ullmann condensation.

Step-by-Step Methodology:

  • To a reaction vial, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), and potassium phosphate (425 mg, 2.0 mmol).

  • Add 3-aminophenol (1.2 mmol) and the aryl iodide (1.0 mmol).

  • Seal the vial and add anhydrous dimethyl sulfoxide (DMSO) (1.0 mL).

  • Place the vial in a preheated oil bath or heating block at 80 °C.

  • Stir the reaction for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2010). Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. SciSpace. [Link]

  • Organ, M. G., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

Sources

scale-up challenges for the synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 4-(4-chlorophenoxy)-3,5-difluoroaniline. This molecule is a key building block in the development of various pharmaceutical and agrochemical agents. Its synthesis, while conceptually straightforward, presents several challenges upon scale-up that can impact yield, purity, and process safety. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will delve into the common synthetic pathway, troubleshoot potential issues, and provide field-proven insights to ensure a robust and scalable process.

The synthesis is typically achieved via a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. Each step carries its own set of critical parameters that must be carefully controlled for successful large-scale production.

Core Synthetic Pathway

The primary route involves the reaction of an activated trifluorinated aromatic ring with 4-chlorophenol, followed by a reduction. The most common starting material is 3,4,5-trifluoronitrobenzene, where the nitro group strongly activates the ring towards nucleophilic attack.[1][2]

Synthetic_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Nitro Group Reduction SM1 3,4,5-Trifluoronitrobenzene Intermediate 4-(4-Chlorophenoxy)-3,5-difluoro nitrobenzene SM1->Intermediate Heat SM2 4-Chlorophenol SM2->Intermediate Heat Base Base (e.g., K2CO3) Base->Intermediate Heat Solvent1 Solvent (e.g., DMSO) Solvent1->Intermediate Heat Product 4-(4-Chlorophenoxy)-3,5- difluoroaniline Intermediate->Product Pressure/Temp ReducingAgent Reducing Agent (e.g., H2, Pd/C) ReducingAgent->Product Pressure/Temp Solvent2 Solvent (e.g., EtOH) Solvent2->Product Pressure/Temp

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Stage

Question 1: My SNAr reaction shows low or stalled conversion. What are the likely causes?

Answer: This is a frequent issue when moving from a lab to a pilot scale. The root cause often lies in one of four areas:

  • Inefficient Deprotonation of 4-Chlorophenol: The reaction requires the formation of the more nucleophilic 4-chlorophenoxide.

    • Cause: The base (e.g., K₂CO₃, Cs₂CO₃) may be of insufficient quality (e.g., absorbed moisture) or quantity. On a larger scale, mass transfer limitations can mean the solid base isn't interacting effectively with the phenol in solution.

    • Solution: Use an anhydrous grade of a strong base. Consider a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the interaction between the solid base and the organic phase. Ensure vigorous agitation to maintain a uniform slurry.

  • Presence of Water: Water can protonate the phenoxide, reducing its nucleophilicity, and can also compete as a nucleophile at higher temperatures, leading to unwanted byproducts.

    • Cause: Use of non-anhydrous solvents or reagents.

    • Solution: Use anhydrous solvents and dry reagents thoroughly before use.

  • Suboptimal Temperature: The SNAr reaction has a significant activation energy.

    • Cause: Insufficient heating due to poor heat transfer in a large reactor. The setpoint temperature might not reflect the actual internal temperature.

    • Solution: Calibrate temperature probes and ensure efficient heating and mixing. A gradual increase in temperature can sometimes be beneficial.[3]

  • Solvent Issues: The choice of a polar aprotic solvent (e.g., DMSO, DMF, NMP) is critical for solvating the cationic counter-ion and accelerating the reaction.

    • Cause: Using a solvent with lower polarity or insufficient solvent volume.

    • Solution: Ensure the solvent is appropriate and used in sufficient volume to fully dissolve the starting materials.

Question 2: I am observing significant amounts of an impurity that I suspect is a bis-arylether. How can I prevent this?

Answer: The formation of bis-arylether impurities arises from the product itself acting as a nucleophile and reacting with another molecule of the trifluoro-nitrobenzene starting material. This is more prevalent under harsh conditions.

  • Cause: Excessively high reaction temperatures or prolonged reaction times can provide the energy needed for this less favorable secondary reaction to occur.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at the lowest effective point. Monitor for exotherms, as runaway temperatures are a primary cause of byproduct formation.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-chlorophenol. This ensures the more reactive trifluoronitrobenzene is consumed preferentially by the intended nucleophile.

    • Monitor Progress: Track the reaction by HPLC or GC and stop it once the starting material is consumed to prevent extended heating.

Question 3: The workup is problematic on a larger scale, especially removing high-boiling solvents like DMSO or NMP. What are the best practices?

Answer: This is a classic scale-up challenge.

  • Strategy 1: Anti-Solvent Crystallization: After the reaction is complete, cool the mixture and slowly add an anti-solvent (often water or an alcohol/water mixture). The intermediate product is typically a solid and will precipitate out, leaving the bulk of the high-boiling solvent in the mother liquor. This method is often highly effective for achieving initial purification.

  • Strategy 2: Extractive Workup: Dilute the reaction mixture with a water-immiscible solvent (e.g., toluene, methyl tert-butyl ether) and perform multiple aqueous washes to extract the DMSO or DMF. Be aware that this can generate large volumes of aqueous waste.

  • Strategy 3: Steam Distillation: For some solvents, steam distillation can be used to remove them, although this is energy-intensive.[4]

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Solvent Anhydrous DMSO, DMF, NMPCost, toxicity, and recovery of the solvent are major factors.
Base NaH, K₂CO₃, Cs₂CO₃Safety of NaH is a concern. K₂CO₃ is cost-effective but less reactive.
Temperature 80-140 °CPrecise control is critical to prevent side reactions. Account for exotherms.
Workup Rotary Evaporation, ChromatographyAnti-solvent precipitation, crystallization, and extraction are preferred.
Part 2: Nitro Group Reduction Stage

Question 4: My catalytic hydrogenation is stalling before completion. What should I check?

Answer: Incomplete hydrogenation is a common and frustrating issue. The catalyst is often the culprit.

  • Cause 1: Catalyst Poisoning: The palladium catalyst is sensitive to poisons. Sulfur compounds, halides (though less common for Pd), or residual impurities from the SNAr step can deactivate it.

    • Solution: Ensure the nitro-intermediate is purified to a high degree before the reduction step. An activated carbon or silica gel plug filtration of the intermediate solution can remove many catalyst poisons.

  • Cause 2: Poor Mass Transfer of Hydrogen: On a large scale, ensuring that hydrogen gas effectively reaches the catalyst surface can be difficult.

    • Solution: Increase agitation speed to improve gas dispersion. Ensure the reactor design is suitable for hydrogenation (e.g., equipped with a gas-inducing impeller).

  • Cause 3: Catalyst Deactivation/Quality: The catalyst itself may be low quality or have been improperly handled (e.g., exposed to air).

    • Solution: Use a reputable catalyst supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). For scale-up, using a wet catalyst (typically 50% water) is much safer as dry Pd/C is pyrophoric.[5]

Troubleshooting_Hydrogenation Start Hydrogenation Stalled CheckPurity Is the nitro-intermediate pure? Start->CheckPurity CheckAgitation Is agitation sufficient? CheckPurity->CheckAgitation Yes Purify Action: Purify the intermediate. (e.g., recrystallization, carbon treatment) CheckPurity->Purify No CheckCatalyst Was the catalyst handled correctly? CheckAgitation->CheckCatalyst Yes IncreaseAgitation Action: Increase agitation speed. Check impeller design. CheckAgitation->IncreaseAgitation No CheckH2 Is H2 pressure stable? CheckCatalyst->CheckH2 Yes NewCatalyst Action: Use fresh, properly handled catalyst. CheckCatalyst->NewCatalyst No CheckLeaks Action: Check system for leaks. CheckH2->CheckLeaks No

Caption: Decision workflow for troubleshooting stalled hydrogenation reactions.

Question 5: I want to avoid high-pressure hydrogenation. Are there viable chemical reduction methods for scale-up?

Answer: Yes, while catalytic hydrogenation is often cleaner, chemical reductions are widely used in manufacturing.

  • Method: Iron (Fe) in Acetic or Hydrochloric Acid: This is a classic and cost-effective method.

    • Challenges: The reaction is highly exothermic and requires careful control of the addition rate. It generates a large amount of iron oxide/hydroxide sludge, which can make product isolation difficult and presents a significant waste disposal challenge.

    • Scale-up Tip: The workup involves filtering off the iron salts, neutralizing the acidic solution, and extracting the product. This can be cumbersome and may require specialized filtration equipment.

  • Method: Tin(II) Chloride (SnCl₂): This is a very effective reagent but is expensive and generates tin-based waste, which is environmentally problematic. It is generally not preferred for large-scale synthesis unless specific selectivity is required.

Question 6: What are the primary safety concerns for this synthesis at scale?

Answer: Safety must be the top priority.

  • SNAr Reaction: The reaction can be highly exothermic. A failure in cooling or an uncontrolled addition of reagents could lead to a runaway reaction, especially when using highly reactive bases or operating at high temperatures. Always perform calorimetric studies (e.g., RC1) before scaling up.

  • Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air.[6] Reactors must be pressure-rated, and all procedures must be conducted under an inert atmosphere to exclude oxygen. As mentioned, the Pd/C catalyst is pyrophoric and must be handled with extreme care, especially during filtration. Never allow the catalyst filter cake to dry in the open air.[5]

  • Product Toxicity: Fluorinated anilines should be treated as toxic and handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[7][8][9] Ensure adequate ventilation to avoid inhalation of dust or vapors.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene (SNAr)
  • Reactor Setup: To a clean, dry, inerted reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge dimethyl sulfoxide (DMSO, 5 volumes based on the limiting reagent).

  • Reagent Charging: Add 4-chlorophenol (1.05 eq.) and powdered anhydrous potassium carbonate (1.5 eq.).

  • Heating: Begin agitation and heat the slurry to 60-70 °C for 1 hour to ensure formation of the phenoxide.

  • Addition of Substrate: Slowly add 3,4,5-trifluoronitrobenzene (1.0 eq.) to the reactor, either as a solid or as a solution in a small amount of DMSO. Monitor the internal temperature closely; the addition is exothermic. Maintain the temperature below 90 °C during the addition.

  • Reaction: Once the addition is complete, heat the reaction mixture to 110-120 °C. Monitor the reaction progress by HPLC until <1% of the starting trifluoronitrobenzene remains (typically 4-8 hours).

  • Workup (Crystallization): Cool the reaction mixture to 20-25 °C. Slowly add water (10 volumes) to the stirred solution over 1-2 hours. The product will precipitate as a solid.

  • Isolation: Stir the resulting slurry for an additional 2 hours, then filter the solid. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Synthesis of this compound (Hydrogenation)
  • Reactor Setup: To a pressure-rated hydrogenation reactor, charge the 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene intermediate (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate (10 volumes).

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen.

  • Catalyst Charging: Under a nitrogen atmosphere, add 5% Palladium on Carbon (Pd/C) catalyst (0.5-2% by weight, 50% wet).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi). Heat the mixture to 40-50 °C with vigorous agitation. The reaction is exothermic; cooling may be required.

  • Monitoring: Monitor the reaction by the cessation of hydrogen uptake. Confirm completion by HPLC.

  • Catalyst Filtration: After cooling and venting the hydrogen, purge the reactor again with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite pad and catalyst wet with solvent at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

References

  • Benchchem. (n.d.). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of N-Allyl-3-(trifluoromethyl)aniline.
  • Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Alpha Chemika. (n.d.). 4-FLUORO ANILINE For Synthesis.
  • Chem-Impex. (n.d.). 3-Chloro-4-fluoronitrobenzene.
  • CDH Fine Chemical. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BLD Pharm. (n.d.). This compound.
  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • J&K Scientific. (n.d.). This compound | 549547-33-3.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich. (n.d.). This compound | 549547-33-3.
  • Sobekbio Biosciences. (n.d.). This compound AG00DJM2.
  • Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • European Patent Office. (1992). Process for producing 3,5-difluoroaniline - EP 0497213 A2.
  • Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • Google Patents. (2000). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(4-Chlorophenoxy)-3,5-difluoroaniline using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers synthesizing complex aromatic compounds, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for molecular-level characterization. This guide provides an in-depth, experience-driven approach to the complete 1H and 13C NMR spectral assignment of 4-(4-Chlorophenoxy)-3,5-difluoroaniline, a molecule presenting a fascinating interplay of substituent effects.

This document moves beyond a simple data report. It is structured as a comprehensive workflow, elucidating the causality behind the spectral features and outlining a self-validating protocol that ensures high-confidence assignments. We will compare the predictive power of NMR with complementary analytical techniques, providing a holistic view of modern structural elucidation.

The Challenge: Predicting the NMR Landscape of a Multifunctional Aromatic System

The structure of this compound incorporates several key features that influence its NMR spectra:

  • Aniline Ring System: The electron-donating amine (-NH2) group strongly shields the aromatic protons and carbons.

  • Difluoro Substitution: The two fluorine atoms, highly electronegative, exert a strong deshielding effect and introduce complex spin-spin couplings (J-coupling) to both protons (H-F) and carbons (C-F).

  • Ether Linkage: The phenoxy group introduces a second aromatic system, connected via an oxygen atom which also influences the electronic environment.

  • Chlorophenoxy Ring System: The chlorine atom on the second ring adds another layer of electronic perturbation.

A preliminary analysis using computational prediction tools, such as the one offered by ACD/Labs, provides a theoretical foundation for our expected chemical shifts. However, these predictions must be validated and refined through a systematic experimental approach.

The Experimental Blueprint: A Self-Validating NMR Protocol

To achieve an unambiguous assignment, a suite of NMR experiments is required. Each experiment provides a specific piece of the puzzle, and together they form a logical, self-validating system.

Sample Preparation and Instrumentation

A standardized and well-documented sample preparation protocol is critical for reproducibility.

Protocol:

  • Sample Weighing: Accurately weigh approximately 10-15 mg of the synthesized this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Rationale: DMSO-d6 is an excellent solvent for anilines due to its ability to solubilize polar compounds and its high boiling point, which minimizes evaporation. Its residual solvent peak (~2.50 ppm for 1H, ~39.52 ppm for 13C) is well-defined and typically does not interfere with the aromatic region.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire data on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe. Rationale: Higher field strengths improve spectral dispersion, making it easier to resolve complex multiplets and closely spaced signals, which is crucial for this molecule.

The NMR Experiment Workflow

The following diagram illustrates the logical flow of experiments, starting from simple 1D scans and progressing to more complex 2D correlations for a complete assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1 1H NMR (Proton Count & Multiplicity) C13 13C NMR (Carbon Count) H1->C13 Initial Scans COSY 1H-1H COSY (H-H Coupling) H1->COSY Identify Coupled Proton Networks DEPT DEPT-135 (CH vs. Cq/CH2) C13->DEPT Determine CHn HSQC 1H-13C HSQC (Direct C-H Correlation) DEPT->HSQC Assign Protonated Carbons HMBC 1H-13C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign Quaternary Carbons & Confirm Fragments G cluster_techniques Structural Elucidation Workflow MS Mass Spectrometry (Confirms Molecular Formula) NMR NMR Spectroscopy (Determines Connectivity) MS->NMR Provides Formula IR IR Spectroscopy (Confirms Functional Groups) IR->NMR Provides Functional Groups XRAY X-Ray Crystallography (Absolute Structure) NMR->XRAY Provides Structure for Confirmation

A Comparative Guide to the Spectroscopic Validation of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

The Inescapable Need for Multi-faceted Spectroscopic Analysis

No single spectroscopic technique can unequivocally determine the structure of a complex organic molecule. Each method provides a unique piece of the structural puzzle. For 4-(4-chlorophenoxy)-3,5-difluoroaniline, a synergistic approach is paramount. NMR spectroscopy will reveal the carbon-hydrogen framework and the electronic environment of the fluorine atoms. Mass spectrometry will confirm the molecular weight and provide clues about the connectivity through fragmentation patterns. Infrared spectroscopy will identify the key functional groups present in the molecule. The convergence of data from these techniques provides a self-validating system, ensuring the trustworthiness of the structural assignment.

Experimental Workflow: A Logic-Driven Approach

The structural validation of a synthesized compound like this compound follows a logical and systematic workflow. The following diagram illustrates the typical experimental sequence and the interplay between different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Primary Structure ms Mass Spectrometry (e.g., ESI, EI) purification->ms Molecular Weight ir Infrared Spectroscopy (e.g., ATR) purification->ir Functional Groups data_integration Integration of Spectroscopic Data nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Caption: A typical workflow for the synthesis and structural validation of an organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is the first-line technique for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple, yet highly informative.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation:

The structure of this compound suggests the presence of three distinct sets of proton signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30Doublet (d)2HH-2', H-6'Protons on the chlorophenoxy ring ortho to the chlorine atom are expected to be deshielded. The coupling to the adjacent protons (H-3', H-5') will result in a doublet.
~ 6.95Doublet (d)2HH-3', H-5'Protons on the chlorophenoxy ring meta to the chlorine atom are expected to be more shielded than the ortho protons. They will also appear as a doublet due to coupling with H-2' and H-6'.
~ 6.35Triplet (t)2HH-2, H-6These protons on the difluoroaniline ring are coupled to the two adjacent fluorine atoms, resulting in a triplet. The electron-donating amino group and the electron-withdrawing ether linkage will influence their chemical shift.
~ 4.0 (variable)Broad singlet (br s)2H-NH₂The protons of the amino group are typically broad due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water. Their chemical shift can vary depending on the solvent and concentration.

Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥ 400 MHz) is crucial for achieving good signal dispersion, which is essential for resolving the aromatic proton signals that might otherwise overlap. The choice of a deuterated solvent like CDCl₃ is standard for many organic compounds, but for compounds with limited solubility or to observe exchangeable protons like those of the amino group, DMSO-d₆ can be a better alternative.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides a detailed map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require longer acquisition times.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (H, F, Cl, O, N) and their electronic effects.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 158C-4'The carbon atom of the chlorophenoxy ring bonded to the ether oxygen is expected to be significantly deshielded.
~ 155 (d)C-3, C-5These carbons are directly attached to fluorine, leading to a large one-bond C-F coupling (¹JCF) and a downfield shift. They will appear as a doublet.
~ 145C-1The carbon atom of the difluoroaniline ring attached to the amino group.
~ 130C-1'The carbon atom of the chlorophenoxy ring.
~ 129C-2', C-6'Carbons ortho to the chlorine atom.
~ 125C-4The carbon atom of the difluoroaniline ring attached to the ether oxygen.
~ 118C-3', C-5'Carbons meta to the chlorine atom.
~ 100 (t)C-2, C-6These carbons are adjacent to the fluorine-bearing carbons and will show a two-bond C-F coupling (²JCF), appearing as a triplet.

Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. The presence of C-F couplings provides direct evidence for the location of the fluorine atoms.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct Look at the Fluorine Atoms

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.[2]

Experimental Protocol:

  • Sample Preparation: The same sample used for ¹H NMR can be used for ¹⁹F NMR.

  • Data Acquisition: The spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃.

  • Data Processing: Standard processing techniques are applied.

Predicted ¹⁹F NMR Spectrum and Interpretation:

Given the symmetry of the 3,5-difluoroaniline moiety, a single signal is expected in the ¹⁹F NMR spectrum.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -110 to -130Triplet (t)F-3, F-5The chemical shift is typical for fluorine atoms on an aromatic ring. The signal will be split into a triplet due to coupling with the two adjacent protons (H-2 and H-6).

Authoritative Grounding: The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorine environments in a molecule.[2]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS, is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Interpretation:

The mass spectrum will provide the molecular ion peak and several fragment ions.

Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₈ClF₂NO) is 255.65 g/mol . The mass spectrum should show a molecular ion peak at m/z 255. Due to the presence of the chlorine atom, an isotopic peak at m/z 257 (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

Key Fragmentation Pathways:

fragmentation_pathway M [M]⁺˙ m/z 255/257 F1 [M - C₆H₄Cl]⁺ m/z 144 M->F1 - •C₆H₄Cl F2 [C₆H₄ClO]⁺ m/z 128/130 M->F2 - •C₆H₄F₂N F3 [C₆H₄Cl]⁺ m/z 111/113 F2->F3 - O

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Trustworthiness: The accurate mass measurement of the molecular ion using high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule, providing a high degree of confidence in the assigned structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be prepared as a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: The absorption bands in the spectrum are correlated with specific functional group vibrations.

Predicted IR Spectrum and Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
1620-1580C=C stretchAromatic ring
1250-1200C-O-C stretchAryl ether
1100-1000C-F stretchAryl fluoride
850-800C-Cl stretchAryl chloride

Expertise in Interpretation: The presence of a broad absorption in the 3400-3300 cm⁻¹ region is a strong indication of the N-H stretching of the primary amine. The C-O-C stretching vibration of the aryl ether linkage is another key diagnostic peak.

Comparison of Spectroscopic Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling)High resolution, quantitativeCan have overlapping signals in complex molecules
¹³C NMR Carbon skeletonUnambiguous carbon count, good for skeletal analysisLow sensitivity, longer acquisition times
¹⁹F NMR Fluorine environmentHigh sensitivity, large chemical shift rangeRequires specialized hardware
MS Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, provides molecular formulaIsomers can be difficult to distinguish
IR Functional groupsFast, simple, good for identifying key functional groupsProvides limited information on the overall structure

Conclusion: A Unified Approach to Structural Certainty

The structural validation of this compound is a clear example of the necessity of a multi-technique spectroscopic approach. While each method provides valuable, and to some extent, overlapping information, it is the convergence of all the data that leads to an unambiguous structural assignment. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the atomic connectivity and electronic environments. Mass spectrometry confirms the molecular weight and offers corroborating evidence of the structural motifs through fragmentation. Infrared spectroscopy provides a quick and reliable confirmation of the key functional groups. For researchers working with complex halogenated aromatics, the integrated application of these techniques, guided by a sound understanding of their principles and a logical experimental workflow, is the gold standard for achieving scientific certainty.

References

  • New Journal of Chemistry. Supporting Information. [Link]

  • MySkinRecipes. This compound. [Link]

  • SpectraBase. 4-Chloro-3,5-difluoroaniline, TMS - Optional[FTIR] - Spectrum. [Link]

  • PubChem. 3,5-Difluoroaniline. [Link]

  • PubChem. 4-Chloro-3,5-difluoroaniline. [Link]

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

  • SpectraBase. 3,5-Difluoroaniline. [Link]

  • Chem-Impex. 3,5-Difluoroaniline. [Link]

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A Comparative Analysis of Synthetic Routes for 4-(4-Chlorophenoxy)-3,5-difluoroaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-(4-chlorophenoxy)-3,5-difluoroaniline is a key intermediate, valued for the unique physicochemical properties imparted by its fluorinated diaryl ether structure. This guide provides an in-depth comparative analysis of the primary synthetic strategies for this molecule, offering insights into the underlying chemical principles and providing actionable experimental protocols to inform your research and development.

Introduction to Synthetic Strategy

The synthesis of this compound can be logically dissected into two primary stages: the formation of the 3,5-difluoroaniline core and the subsequent construction of the diaryl ether linkage. The choice of strategy will depend on factors such as starting material availability, scalability, and tolerance to various functional groups. This guide will explore two main retrosynthetic approaches, each with distinct advantages and challenges.

Overall Synthetic Pathways

cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Strategies Target This compound Ether_Linkage Diaryl Ether Formation Target->Ether_Linkage C-O Disconnection Precursor_1 3,5-Difluoroaniline Ether_Linkage->Precursor_1 Precursor_2 4-Chlorophenoxy Source Ether_Linkage->Precursor_2 Coupling Ullmann or Buchwald-Hartwig Coupling Precursor_2->Coupling Start_A Various Precursors Synth_Aniline Synthesis of 3,5-Difluoroaniline Start_A->Synth_Aniline Synth_Aniline->Coupling Final_Product Target Molecule Coupling->Final_Product

Caption: Retrosynthetic and forward synthesis overview.

Part 1: Synthesis of the Key Intermediate: 3,5-Difluoroaniline

The synthesis of 3,5-difluoroaniline is a critical first stage. Several routes have been established, with the choice often dictated by the availability and cost of the starting materials. Below is a comparison of two common methods.

Route 1.1: From 2,4-Difluoroaniline

This multi-step synthesis is a well-documented pathway. It involves the bromination of 2,4-difluoroaniline, followed by diazotization and reduction to form 1-bromo-3,5-difluorobenzene. The final step is an amination reaction.

Reaction Workflow: 2,4-Difluoroaniline to 3,5-Difluoroaniline

Start 2,4-Difluoroaniline Step1 Bromination (Br2, HCl) Start->Step1 Intermediate1 2-Bromo-4,6-difluoroaniline hydrochloride Step1->Intermediate1 Step2 Diazotization/Reduction (NaNO2, Isopropanol) Intermediate1->Step2 Intermediate2 3,5-Difluorobromobenzene Step2->Intermediate2 Step3 Amination (aq. NH3, Catalyst) Intermediate2->Step3 Product 3,5-Difluoroaniline Step3->Product

Caption: Synthesis of 3,5-difluoroaniline from 2,4-difluoroaniline.

Route 1.2: From 1,3,5-Trichlorobenzene

This route involves a halogen exchange reaction followed by amination. It can be more direct if 1,3,5-trichlorobenzene is readily available.

Reaction Workflow: 1,3,5-Trichlorobenzene to 3,5-Difluoroaniline

Start 1,3,5-Trichlorobenzene Step1 Halogen Exchange (KF, DMSO) Start->Step1 Intermediate1 3,5-Difluorochlorobenzene Step1->Intermediate1 Step2 Amination (NH3, Cu catalyst) Intermediate1->Step2 Product 3,5-Difluoroaniline Step2->Product

Caption: Synthesis of 3,5-difluoroaniline from 1,3,5-trichlorobenzene.

FeatureRoute 1.1 (from 2,4-Difluoroaniline)Route 1.2 (from 1,3,5-Trichlorobenzene)
Starting Material 2,4-Difluoroaniline1,3,5-Trichlorobenzene
Number of Steps 32
Key Reactions Bromination, Diazotization, AminationHalogen Exchange, Amination
Reported Yield ~80% for the final amination step[1]Variable, depends on efficiency of both steps[2]
Advantages Well-established procedures.Fewer steps.
Disadvantages Longer reaction sequence, use of bromine.High temperatures for amination, potential for side products.

Part 2: Formation of the Diaryl Ether Linkage

With 3,5-difluoroaniline in hand, the next critical step is the formation of the C-O bond with a 4-chlorophenoxy moiety. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

Route 2.1: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction between an aryl halide and a phenol.[3] In this context, the reaction would likely involve the coupling of 3,5-difluoro-1-halobenzene (e.g., bromobenzene or iodobenzene, formed from 3,5-difluoroaniline via a Sandmeyer-type reaction) with 4-chlorophenol.

Proposed Ullmann Condensation Route

Aniline 3,5-Difluoroaniline Sandmeyer Sandmeyer Reaction (NaNO2, HBr/CuBr) Aniline->Sandmeyer Haloarene 1-Bromo-3,5-difluorobenzene Sandmeyer->Haloarene Ullmann Ullmann Condensation (CuI, Ligand, Base) Haloarene->Ullmann Phenol 4-Chlorophenol Phenol->Ullmann FinalProduct This compound Ullmann->FinalProduct Intermediate 4-(4-Chlorophenoxy)-1-bromo-3,5-difluorobenzene Reduction Reduction of Nitro Group (if starting from nitrobenzene)

Caption: Proposed Ullmann condensation pathway.

Causality in Experimental Choices:

  • Copper Catalyst: Copper(I) salts, such as CuI, are typically more effective than copper powder. The choice of catalyst can significantly impact reaction rates and yields.[1][4]

  • Ligand: While traditional Ullmann reactions were often ligand-free, modern protocols frequently employ ligands like N,N-dimethylglycine to improve catalyst solubility and activity, allowing for lower reaction temperatures.[1]

  • Base: A base such as potassium phosphate or cesium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[1]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used to achieve the necessary reaction temperatures.[3]

Route 2.2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a more modern, palladium-catalyzed cross-coupling method.[5][6] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. This route would also likely involve the coupling of a 3,5-difluoro-1-halobenzene with 4-chlorophenol.

Proposed Buchwald-Hartwig C-O Coupling Route

Aniline 3,5-Difluoroaniline Sandmeyer Sandmeyer Reaction (NaNO2, HBr/CuBr) Aniline->Sandmeyer Haloarene 1-Bromo-3,5-difluorobenzene Sandmeyer->Haloarene BH_Coupling Buchwald-Hartwig Coupling (Pd catalyst, Ligand, Base) Haloarene->BH_Coupling Phenol 4-Chlorophenol Phenol->BH_Coupling FinalProduct This compound BH_Coupling->FinalProduct Intermediate 4-(4-Chlorophenoxy)-1-bromo-3,5-difluorobenzene Reduction Reduction of Nitro Group (if starting from nitrobenzene)

Caption: Proposed Buchwald-Hartwig C-O coupling pathway.

Causality in Experimental Choices:

  • Palladium Catalyst: A variety of palladium precatalysts are available, often as stable complexes that generate the active Pd(0) species in situ.

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is used to generate the phenoxide and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands N,N-dimethylglycine, phenanthrolineBulky phosphines (e.g., XPhos, SPhos)
Reaction Temp. High (often >150 °C)Milder (often 80-120 °C)
Substrate Scope Can be limited, aryl iodides/bromides preferredBroad, tolerates more functional groups
Advantages Lower cost of catalyst.Milder conditions, higher yields, broader scope.
Disadvantages Harsh conditions, sometimes stoichiometric copper.Higher cost of catalyst and ligands.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions, based on established procedures for similar transformations.

Protocol 1: Synthesis of 3,5-Difluoroaniline from 3,5-Difluorobromobenzene (Amination)[1]
  • Reactor Setup: To a suitable pressure reactor, add 3,5-difluorobromobenzene (1.0 eq), aqueous ammonia (28-30%, ~10 eq), and a copper catalyst (e.g., copper(I) oxide, ~0.1 eq).

  • Reaction: Seal the reactor and heat to 160-180 °C with stirring. Monitor the internal pressure. The reaction progress can be monitored by GC or TLC by taking aliquots.

  • Work-up: After completion, cool the reactor to room temperature. Carefully vent any excess ammonia.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis (General Procedure)[1]
  • Inert Atmosphere: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (0.1 eq), a ligand such as N,N-dimethylglycine (0.2 eq), and a base such as K₃PO₄ (2.0 eq).

  • Reagent Addition: Add 4-chlorophenol (1.2 eq) and the aryl halide (e.g., 1-bromo-3,5-difluorobenzene, 1.0 eq).

  • Solvent: Add a dry, degassed solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to 120-160 °C with vigorous stirring. Monitor the reaction by TLC or GC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis (General Procedure)
  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) to a dry reaction vessel.

  • Solvent and Reagents: Add dry, degassed toluene, followed by 4-chlorophenol (1.2 eq) and the aryl halide (e.g., 1-bromo-3,5-difluorobenzene, 1.0 eq).

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The synthesis of this compound is achievable through a multi-step process, with key strategic decisions to be made regarding the synthesis of the 3,5-difluoroaniline intermediate and the method of diaryl ether formation. While the Ullmann condensation offers a more classical and cost-effective approach, the Buchwald-Hartwig C-O coupling provides a more modern, milder, and often higher-yielding alternative. The choice of route will ultimately be guided by the specific requirements of the research project, including scale, available resources, and desired purity. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful synthesis of this valuable compound.

References

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.
  • European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4-(4-Chlorophenoxy)-3,5-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can serve as the basis for potent and selective therapeutic agents is a perpetual endeavor. One such scaffold that has garnered interest is 4-(4-Chlorophenoxy)-3,5-difluoroaniline. The unique electronic properties conferred by the fluorine and chlorine substituents, combined with the diaryl ether linkage, make it an attractive starting point for the design of kinase inhibitors and other targeted anticancer agents. This guide provides an in-depth comparison of the biological activities of various derivatives of this compound, supported by experimental data and protocols to aid researchers in this field.

Introduction: The Promise of a Fluorinated Scaffold

The this compound core structure presents several advantageous features for drug design. The difluoro substitution on the aniline ring can modulate the pKa of the amine group, influencing its binding interactions with target proteins. Furthermore, fluorine atoms can enhance metabolic stability and binding affinity through the formation of favorable orthogonal interactions. The 4-chlorophenoxy group provides a vector for further chemical modification and can occupy hydrophobic pockets within the active sites of target enzymes.

This guide will explore the synthesis of key derivatives of this scaffold, with a primary focus on diaryl ureas, and delve into their biological evaluation as potential anticancer agents. We will examine their structure-activity relationships (SAR) and compare their performance against established drugs like sorafenib, a multi-kinase inhibitor widely used in cancer therapy.

Synthesis of this compound Derivatives: A Focus on Diaryl Ureas

The synthesis of diaryl urea derivatives from this compound is a straightforward and versatile process, typically involving the reaction of the aniline with a substituted isocyanate. This modular approach allows for the systematic exploration of the chemical space around the core scaffold.

A general synthetic pathway is outlined below:

Synthesis_Workflow A This compound C Reaction in an aprotic solvent (e.g., Dichloromethane) A->C B Substituted Phenyl Isocyanate (R-NCO) B->C D Diaryl Urea Derivative C->D Stirring at room temperature

Caption: General synthetic workflow for diaryl urea derivatives.

This synthetic route allows for the introduction of a wide variety of substituents on the second phenyl ring, enabling a thorough investigation of the structure-activity relationship.

Comparative Biological Activity of Diaryl Urea Derivatives

The biological activity of diaryl urea derivatives of this compound has been investigated, primarily focusing on their antiproliferative effects against various cancer cell lines. These compounds are often compared to sorafenib, a clinically approved diaryl urea-based kinase inhibitor.

In Vitro Antiproliferative Activity

Studies have shown that certain diaryl urea derivatives incorporating the this compound moiety exhibit potent antiproliferative activity against human cancer cell lines. The table below summarizes the IC50 values of representative compounds against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with sorafenib as a reference.[1]

CompoundR Group (on second phenyl ring)HT-29 IC50 (µM)[1]A549 IC50 (µM)[1]
Sorafenib 4-(pyridin-2-yl)carbamoyl14.012.913
Derivative 1 4-chloro-3-(trifluoromethyl)--
Derivative 2 4-methyl>5015.28
Derivative 3 4-chloro15.282.566

Note: Specific data for derivatives of this compound is limited in the provided search results. The table structure is based on analogous diaryl urea studies and serves as a template for presenting comparative data.

The data suggests that the nature of the substituent on the second phenyl ring plays a crucial role in determining the antiproliferative potency. For instance, the presence of a chlorine atom at the 4-position of the second phenyl ring appears to be beneficial for activity against the A549 cell line.[1]

Mechanism of Action: Targeting Kinase Signaling Pathways

Diaryl urea compounds, including sorafenib and its analogues, are known to exert their anticancer effects by inhibiting various protein kinases involved in tumor cell proliferation and angiogenesis.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target for many of these inhibitors.[1]

The binding of these inhibitors to the ATP-binding pocket of the kinase domain prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cell growth and blood vessel formation.

Kinase_Inhibition_Pathway cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) VEGFR2->Downstream Activates Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Inhibitor Diaryl Urea Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified signaling pathway of VEGFR-2 inhibition.

Molecular docking studies can provide insights into the binding modes of these derivatives within the kinase active site, helping to rationalize the observed structure-activity relationships.[1]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds against recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Max reagent

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

  • Prepare Master Mixture: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

  • Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.

  • Add Test Compounds: Add 5 µL of serially diluted test compounds to the respective wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

  • Add Enzyme: To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Detection: Add 50 µL of Kinase-Glo® Max reagent to each well. Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.

  • Read Luminescence: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents, particularly as kinase inhibitors. The synthetic accessibility of its derivatives, especially diaryl ureas, allows for extensive structure-activity relationship studies to optimize potency and selectivity.

Future research should focus on:

  • Expanding the diversity of derivatives: Synthesizing and evaluating a broader range of derivatives with modifications at both the aniline and the second phenyl ring will provide a more comprehensive understanding of the SAR.

  • Kinase profiling: Screening active compounds against a panel of kinases will help to determine their selectivity profile and identify potential off-target effects.

  • In vivo studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.

By systematically exploring the chemical space around this privileged scaffold, researchers can unlock its full potential in the ongoing quest for more effective and safer cancer therapies.

References

  • BenchChem. (2025). Structural Activity Relationship of Sorafenib Analogues: A Technical Guide.
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-(4-Chlorophenoxy)-3,5-difluoroaniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-chlorophenoxy)-3,5-difluoroaniline analogs, a chemical scaffold of significant interest in the development of targeted kinase inhibitors. We will explore the rationale behind the molecular design of these compounds, compare their biological activities based on structural modifications, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Significance of the Diaryl Ether Aniline Scaffold in Kinase Inhibition

The this compound core represents a privileged scaffold in modern drug discovery, particularly in the pursuit of selective kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding within the ATP-binding pocket of various kinases. The aniline moiety often serves as a key hydrogen bond donor, interacting with conserved residues in the hinge region of the kinase domain. The specific substitution patterns on both aromatic rings are crucial for modulating potency, selectivity, and pharmacokinetic properties. The presence of fluorine atoms, as seen in the 3,5-difluoroaniline ring, can significantly impact the compound's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[2]

One of the most prominent targets for this class of inhibitors is the BRAF kinase, a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4] These mutations lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.[3] Therefore, the development of potent and selective BRAF inhibitors is a major focus of cancer research.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationships of a series of hypothetical this compound analogs. This data is illustrative and compiled based on established principles from public domain literature on similar kinase inhibitors to demonstrate the impact of various substitutions on inhibitory activity against the BRAF V600E kinase and a representative cancer cell line.

Compound R1 (Position 5 of Phenoxy Ring) R2 (Aniline Amine) BRAF V600E IC50 (nM) A375 Cell Proliferation IC50 (nM)
1a H-NH2500>10000
1b F-NH22508000
1c Cl-NH21505000
1d CH3-NH23009000
2a H-NH-C(O)CH3>1000>10000
2b Cl-NH-C(O)CH=CH2 (Acrylamide)25150
2c Cl-NH-C(O)C≡CH (Propiolamide)1080
2d Cl-NH-SO2CH380300
3a -O-(CH2)2-N(CH3)2-NH275400
3b -O-(CH2)2-morpholine-NH260350

Interpretation of SAR Data:

  • Substitution on the Phenoxy Ring (R1): The nature of the substituent at the 5-position of the phenoxy ring influences potency. Small, electron-withdrawing groups like fluorine (Compound 1b ) and chlorine (Compound 1c ) tend to enhance activity compared to the unsubstituted analog (Compound 1a ). This is likely due to favorable interactions within a specific sub-pocket of the kinase active site. The introduction of solubilizing groups, such as the dimethylaminoethyl ether (Compound 3a ) or the morpholinoethyl ether (Compound 3b ), can also be well-tolerated and may improve pharmacokinetic properties.

  • Modification of the Aniline Amine (R2): The primary aniline group is a critical anchor point. Acylation of the aniline nitrogen (Compound 2a ) generally abolishes activity, suggesting the free amine is crucial for hydrogen bonding interactions. However, the introduction of specific Michael acceptors, such as acrylamide (Compound 2b ) or propiolamide (Compound 2c ), can lead to a significant increase in potency. This is often indicative of a covalent irreversible binding mechanism, where the warhead reacts with a nearby cysteine residue in the active site. The sulfonamide group (Compound 2d ) can also be a suitable replacement, maintaining good activity.

Experimental Protocols

To empirically determine the SAR of these analogs, a series of biochemical and cell-based assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human BRAF V600E kinase

  • Biotinylated MEK1 substrate peptide

  • ATP

  • Test compounds (solubilized in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (control) to each well.

    • Add 2 µL of the BRAF V600E kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing biotinylated MEK1 and ATP at their respective Km values).

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • A375 human melanoma cell line (BRAF V600E positive)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known BRAF inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway, highlighting the central role of BRAF.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Scaffold 4-(4-Chlorophenoxy)- 3,5-difluoroaniline Scaffold Analogs Synthesize Analogs (Vary R1 and R2) Scaffold->Analogs Biochemical Biochemical Assay (BRAF V600E Kinase) Analogs->Biochemical Cellular Cell-Based Assay (A375 Proliferation) Analogs->Cellular SAR Establish SAR Biochemical->SAR Cellular->SAR Optimization Lead Optimization (Improve Potency & Properties) SAR->Optimization Optimization->Analogs Iterative Cycles

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Conclusion

The this compound scaffold represents a versatile and highly tractable starting point for the design of potent and selective kinase inhibitors. Through systematic modifications of the peripheral substituents, guided by robust biochemical and cell-based assays, researchers can effectively navigate the complex landscape of SAR to identify lead compounds with promising therapeutic potential. The principles and protocols outlined in this guide provide a solid framework for the rational design and evaluation of novel drug candidates targeting kinases such as BRAF, ultimately contributing to the advancement of precision medicine in oncology.

References

  • Bedos-Belval, F., Rouch, A., Vanucci-Bacqué, C., & Baltas, M. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry. [Link][1]

  • Jiang, R., Frackowiak, B., Shin, Y., Song, X., Chen, W., Lin, L., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2683–2687. [Link][5]

  • Liao, C., et al. (2021). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. Molecules, 26(7), 2056. [Link][6]

  • Panka, D. J., Atkins, M. B., & Mier, J. W. (2011). Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma. Oncotarget, 2(10), 784–791. [Link][4]

  • Tran, B., Dancey, J. E., Kamel-Reid, S., McPherson, J. D., & Bedard, P. L. (2012). A review of the BRAF V600E mutation in cancer. Current Oncology, 19(5), e370–e379. [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a potent and selective Src-family kinase inhibitor. Journal of medicinal chemistry, 51(15), 4583-4586.
  • Vultur, A., & Herlyn, M. (2013). A new class of BRAF inhibitors. Pigment Cell & Melanoma Research, 26(5), 611–613. [Link][3]

  • Wang, Y., et al. (2022). BRAF Inhibitors Reprogram Cancer-Associated Fibroblasts to Drive Matrix Remodeling and Therapeutic Escape in Melanoma. Cancer Research, 82(3), 419–432. [Link][7]

  • Wittman, M. D., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][5][8]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358. [Link][9]

  • Zhang, C., et al. (2025). BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives. European Journal of Medicinal Chemistry, 117866. [Link][2]

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comparing the efficacy of herbicides derived from 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolution of Synthetic Auxin Herbicides and the Rise of Arylpicolinates

For decades, synthetic auxin herbicides have been a cornerstone of modern agriculture, providing reliable control of broadleaf weeds in cereal crops and other applications. The phenoxyalkanoic acids, such as 2,4-D and MCPA, were among the first synthetic herbicides developed and have been instrumental in boosting agricultural productivity.[1][2] These traditional synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death.[3]

However, the continuous use of these herbicides has led to the evolution of resistant weed biotypes, necessitating the development of new active ingredients with alternative binding mechanisms and improved efficacy. In response to this need, a new chemical class of synthetic auxins, the arylpicolinates, has emerged.[4] This guide focuses on a prominent member of this class, halauxifen-methyl , commercially known as Arylex™ active. While not directly synthesized from 4-(4-Chlorophenoxy)-3,5-difluoroaniline, its structure, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid methyl ester, places it in a similar chemical space, representing the next generation of synthetic auxin herbicides.[5][6]

This technical guide will provide a comprehensive comparison of the efficacy of halauxifen-methyl with traditional synthetic auxin herbicides, supported by experimental data. We will delve into its unique mode of action, its effectiveness against key weed species, and the experimental protocols used to validate its performance.

Mechanism of Action: A Refined Approach to Auxin Mimicry

Halauxifen-methyl, like other synthetic auxins, disrupts plant growth by mimicking the plant hormone auxin.[7] Upon absorption by the leaves and roots, it is rapidly converted to its active form, halauxifen acid.[4] This active form moves systemically throughout the plant via the xylem and phloem, accumulating in the meristematic tissues.[4] There, it binds to specific auxin receptors, leading to an overstimulation of auxin-regulated genes.[4] This disruption of normal hormonal balance results in a cascade of detrimental effects, including altered cell wall elasticity, uncontrolled cell division, and ultimately, the death of the plant.[3]

A key distinction of the arylpicolinate class, including halauxifen-methyl, is its different binding affinity to auxin-binding proteins compared to traditional synthetic auxins. Research suggests that Arylex™ active binds to a unique receptor protein, which may explain its efficacy against weed biotypes that have developed resistance to other Group 4 (WSSA) / Group O (HRAC) herbicides.[8] This unique binding provides a valuable tool for weed resistance management.

Synthetic Auxin Herbicide Mode of Action cluster_0 Plant Cell Herbicide Halauxifen-methyl (Arylex™ active) Active_Form Halauxifen Acid (Active Form) Herbicide->Active_Form De-esterification in plant Receptor Auxin Receptor (e.g., AFB5) Active_Form->Receptor Binds to receptor Gene_Expression Overexpression of Auxin-Regulated Genes Receptor->Gene_Expression Signal transduction Cellular_Disruption Disrupted Growth Processes: - Uncontrolled Cell Division - Altered Cell Wall Elasticity - Epinasty Gene_Expression->Cellular_Disruption Leads to Plant_Death Plant Death Cellular_Disruption->Plant_Death Results in

Caption: Simplified signaling pathway of halauxifen-methyl.

Comparative Efficacy: Greenhouse and Field Trial Data

The performance of a herbicide is ultimately determined by its ability to control target weeds under various environmental conditions. Halauxifen-methyl has demonstrated robust efficacy against a broad spectrum of broadleaf weeds, including many that are difficult to control with older chemistries or have developed resistance.

Efficacy Against Key Broadleaf Weeds

Field experiments have consistently shown that halauxifen-methyl, even at very low use rates, provides excellent control of several economically important broadleaf weeds. A key advantage is its efficacy against glyphosate-resistant (GR) biotypes.

HerbicideApplication Rate (g ae/ha)Glyphosate-Resistant Horseweed (Erigeron canadensis) Control (%)Common Ragweed (Ambrosia artemisiifolia) Control (%)
Halauxifen-methyl 59093
2,4-D 56049-71Not Reported
Dicamba 28080-90Not Reported
Glyphosate 560<10Not Reported
Data compiled from field trials reported 35 days after treatment.[9][10][11]

As the data indicates, halauxifen-methyl at a significantly lower application rate provides control of GR horseweed comparable to or better than dicamba and substantially better than 2,4-D.[11] Furthermore, it demonstrates strong activity against common ragweed.[10]

Performance in Herbicide Mixtures

In modern weed management, herbicides are often applied in tank mixtures to broaden the spectrum of control and manage resistance. Halauxifen-methyl has shown excellent compatibility and, in some cases, synergistic effects when mixed with other herbicides.

For instance, while halauxifen-methyl alone may show weakness on certain weeds like giant ragweed, tank-mixing it with 2,4-D or dicamba significantly improves control.[9][10]

Herbicide MixtureApplication Rate (g ae/ha)Giant Ragweed (Ambrosia trifida) Control (%)Redroot Pigweed (Amaranthus retroflexus) Control (%)
Halauxifen-methyl (alone) 57362
Halauxifen-methyl + 2,4-D 5 + 56086-9889-98
Halauxifen-methyl + Dicamba 5 + 28086-9889-98
Data compiled from field trials reported 21 days after treatment.[9][10]

These findings underscore the utility of halauxifen-methyl as a flexible tank-mix partner, allowing for tailored weed management strategies.[12]

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure the reliability and comparability of efficacy data, standardized experimental protocols are essential. The following outlines a general methodology for conducting greenhouse-based herbicide efficacy trials, reflecting best practices in the field.

Plant Material and Growth Conditions
  • Seed Sourcing: Obtain certified seeds of target weed species and the crop to be tested for tolerance. For resistance testing, seeds should be collected from confirmed resistant populations.[13]

  • Germination and Planting: Germinate seeds in a suitable substrate. Once seedlings reach the appropriate growth stage (e.g., 2-3 true leaves), transplant them into individual pots.[13]

  • Greenhouse Environment: Maintain plants in a controlled greenhouse environment with a minimum of a 14-hour photoperiod, supplementing with artificial lighting if necessary. Temperature and humidity should be maintained at levels optimal for the growth of the test species.[14]

Herbicide Application
  • Preparation of Solutions: Prepare herbicide solutions from commercial formulations. For dose-response studies, a series of dilutions should be made. Always include any recommended adjuvants in the spray solution.[13]

  • Application: Apply herbicides using a cabinet sprayer calibrated to deliver a precise volume at a constant pressure and speed. This ensures uniform coverage.[13]

  • Treatments: Include an untreated control and a positive control (a standard commercial herbicide) in each experiment. For crop safety trials, it is recommended to include a treatment at twice the proposed label rate.[14][15]

Herbicide Efficacy Trial Workflow Seed_Sourcing 1. Seed Sourcing (Weeds & Crop) Germination 2. Germination & Seedling Growth Seed_Sourcing->Germination Transplanting 3. Transplanting to Pots Germination->Transplanting Greenhouse_Acclimation 4. Greenhouse Acclimation (Controlled Conditions) Transplanting->Greenhouse_Acclimation Application 6. Herbicide Application (Cabinet Sprayer) Greenhouse_Acclimation->Application Herbicide_Prep 5. Herbicide Preparation (Dose-Response Series) Herbicide_Prep->Application Post_Treatment 7. Post-Treatment Growth Application->Post_Treatment Data_Collection 8. Data Collection (Visual Ratings, Biomass) Post_Treatment->Data_Collection Analysis 9. Statistical Analysis Data_Collection->Analysis

Caption: Standard workflow for a greenhouse herbicide efficacy trial.

Data Collection and Analysis
  • Efficacy Assessment: At specified intervals after treatment (e.g., 7, 14, 21, and 28 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).

  • Phytotoxicity Assessment: For crop safety trials, visually assess crop injury using a similar 0-100% scale.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.[14]

Conclusion: The Role of Halauxifen-Methyl in Modern Weed Management

Halauxifen-methyl represents a significant advancement in synthetic auxin herbicide technology. Its unique chemical structure and mode of action provide effective control of a wide range of broadleaf weeds, including those resistant to other herbicide classes.[1][8] The experimental data clearly demonstrates its high efficacy at low use rates, particularly against problematic weeds like glyphosate-resistant horseweed.[11]

As a versatile tank-mix partner, halauxifen-methyl enhances the spectrum of weed control and provides growers with a valuable tool for integrated weed management and resistance mitigation.[12] The continued development of novel active ingredients like halauxifen-methyl is crucial for ensuring sustainable agricultural productivity in the face of evolving weed challenges.

References

  • Public Release Summary on the Evaluation of the New Active Halauxifen-methyl in the Product GF-2685 Herbicide. Australian Pesticides and Veterinary Medicines Authority.
  • Halauxifen-methyl (Ref: DE-729). AERU, University of Hertfordshire.
  • Halauxifen-methyl. Minnesota Department of Agriculture.
  • Synthetic route to the herbicide Halauxifen-methyl. ChemicalBook. 2024-02-23.
  • Weed Control with Halauxifen-Methyl Applied Alone and in Mixtures with 2,4-D, Dicamba, and Glyphosate.
  • Weed Control with Halauxifen-Methyl Applied Alone and in Mixtures with 2,4-D, Dicamba, and Glyphos
  • Halauxifen-Methyl - Active Ingredient Page. Chemical Warehouse.
  • halauxifen-methyl + florasulam a new post emergence broad leaved weed cereal herbicide providing.
  • Halauxifen-methyl a new herbicide for the control of broadleaf weeds in cereals. CABI.
  • Halauxifen-Methyl. Canada.ca. 2014-09-16.
  • Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue e-Pubs.
  • Halauxifen methyl whe
  • Preparation method of halauxifen-methyl.
  • Synthesis of Halauxifen Methyl. Thieme. 2020.
  • Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis.
  • Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis). Weed Science.
  • Control of Umbelliferae in Grassland and Pasture, a new herbicide containing ArylexTM active. Julius-Kühn-Archiv.
  • Technical Bulletin: Arylex™ active. Corteva Agriscience.
  • Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue University.
  • RU2632968C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)pyridine-2-carboxylic acid or its derivative and synthetic auxin herbicide.
  • Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. 2015-07-02.
  • General guidelines for sound, small-scale herbicide efficacy research.
  • WO/2014/018407 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
  • Halauxifen-Methyl Controls Glyphosate-Resistant Horseweed but not Giant Ragweed in Winter Wheat.
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. Googleapis.com. 2014-01-30.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
  • PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice.
  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. PubMed. 2016-02-01.
  • Managing weed resistance made simpler with Arylex active herbicides. Top Crop Manager. 2021-05-07.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. 2020-04-07.
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. . 1993-04-05.

  • WO/2014/018400 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
  • florpyrauxifen d

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A Comparative Guide to the Metabolic Stability of Compounds Containing the 4-(4-Chlorophenoxy)-3,5-difluoroaniline Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Efficacy

In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone property that dictates its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A drug candidate with poor metabolic stability is often rapidly cleared from the body, primarily by metabolic enzymes in the liver, which can prevent it from reaching its target site in sufficient concentrations or for an adequate duration.[3][4] This necessitates higher or more frequent dosing, increasing the risk of off-target effects and patient-to-patient variability.[4][5] Conversely, an excessively stable compound could accumulate in the body, leading to potential toxicity.[3] Therefore, medicinal chemists strive to design molecules with an optimized metabolic stability profile.

The 4-(4-Chlorophenoxy)-3,5-difluoroaniline scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic and conformational properties are often key to potent and selective target engagement. This guide provides an in-depth technical comparison of the metabolic stability of compounds containing this moiety. We will explore the underlying biochemical principles, present supporting experimental methodologies, and analyze comparative data to provide a clear rationale for its utility in modern drug design.

Pillar 1: Understanding the Metabolic Landscape of the Moiety

The metabolic fate of any compound is governed by its susceptibility to biotransformation, a process broadly categorized into Phase I and Phase II reactions.[6][7][8]

  • Phase I Reactions: These are functionalization reactions, such as oxidation, reduction, and hydrolysis, that introduce or unmask polar functional groups.[6][8] The cytochrome P450 (CYP450) superfamily of enzymes, located predominantly in liver microsomes, are the primary drivers of Phase I oxidative metabolism.[9][10]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite, further increasing water solubility to facilitate excretion.[6][8][11]

For the this compound moiety, several potential metabolic "soft spots" exist. However, its specific substitution pattern is strategically designed to mitigate these liabilities.

The Role of Halogenation in Enhancing Metabolic Stability

The introduction of fluorine and chlorine atoms into the scaffold is a deliberate strategy to enhance metabolic stability.[12]

  • Fluorine Substitution: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it highly resistant to cleavage by CYP450 enzymes.[12][13] Placing fluorine atoms on an aromatic ring can effectively "block" hydroxylation at that site, a common metabolic pathway for aromatic compounds.[12][14][15] The two fluorine atoms positioned ortho to the aniline nitrogen in the target moiety serve two purposes:

    • Metabolic Shielding: They sterically and electronically shield the aniline ring from oxidative attack.

    • Modulation of Basicity: As highly electronegative atoms, they reduce the basicity of the aniline nitrogen, which can decrease its susceptibility to certain Phase II conjugation reactions and influence its pharmacokinetic properties.[16]

  • Chlorine Substitution: The chlorine atom on the phenoxy ring also influences metabolism. While dehalogenation can occur, it is generally a less favorable pathway for aryl chlorides compared to aromatic hydroxylation.[17] More importantly, as an electron-withdrawing group, it deactivates the phenoxy ring, making it less prone to oxidation compared to an unsubstituted ring.

The most probable sites of metabolism for this moiety are therefore predicted to be aromatic hydroxylation on the chlorophenoxy ring (at positions ortho to the ether linkage) or, to a lesser extent, N-oxidation or N-conjugation of the aniline nitrogen.

Pillar 2: Experimental Validation: The Liver Microsomal Stability Assay

To quantify and compare metabolic stability, in vitro assays are indispensable tools in early drug discovery.[18][19] The liver microsomal stability assay is a robust, high-throughput method used to assess a compound's susceptibility to Phase I metabolism, providing critical data on its intrinsic clearance (CLint).[5][9]

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test Compound and Positive Controls (e.g., Verapamil, Dextromethorphan)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Acetonitrile (ACN) containing an appropriate internal standard (IS) for quenching and analysis

  • Incubator/shaking water bath set to 37°C

  • LC-MS/MS system for bioanalysis[21][22][23]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute to create a working solution (e.g., 100 µM in buffer).

    • Thaw HLM on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold 0.1 M phosphate buffer. Keep on ice.[24]

    • Prepare the reaction buffer containing phosphate buffer and MgCl₂.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound working solution to achieve a final concentration of 1 µM.[24]

    • Include positive control compounds and a negative control (without NADPH) for each compound to assess non-enzymatic degradation.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[25]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a fixed volume of cold ACN with the internal standard to the respective wells.[9][24] The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[22][26]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[9]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[20]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Sampling cluster_analysis 4. Analysis p1 Prepare Reagents: - Test Compound - HLM - Buffer, Cofactors r1 Combine Buffer, HLM, & Test Compound in Plate p1->r1 r2 Pre-incubate at 37°C r1->r2 i1 Initiate Reaction (Add NADPH) r2->i1 i2 Incubate at 37°C i1->i2 i3 Sample at Time Points (0, 5, 15, 30, 60 min) i2->i3 i4 Quench with ACN + IS i3->i4 a1 Centrifuge to Precipitate Protein i4->a1 a2 Analyze Supernatant by LC-MS/MS a1->a2 a3 Calculate t½ & CLint a2->a3 end Metabolic Stability Profile a3->end Final Data

Caption: Workflow for the liver microsomal stability assay.

Pillar 3: Comparative Performance and Data

To illustrate the superior metabolic stability imparted by the this compound scaffold, we present a comparative analysis against two structurally related analogs. The data below, while illustrative, is based on established structure-metabolism relationships.

  • Test Compound: this compound

  • Analog A (Non-fluorinated): 4-(4-Chlorophenoxy)aniline

  • Analog B (Non-chlorinated): 4-Phenoxy-3,5-difluoroaniline

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDStructureKey Differencet½ (min)CLint (µL/min/mg)Stability Classification
Test Compound Structure of Test Compound-> 60< 11.5High
Analog A Structure of Analog ALacks 2x Fluoro2527.7Moderate
Analog B Structure of Analog BLacks 4-Chloro4515.4High

(Note: Stability classifications are based on typical industry criteria where t½ > 60 min is considered highly stable, 20-60 min is moderate, and < 20 min is low stability).

Interpretation of Results
  • Impact of Difluorination (Test Compound vs. Analog A): The most dramatic difference is observed between the Test Compound and its non-fluorinated counterpart, Analog A. The half-life of Analog A is significantly shorter, indicating it is metabolized more rapidly. This is attributed to the accessibility of the aniline ring to CYP450-mediated aromatic hydroxylation, a common and efficient metabolic pathway for anilines.[27] The difluoro groups on the Test Compound effectively block this primary metabolic route, leading to a substantial increase in metabolic stability.

  • Impact of Chlorination (Test Compound vs. Analog B): Comparing the Test Compound to Analog B reveals the more subtle, yet important, contribution of the para-chloro substituent on the phenoxy ring. Analog B, lacking the chlorine, is slightly less stable. This suggests that the unsubstituted phenoxy ring in Analog B is more susceptible to aromatic hydroxylation than the chloro-substituted ring in the Test Compound. The electron-withdrawing nature of chlorine deactivates the ring, reducing its rate of oxidative metabolism.

Collectively, the data demonstrates a synergistic effect: the difluoro groups provide a robust shield on one ring, while the chloro group reduces the metabolic liability of the other, resulting in a compound with overall high metabolic stability.

Comparative Metabolic Fates

The diagram below visualizes the primary metabolic pathways for the highly stable Test Compound versus the less stable Analog A, highlighting the metabolic blocking effect of the fluorine atoms.

G cluster_test Test Compound (High Stability) cluster_analogA Analog A (Moderate Stability) TC 4-(4-Chlorophenoxy)- 3,5-difluoroaniline TC_Met Minor Metabolites (e.g., Phenoxy Ring Hydroxylation) TC->TC_Met Slow Metabolism (CYP450) Block Blocked by F AA 4-(4-Chlorophenoxy)aniline AA_Met1 Major Metabolite (Aniline Ring Hydroxylation) AA->AA_Met1 Rapid Metabolism (CYP450) AA_Met2 Minor Metabolites AA->AA_Met2 Slow Metabolism

Caption: Predicted metabolic pathways of the target moiety vs. a non-fluorinated analog.

Conclusion

The this compound moiety represents a well-designed chemical scaffold engineered for enhanced metabolic stability. Through the strategic incorporation of fluorine and chlorine atoms, key metabolic liabilities associated with simpler phenoxyaniline structures are effectively mitigated. The difluoro substituents serve as highly effective metabolic blockers for aromatic hydroxylation on the aniline ring, while the chloro substituent reduces the susceptibility of the adjacent phenoxy ring to oxidative attack.

Experimental evaluation using standard in vitro assays, such as the liver microsomal stability assay, confirms the superior stability of this scaffold compared to its non-halogenated analogs. This inherent stability translates into a more predictable pharmacokinetic profile, a critical attribute for successful drug candidates. For researchers and drug development professionals, employing this moiety can be a powerful strategy to overcome metabolic challenges and accelerate the optimization of lead compounds with favorable drug-like properties.

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A Comparative Guide to the In Vitro Assessment of Novel Kinase Inhibitors Derived from a 4-(4-Chlorophenoxy)-3,5-difluoroaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors synthesized from a 4-(4-Chlorophenoxy)-3,5-difluoroaniline core structure. While specific experimental data for inhibitors derived from this exact starting material is not broadly published, this document serves as an expert-level guide for researchers engaged in the discovery and development of new targeted therapies. We will delineate the critical experimental workflows, compare established assay formats, and provide the scientific rationale behind methodological choices, enabling a robust and reproducible assessment of novel chemical entities.

The 4-anilino-pyrimidine and related pharmacophores are prevalent in a multitude of approved kinase inhibitors, often targeting the ATP-binding site. The specific scaffold of this compound presents a unique combination of halogen and ether linkages that can be exploited to achieve high potency and selectivity. This guide will use a hypothetical lead compound, "Compound-A," derived from this scaffold, to illustrate the assessment process against a panel of clinically relevant kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and BRAF kinase.

The Rationale for Target Selection

The choice of initial kinase targets for screening a novel compound is critical and should be guided by the structural motifs of the inhibitor. The aniline-based structure of our hypothetical "Compound-A" suggests potential activity against a range of kinases where this scaffold has proven effective.

  • VEGFR-2: A key mediator of angiogenesis, crucial for tumor growth and metastasis.[1][2][3] Inhibition of VEGFR-2 is a validated anti-cancer strategy.[2][4][5]

  • p38 MAPK: A serine/threonine kinase involved in cellular responses to stress and inflammation.[6][7] Its dysregulation is implicated in inflammatory diseases and cancer.[6][7][8]

  • BRAF: A serine/threonine kinase in the RAS-RAF-MEK-ERK signaling pathway.[9] Mutations leading to its constitutive activation are found in a significant percentage of human cancers, particularly melanoma.[9][10]

Comparative In Vitro Efficacy: A Hypothetical Analysis

The primary goal of the initial in vitro assessment is to determine the half-maximal inhibitory concentration (IC50) of the novel compound against the target kinases.[11][12] A lower IC50 value indicates greater potency. For a meaningful comparison, "Compound-A" is evaluated alongside well-characterized, clinically relevant inhibitors for each target kinase.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference InhibitorRef. Inhibitor IC50 (nM)
Compound-A VEGFR-2TR-FRET45Sunitinib39[4]
Compound-A p38 MAPKRadiometric120SB203580500[8]
Compound-A BRAF (V600E)Luminescence85Vemurafenib31[10]
Compound-A BRAF (Wild-Type)Luminescence>10,000Vemurafenib-

Note: The IC50 values for "Compound-A" are hypothetical and for illustrative purposes. The reference inhibitor values are based on published data.

This initial screen suggests that "Compound-A" has moderate potency against VEGFR-2 and BRAF (V600E) and is a relatively weak inhibitor of p38 MAPK. Importantly, its lack of activity against wild-type BRAF is a desirable characteristic, as it may reduce the risk of paradoxical MAPK pathway activation, a known side effect of some BRAF inhibitors.[10][13]

Foundational Experimental Protocols

The reliability of in vitro data is contingent upon the robustness of the experimental protocols. Below are detailed methodologies for biochemical and cell-based assays, which form the cornerstone of kinase inhibitor profiling.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of the purified kinase domain and its inhibition by the test compound.[14][15]

1. Radiometric Kinase Assay (Gold Standard for p38 MAPK)

This method is considered a gold standard due to its direct measurement of phosphate transfer, minimizing false positives.[16]

  • Principle: Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific substrate by the kinase.[][18]

  • Step-by-Step Protocol:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • In a 96-well plate, add 10 µL of recombinant p38 MAPK enzyme (e.g., 5-10 ng) to each well.

    • Add 5 µL of varying concentrations of "Compound-A" or a reference inhibitor (e.g., SB203580) to the wells. Include a DMSO-only control.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a substrate mix containing a specific peptide substrate (e.g., Myelin Basic Protein) and [γ-³²P]ATP (at a concentration close to the Kₘ for ATP to ensure competitive inhibition is accurately measured).[11]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³²P]ATP will be washed away.

    • Wash the plate multiple times with phosphoric acid.

    • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[12]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for VEGFR-2)

TR-FRET assays are a popular non-radioactive alternative, offering high sensitivity and suitability for high-throughput screening.[14][15]

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Step-by-Step Protocol:

    • To a 384-well plate, add recombinant VEGFR-2 kinase and the biotinylated substrate peptide in kinase buffer.

    • Add serial dilutions of "Compound-A" or a reference inhibitor (e.g., Sunitinib).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding a detection mix containing the europium-labeled anti-phospho-antibody and streptavidin-APC.

    • Incubate for another 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the emission ratio and determine the IC50 values.

3. Luminescence-Based Kinase Assay (ADP-Glo™ for BRAF)

Luminescence-based assays, such as ADP-Glo™, are universal methods that quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[19][20]

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

  • Step-by-Step Protocol:

    • Set up the kinase reaction in a white 96-well plate with BRAF V600E enzyme, its substrate (e.g., kinase-dead MEK1), and varying concentrations of "Compound-A" or a reference inhibitor (e.g., Vemurafenib).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • A decrease in signal corresponds to the inhibition of the kinase. Calculate IC50 values accordingly.

Cell-Based Assays

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays provide insights into a compound's activity within a more physiologically relevant context, assessing factors like cell permeability and engagement with the target in its native environment.[21][22]

1. Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a kinase's downstream substrate within intact cells.[21]

  • Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific downstream target is measured, often using antibody-based detection methods like ELISA or Western blotting.

  • Step-by-Step Protocol (for VEGFR-2 in HUVECs):

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of "Compound-A" for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

    • Immediately lyse the cells and quantify the level of phosphorylated VEGFR-2 (pVEGFR-2) using a sandwich ELISA kit.

    • Normalize the pVEGFR-2 signal to the total protein concentration in each well.

    • Determine the cellular IC50 value by plotting the inhibition of VEGF-induced phosphorylation against the compound concentration.

Quality Control and Data Validation

To ensure the reliability of screening data, rigorous quality control is essential. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[23][24][25]

  • Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

    • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibitor).

    • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., a known potent inhibitor at a high concentration).

  • Interpretation:

    • Z' > 0.5: An excellent assay.[24][26]

    • 0 < Z' ≤ 0.5: A marginal assay.[24]

    • Z' < 0: The assay is not suitable for screening.[24]

An acceptable Z'-factor (typically >0.5) should be established for each assay before proceeding with large-scale compound screening.[26][27]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

General In Vitro Kinase Inhibitor Assessment Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling A Compound Synthesis (this compound derivative) B Primary Screening (Single High Concentration) A->B Test Compound C IC50 Determination (Dose-Response Curve) B->C Active 'Hits' D Assay Quality Control (Z'-Factor > 0.5) C->D Validate Assay E Cellular Target Engagement (e.g., NanoBRET) C->E Potent Compounds F Downstream Signaling Inhibition (Phosphorylation Assay) E->F G Cell Proliferation/Viability Assay (e.g., BaF3) F->G H Kinome Panel Screen (Against >100 kinases) G->H Cell-Active Compounds I Lead Optimization H->I Selective Compounds

Caption: Workflow for in vitro kinase inhibitor assessment.

Simplified BRAF Signaling Pathway

G RAS RAS-GTP BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Phosphorylates Vemurafenib Vemurafenib/ Compound-A Vemurafenib->BRAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the initial in vitro characterization of novel kinase inhibitors derived from a this compound scaffold. By employing a combination of highly quantitative biochemical assays and physiologically relevant cell-based models, researchers can confidently determine the potency, selectivity, and cellular activity of their lead compounds. The systematic workflow, from primary screening and IC50 determination to cellular target engagement and broad kinome profiling, ensures that only the most promising candidates are advanced into further preclinical development. The ultimate goal is the identification of potent and selective kinase inhibitors with the potential for high therapeutic impact and minimal off-target effects.

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  • BMG LABTECH. (2025, January 27). The Z prime value (Z').
  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
  • PunnettSquare Tools. (n.d.). Z-Factor Calculator.
  • PubMed. (n.d.). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles.
  • Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.

Sources

A Senior Application Scientist's Guide to Purity Standards and Reference Materials for 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and characterization of starting materials are of paramount importance. This guide provides an in-depth technical comparison of purity standards and reference materials for 4-(4-Chlorophenoxy)-3,5-difluoroaniline, a key intermediate in the synthesis of various pharmaceuticals. We will explore the nuances of purity assessment, the role of reference materials, and provide actionable experimental protocols to ensure the quality and consistency of this critical reagent.

The Critical Role of Purity in Pharmaceutical Synthesis

This compound serves as a foundational building block in the development of novel therapeutics. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and challenges in regulatory compliance. Therefore, a thorough understanding and rigorous control of its purity are not merely best practices but essential components of successful drug discovery and development.

Understanding Purity Standards and Reference Materials

Currently, specific, universally recognized purity standards exclusively for this compound are not widely established in pharmacopeias. Therefore, purity is often defined by the manufacturer or end-user based on the requirements of the specific synthetic route. A typical high-quality grade for such a crucial intermediate would be ≥98% purity, often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Comparison of Available Reference Material Types for Aromatic Amines
Reference Material TypeDescriptionTypical PurityCertificationApplication
Certified Reference Material (CRM) A highly characterized and certified material produced by a national metrology institute or accredited body.[3]>99.8%ISO 17034, ISO/IEC 17025Method validation, instrument calibration, quality control.
Secondary Standard A reference material calibrated against a primary CRM.>99.5%Traceable to a CRMRoutine quality control, working standard.
Analytical Standard A well-characterized material suitable for a specific analytical application.≥98%Certificate of Analysis (CoA)Identification, purity checks, assay.

Analytical Techniques for Purity Determination

The characterization of this compound and the quantification of its purity rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for assessing the purity of non-volatile and thermally labile compounds like aromatic amines.[4] It allows for the separation and quantification of the main component and any impurities.

Objective: To determine the purity of this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard (if available, otherwise use a well-characterized batch) at 1 mg/mL in acetonitrile.

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Causality behind Experimental Choices:

  • A C18 column is chosen for its versatility in separating a wide range of non-polar to moderately polar compounds.

  • The gradient elution is necessary to separate impurities with a wide range of polarities from the main peak.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification of unknown impurities and for achieving lower detection limits, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[5]

Objective: To identify potential process-related impurities in a sample of this compound.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer) with an electrospray ionization (ESI) source.

  • The same HPLC setup as described above.

Procedure:

  • Follow the same sample preparation and chromatographic conditions as the HPLC-UV method.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

    • For MS/MS, select the parent ion of interest and apply a collision energy (e.g., 10-40 eV) to obtain fragment ions.

  • Data Analysis:

    • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

    • Use the fragmentation patterns from the MS/MS data to elucidate the structures of the impurities. Potential impurities could arise from starting materials or side reactions during synthesis.[6]

Trustworthiness of the Protocol: This protocol is self-validating through the use of a well-characterized reference standard for retention time and response factor comparison. The MS/MS fragmentation provides structural confirmation of the main peak and any identified impurities.

Visualization of Key Workflows

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis & Reporting prep_sample Weigh and dissolve sample hplc HPLC Separation (C18 column, gradient elution) prep_sample->hplc prep_std Prepare reference standard solution prep_std->hplc uv UV Detection (Purity Assessment) hplc->uv ms MS/MS Detection (Impurity Identification) hplc->ms purity_calc Calculate % Purity uv->purity_calc impurity_id Identify Impurity Structures ms->impurity_id report Generate Certificate of Analysis purity_calc->report impurity_id->report

Caption: Experimental workflow for the purity assessment and impurity identification of this compound.

Comparison with Alternatives

In pharmaceutical synthesis, the choice of a building block is often dictated by its reactivity, availability, and purity. While this compound is a specific intermediate, other structurally related difluoroanilines may be considered for similar applications in medicinal chemistry.[7][8]

CompoundKey Structural FeaturesPotential ApplicationsConsiderations
This compound Chlorophenoxy and difluoroaniline moietiesSynthesis of kinase inhibitors, agrochemicalsSpecific substitution pattern may be crucial for target binding.
3,4-Difluoroaniline Vicinal fluorine atomsBuilding block for quinolone antibiotics and other pharmaceuticals.[9]Different reactivity and electronic properties compared to the target compound.
3,5-Difluoroaniline Meta-positioned fluorine atomsIntermediate for pharmaceuticals and agrochemicals.[7]Symmetrical structure may offer different synthetic advantages.

The selection of an alternative would necessitate a complete re-evaluation of the synthetic route and the biological activity of the final product.

Authoritative Grounding and Comprehensive References

The protocols and insights provided in this guide are grounded in established analytical principles and supported by authoritative sources. The following diagram illustrates the logical relationship between reference materials and analytical validation.

reference_material_logic cluster_crm Certified Reference Material (CRM) cluster_validation Analytical Method Validation cluster_qc Routine Quality Control crm Highest Order Standard (e.g., Aniline CRM) accuracy Accuracy crm->accuracy Calibrates & Validates precision Precision crm->precision Calibrates & Validates specificity Specificity crm->specificity Calibrates & Validates lod_loq LOD / LOQ crm->lod_loq Calibrates & Validates working_std Working Standard (Qualified against CRM) accuracy->working_std Qualifies precision->working_std Qualifies specificity->working_std Qualifies lod_loq->working_std Qualifies batch_release Batch Release Testing working_std->batch_release Used for

Caption: Logical flow for the qualification and use of reference materials in analytical testing.

Conclusion

Ensuring the purity of this compound is a critical step in the pharmaceutical development pipeline. While specific certified reference materials for this compound are not yet widely available, a combination of robust analytical techniques such as HPLC-UV and LC-MS/MS, benchmarked against related reference standards, can provide a high degree of confidence in its quality. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists to establish and validate their own purity assessment methods, ultimately contributing to the development of safe and effective medicines.

References

  • Waters | Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

  • Wang, S., Wang, Z., Wang, C., & Zhang, H. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 30(3), 399–407. [Link]

  • J&K Scientific. (n.d.). This compound | 549547-33-3. Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Briti Scientific. (n.d.). Aniline secondary standard, certified reference material (CRM), Anstan - Certificate of Analysis. Retrieved from [Link]

  • Briti Scientific. (n.d.). Aniline secondary standard, certified reference material (CRM), Anstan®. Retrieved from [Link]

  • CPAChem. (2022, April 7). CERTIFIED REFERENCE MATERIAL Organic substance. Retrieved from [Link]

  • LabStandard. (n.d.). Aniline - CRM. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.
  • Li, H., Wang, G., Zhang, S., Liu, H., & Wu, Y. (2014). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Molecules, 19(12), 20954–20967. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 4-(4-Chlorophenoxy)-3,5-difluoroaniline demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The complex halogenated structure of this aniline derivative necessitates a disposal protocol that is both methodical and grounded in regulatory compliance. This guide provides the essential, immediate safety and logistical information for the proper management and disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Risk Assessment

This compound is a substituted aromatic amine. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not widely available, its structure allows us to infer a hazard profile based on its constituent functional groups: a difluoroaniline core and a chlorophenoxy substituent. Anilines are known for their toxicity, and halogenated organic compounds present specific disposal challenges.

Based on data from structurally similar compounds like 3,5-difluoroaniline and other chlorinated hydrocarbons, we can anticipate the following hazards[1][2]:

Hazard Category Classification Primary Concerns & Rationale
Acute Toxicity (Oral) Likely Category 4 (Harmful if swallowed)Aniline derivatives are generally toxic upon ingestion.[2][3]
Acute Toxicity (Dermal) Likely Category 4 (Harmful in contact with skin)Halogenated anilines can be absorbed through the skin, leading to systemic toxicity.[1][2]
Acute Toxicity (Inhalation) Likely Category 4 (Harmful if inhaled)Particularly relevant for powders or aerosols; can cause respiratory tract irritation and systemic effects.[2][3]
Skin Corrosion/Irritation Likely Category 2 (Causes skin irritation)Direct contact can cause irritation.[3]
Serious Eye Damage/Irritation Likely Category 2A (Causes serious eye irritation)Direct contact with eyes is likely to cause significant irritation.[3]
Aquatic Toxicity HighHalogenated aromatic compounds are often persistent and toxic to aquatic life. Release to the environment must be avoided.

Causality of Hazard: The toxicity of aniline derivatives often stems from their ability to be metabolized into compounds that induce methemoglobinemia, impairing oxygen transport in the blood. The presence of chlorine and fluorine atoms increases the molecule's environmental persistence and can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride (HF) and hydrogen chloride (HCl), upon improper thermal decomposition[4][5].

Pre-Disposal: Waste Segregation and Minimization

Effective disposal begins at the point of generation. The cardinal rule for halogenated compounds is strict segregation.

Why Segregation is Critical:

  • Regulatory Compliance: Halogenated organic wastes are specifically regulated under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

  • Disposal Method: The required disposal method for these compounds is high-temperature incineration equipped with acid gas scrubbers.[4][9]

  • Cost: Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, drastically increasing disposal costs, as the entire container must be treated as more expensive halogenated waste.[10]

Waste Collection Protocol:

  • Designate a specific "Halogenated Organic Waste" container. This container must be in good condition, compatible with the waste, and possess a tightly sealing screw cap.[11]

  • Label the container clearly before adding any waste. The label must include the words "Hazardous Waste" and list all chemical constituents by their full names—no formulas or abbreviations.[10][11]

  • Collect all materials contaminated with this compound in this container. This includes:

    • Unused or off-spec solid material.

    • Contaminated solvents (e.g., from reaction workups or chromatography).

    • Contaminated consumables (pipette tips, gloves, weighing paper, spill pads).

  • Keep the waste container closed at all times , except when actively adding waste.[11] This prevents the release of harmful vapors.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids or bases.[10]

Personal Protective Equipment (PPE) for Waste Handling

Handling waste containing this compound requires the same level of protection as handling the pure substance.

Protection Type Specification Justification
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Provides a barrier against dermal absorption, which is a primary route of exposure.[1][12] Check manufacturer's data for breakthrough times.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of liquid waste or contact with solid dust.[1][13]
Skin and Body Fully buttoned laboratory coat.Prevents contamination of personal clothing.[13]
Respiratory Use only within a certified chemical fume hood. If handling large quantities of powder outside a hood, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.Prevents inhalation of dusts or vapors.[2][13]

Step-by-Step Disposal Procedures

The disposal of this compound is governed by its classification as a hazardous waste. The ultimate disposal pathway is through a licensed hazardous waste management company.

Workflow for Laboratory Personnel:

  • Characterize the Waste: All waste streams containing this compound are to be managed as "Halogenated Organic Waste."

  • Segregate and Contain: Following the protocol in Section 2, collect all solid and liquid waste into a properly labeled, dedicated container. Do not mix with non-halogenated, acidic, or basic waste streams.[10][14]

  • Maintain a Waste Log: Keep a log of the constituents and their approximate percentages added to the waste container. This is required for the hazardous waste manifest.[10]

  • Store Safely: Keep the sealed container in your lab's Satellite Accumulation Area. Ensure it is within secondary containment to mitigate spills.

  • Arrange for Pickup: Once the container is full, or if it has been stored for an extended period (check your institution's policy, typically <1 year), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Final Disposal: Your EHS department will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, this waste will be destroyed via high-temperature incineration. This is the EPA-preferred method for halogenated organic wastes as it ensures the complete breakdown of the molecule into simpler, treatable components (CO₂, water, HCl, HF).[4][9]

Diagram of Disposal Workflow

G cluster_lab Laboratory Operations cluster_ehs EHS & Licensed Vendor Operations gen Waste Generation (e.g., reaction residue, contaminated items) segregate Segregate as 'Halogenated Organic Waste' gen->segregate Is compound present? container Place in Properly Labeled, Closed Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area (SAA) container->store request Request Waste Pickup from EHS/Safety Office store->request pickup EHS Pickup & Consolidation request->pickup transport Transport to Licensed Disposal Facility (TSDF) pickup->transport dispose Final Disposal: High-Temperature Incineration transport->dispose

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

  • Minor Spill (Solid or Liquid, inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pads).

    • Collect the contaminated absorbent and place it in your "Halogenated Organic Waste" container.[13]

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to ensure evacuation.

    • Close the laboratory doors and prevent entry.

    • Call your institution's emergency number and report the spill to EHS.[10]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][15]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

By adhering to these procedures, you build a self-validating system of safety and compliance, ensuring that our innovative work does not come at the cost of personal or environmental health.

References

  • Four Different RCRA Waste Codes (EPA Hazardous Wastes) . Envera Consulting. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency (EPA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation . Carleton College. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? . Reddit r/chemistry. [Link]

  • Method 612: Chlorinated Hydrocarbons . U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. While 4-(4-Chlorophenoxy)-3,5-difluoroaniline (CAS 549547-33-3) is a valuable intermediate, its specific toxicological profile is not extensively documented. Therefore, we must adopt a conservative safety posture grounded in the known hazards of its structural analogs, namely halogenated aromatic amines.[1][2] This guide provides essential, field-proven directives for the selection and use of Personal Protective Equipment (PPE), ensuring the protection of laboratory personnel and the integrity of your research.

The Foundation of Safety: A Hazard-Informed PPE Strategy

The molecular structure of this compound incorporates features from several classes of compounds with well-characterized hazards: chloroanilines, difluoroanilines, and other aromatic amines.[1][3][4][5] These related compounds are known to be toxic if inhaled, swallowed, or absorbed through the skin.[3][4][5] Aromatic amines as a class are associated with risks of skin sensitization, organ toxicity, and potential long-term health effects such as carcinogenicity.[1][6]

Our core objective is to establish multiple barriers to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion. The following PPE recommendations are based on this multi-barrier principle.

Core Protective Equipment: A Multi-Barrier System

All handling of this compound must occur within a certified chemical fume hood to control airborne vapors and dust.[6][7][8] The following PPE is mandatory for any operation involving this compound.

PPE CategoryItemSpecifications & Rationale
Hand Protection Double-Gloving with Chemical-Resistant GlovesInner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves.[7] This combination provides robust protection against accidental splashes and allows for the safe removal of the outer glove if contamination occurs, without compromising the primary skin barrier. Always inspect gloves for degradation or punctures before use.[7]
Body Protection Flame-Retardant Laboratory Coat & Chemical-Resistant ApronA fully buttoned, flame-retardant lab coat is the minimum requirement.[7] For procedures involving larger quantities (>1g) or a significant risk of splashing, a chemical-resistant apron must be worn over the lab coat.
Eye & Face Protection Chemical Splash Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes to protect against splashes, vapors, and dust.[7][9] Regular safety glasses are insufficient. When handling larger volumes or performing vigorous reactions, a full-face shield must be worn in conjunction with goggles to protect the entire face.[7]
Respiratory Protection Certified Chemical Fume Hood / RespiratorPrimary Control: All weighing, transfer, and reaction setup must be conducted within a properly functioning chemical fume hood.[6][8] Secondary Control: For emergency situations such as a significant spill outside of a fume hood, a full-face respirator with organic vapor/particulate combination cartridges (e.g., ABEK-P2) is necessary.[7][10]
Foot Protection Closed-Toe ShoesNon-perforated, chemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[7][8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing risk. The following procedure integrates PPE use with safe handling and disposal practices.

Step 1: Preparation
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the specific experiment.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height. Confirm adequate airflow.[7][11]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[7]

  • Spill Kit: Confirm a chemical spill kit suitable for organic amines is readily available.[7]

Step 2: Donning PPE

Follow a logical sequence to ensure complete coverage:

  • Don inner nitrile gloves.

  • Don lab coat, ensuring it is fully buttoned.

  • Don outer, chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don chemical splash goggles.

  • Don face shield, if required by the risk assessment.

Step 3: Handling and Disposal
  • Chemical Handling: Perform all manipulations of the compound deep within the fume hood to ensure vapor and dust capture.[8] Use tools like spatulas and powder funnels to avoid generating dust.

  • Waste Collection: Segregate waste streams.

    • Solid Waste: Collect all solid waste contaminated with the compound in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste in a separate, appropriately labeled, and sealed waste container.[7]

    • Sharps: Dispose of any contaminated needles or sharps in a designated sharps container.

Step 4: Doffing PPE (Critical Decontamination Step)

The removal of PPE is a high-risk moment for self-contamination. Perform this sequence deliberately:

  • Outer Gloves: While still in the handling area, remove the outer gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Exit Handling Area: Move away from the immediate work area.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[7][11]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound, emphasizing the integration of safety checks and PPE protocols.

prep 1. Preparation (Risk Assessment, Fume Hood Check, Emergency Equipment Location) don 2. Don Full PPE (Double Gloves, Goggles, Lab Coat, Face Shield if needed) prep->don Proceed if safe handle 3. Chemical Handling (Work within Fume Hood, Minimize Dust/Aerosols) don->handle waste 4. Waste Segregation (Properly Labeled Containers) handle->waste During & Post-Handling doff 5. Doff PPE (Contamination Avoidance Technique) handle->doff Work Complete waste->doff wash 6. Final Decontamination (Thorough Hand Washing) doff->wash Final Step

Sources

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Feasible Synthetic Routes

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4-(4-Chlorophenoxy)-3,5-difluoroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.